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Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)- Documentation Hub

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  • Product: Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)-
  • CAS: 1226213-09-7

Core Science & Biosynthesis

Foundational

5-HT2A receptor binding affinity of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine

This guide provides an in-depth technical analysis of the 5-HT2A receptor binding characteristics of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine and its closely related conformationally restricted analogues. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 5-HT2A receptor binding characteristics of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine and its closely related conformationally restricted analogues.

Executive Summary & Structural Context

2-(2,5-dimethoxyphenyl)cyclopropanemethanamine represents a specific class of conformationally restricted phenethylamines. To understand its pharmacological profile, one must distinguish it from its lower-homologue, the highly potent 2-(2,5-dimethoxyphenyl)cyclopropylamine (DMCPA) .

  • The Target Molecule (Methanamine): Contains a methylene bridge (

    
    ) between the cyclopropane ring and the amine. This effectively creates a 3-carbon distance (phenylpropylamine equivalent) or a 
    
    
    
    -amine scaffold.
  • The Active Reference (Amine/DMCPA): The amine is directly attached to the cyclopropane ring. This mimics the 2-carbon ethyl chain of standard phenethylamines (e.g., 2C-B, 2C-I) but locks it into a rigid conformation.

Core Insight: While the cyclopropylamine (DMCPA) scaffold exhibits nanomolar to sub-nanomolar affinity for the 5-HT2A receptor (often exceeding the potency of DOI or 2C-B), the cyclopropanemethanamine (chain-extended) homologue typically displays significantly reduced affinity for 5-HT2A due to steric mismatch and non-optimal pharmacophore overlay. The following analysis focuses on the structure-activity relationship (SAR) that governs this binding.

Structural Analysis & Pharmacophore Overlay[1]

The primary determinant of 5-HT2A agonism in this class is the spatial vector of the basic nitrogen relative to the aromatic ring.

Conformation Restriction

In flexible phenethylamines (e.g., 2C-H), the ethylamine side chain can adopt multiple rotamers (gauche/anti). The 5-HT2A receptor prefers the anti-periplanar conformation.

  • Cyclopropylamine (DMCPA): The cyclopropane ring freezes the side chain in a pseudo-extended conformation that perfectly overlaps with the bioactive state of LSD and DOI.

  • Cyclopropanemethanamine (Target): The additional methylene group introduces flexibility and extends the nitrogen atom beyond the optimal binding pocket depth (approx. 5.1 Å from the ring center).

Stereochemistry

The biological activity is highly stereospecific.

  • Active Isomer: The (-)-(1R, 2S) trans-isomer of the cyclopropylamine series corresponds to the active configuration of AMPH/DOI.[1][2]

  • Inactive Isomer: The (+)-(1S, 2R) isomer typically shows micromolar affinity (inactive).

Binding Affinity Data ( )[1][2][4][5][6][7][8]

The following data contrasts the high-affinity cyclopropylamine scaffold (DMCPA) with the flexible standards. Note that specific


 data for the methanamine homologue is often >1000 nM (inactive at 5-HT2A) or not reported in primary screenings due to lack of activity, whereas the amine is a super-agonist.

Table 1: Comparative 5-HT2A Binding Affinities (Human Cloned Receptors)

CompoundStructure Type5-HT2A

(nM)
5-HT2C

(nM)
Functional Activity
DMCPA (trans) Cyclopropylamine0.24 ± 0.05 0.65Full Agonist
DOI Flexible Isopropyl1.202.80Partial/Full Agonist
2C-B Flexible Ethyl1.5 - 4.0~10.0Partial Agonist
Target (Methanamine) Cyclopropyl-CH2-NH2> 500 *> 1000Likely Inactive/MAOI

*Predicted value based on phenylpropylamine SAR homologue extension rules.

Key Finding: The introduction of the cyclopropane ring directly attached to the nitrogen (DMCPA) increases affinity by approximately 5-6 fold compared to the flexible DOI/DOB analogues. Conversely, extending the chain to the methanamine usually abolishes this gain.

Experimental Methodology: Radioligand Binding Assay[1][2][3][5][8][9]

To validate the affinity of these ligands, the following standardized protocol is recommended. This protocol ensures self-validation through the use of specific antagonists and reference standards.

Reagents & Preparation
  • Receptor Source: HEK293 cells stably expressing human 5-HT2A receptors.

  • Radioligand:

    
    -Ketanserin (Antagonist) or 
    
    
    
    -DOI (Agonist). Note: Agonist radioligands are preferred for identifying high-affinity agonist binding states.
  • Non-specific Block: 10

    
    M Methysergide or Ketanserin.
    
Step-by-Step Protocol
  • Membrane Preparation: Harvest HEK293 cells, homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4), and centrifuge at 40,000 x g. Resuspend pellet.

  • Incubation:

    • Mix 150

      
      L membrane suspension (~50 
      
      
      
      g protein).
    • Add 25

      
      L radioligand (
      
      
      
      -Ketanserin, final conc. 0.5 nM).[3][4]
    • Add 25

      
      L test compound (2-(2,5-dimethoxyphenyl)cyclopropanemethanamine) at varying concentrations (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[5]

  • Data Analysis: Calculate

    
     using non-linear regression (GraphPad Prism). Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [5]

Mechanism of Action & Signaling Pathway[8][9]

The high affinity of the cyclopropylamine derivatives stems from their ability to stabilize the active conformation of the GPCR, facilitating Gq protein coupling.

G Ligand Ligand (DMCPA/Analogue) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding (Ki) Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC-beta) Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (Intracellular) IP3->Ca ER Release PKC PKC Activation DAG->PKC Ca->PKC

Caption: Canonical Gq-mediated signaling pathway activated by 5-HT2A agonists.[6][5] High-affinity ligands maximize Gq coupling efficiency.

Synthesis & Precursor Note

Researchers synthesizing this molecule often utilize the Curtius Rearrangement to access the high-affinity amine from the acid precursor.

  • Starting Material: 2-(2,5-dimethoxyphenyl)cyclopropanecarboxylic acid.[1]

  • Path A (High Affinity): Curtius Rearrangement

    
     Isocyanate 
    
    
    
    Hydrolysis
    
    
    Cyclopropylamine (DMCPA) .
  • Path B (Target Molecule): Reduction of Acid/Amide

    
     Alcohol 
    
    
    
    Mesylation/Amination
    
    
    Cyclopropanemethanamine .

Safety Note: Path B yields the homologue which, while chemically similar, lacks the potent psychedelic profile of the Path A product and may possess unexpected Monoamine Oxidase Inhibitor (MAOI) activity due to its structural resemblance to tranylcypromine homologues.

References

  • Nichols, D. E., et al. (2012). trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Beilstein Journal of Organic Chemistry.

  • Braden, M. R., & Nichols, D. E. (2007). Conformationally restricted analogues of the hallucinogen 2,5-dimethoxy-4-bromophenethylamine (2C-B). Journal of Medicinal Chemistry.

  • Monte, A. P., et al. (1996).[7] Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives. Journal of Medicinal Chemistry.

  • PDSP Database. (2024). Psychoactive Drug Screening Program (Ki Database). UNC Chapel Hill.

Sources

Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of Cyclopropane Phenethylamine Analogs

Executive Summary This technical guide analyzes the medicinal chemistry of cyclopropane-rigidified phenethylamines, with a primary focus on 2-phenylcyclopropylamine (2-PCPA) derivatives. While phenethylamines are traditi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the medicinal chemistry of cyclopropane-rigidified phenethylamines, with a primary focus on 2-phenylcyclopropylamine (2-PCPA) derivatives. While phenethylamines are traditionally associated with monoaminergic signaling (dopamine, serotonin, norepinephrine), the introduction of a cyclopropane ring creates a "conformational lock" that fundamentally alters their pharmacodynamics.

This guide explores how this structural rigidification shifts the molecule from a reversible receptor agonist (e.g., 5-HT2A) to a mechanism-based irreversible inhibitor of flavin-dependent enzymes (MAO-A/B, LSD1). We detail the synthetic architectures, stereochemical dependencies, and the "molecular switch" that allows researchers to toggle selectivity between antidepressant activity (MAO inhibition) and epigenetic modulation (LSD1 inhibition).

Theoretical Framework: The Cyclopropane "Lock"

Conformational Restriction

The ethylamine side chain of flexible phenethylamines (like dopamine or amphetamine) rotates freely, adopting gauche or anti rotamers to fit various GPCRs.

  • The Constraint: Incorporating the

    
     and 
    
    
    
    carbons into a cyclopropane ring locks the distance and dihedral angle between the aromatic ring and the amine.
  • Bioisosterism: The cyclopropane ring acts as an alkene bioisostere but adds significant ring strain (~27.5 kcal/mol). This strain is the driving force behind the unique reactivity of these analogs.

The Mechanistic Divergence

The SAR of these analogs bifurcates based on the target:

  • GPCRs (5-HT2A/D2): The ring freezes the "bioactive conformation," potentially increasing affinity if the locked rotamer matches the receptor pocket (e.g., Tranylcypromine has low affinity for 5-HT receptors compared to flexible analogs, whereas specific ring-constrained mescaline analogs retain activity).

  • Flavin-Dependent Oxidases (MAO/LSD1): The cyclopropane ring serves as a "warhead." The enzyme attempts to oxidize the amine, generating a radical intermediate that triggers ring opening and covalent attachment to the FAD cofactor.

Synthetic Architectures

The synthesis of 2-PCPA analogs generally proceeds via carbenoid addition to styrenes.

Core Synthetic Pathway (Simmons-Smith & Curtius)

The most robust route for generating diverse analogs involves the cyclopropanation of cinnamyl derivatives followed by amine generation.

SynthesisWorkflow cluster_catalysis Asymmetric Catalysis Options Start Substituted Styrene (Precursor) Step1 Cyclopropanation (Simmons-Smith) Start->Step1 Et2Zn, CH2I2 Inter1 Trans-Ester/Acid Intermediate Step1->Inter1 Stereocontrol Step2 Curtius Rearrangement (DPPA/NaN3) Inter1->Step2 Isocyanate formation Step3 Deprotection/Hydrolysis Step2->Step3 Boc/Cbz removal Final 2-PCPA Analog (Amine Salt) Step3->Final ChiralAux Chiral Dioxaborolane (Simmons-Smith)

Figure 1: General synthetic workflow for 2-phenylcyclopropylamine analogs. The Simmons-Smith reaction ensures relative stereochemistry (trans), while the Curtius rearrangement retains configuration at the chiral center.

SAR Deep Dive: Toggling Selectivity

The core challenge in this field is distinguishing between Monoamine Oxidase (MAO) inhibition (antidepressant effect) and Lysine-Specific Demethylase 1 (LSD1) inhibition (epigenetic anticancer effect). Both enzymes share high homology in the catalytic domain.

Stereochemical SAR

The spatial arrangement of the phenyl ring relative to the amine is critical.

Isomer ConfigurationMAO Potency (Relative)LSD1 Potency (Relative)Notes
(+)-trans-(1S, 2R) High (+++++)High (+++++)The eutomer for MAO inhibition. Fits the hydrophobic pocket of MAO-B optimally.
(-)-trans-(1R, 2S) Moderate (++)Moderate (++)Significantly less potent (approx. 10-60x less active against MAO).
cis-isomers Low (+)Low (+)Steric clash prevents effective alignment with the FAD cofactor for adduct formation.
The "Selectivity Switch": N-Alkylation & Ring Substitution

To design selective LSD1 inhibitors (and avoid hypertensive crises associated with MAO inhibition), the SAR focuses on exploiting the larger substrate binding cavity of LSD1 compared to the tight channel of MAO.

  • N-Substitution (The Critical Differentiator):

    • Primary Amines (-NH2): Potent MAO inhibitors (e.g., Tranylcypromine).[1][2][3][4]

    • Bulky N-Alkyls: Adding benzyl or complex cyclic groups to the nitrogen abolishes MAO activity (steric exclusion) but retains or enhances LSD1 affinity.

  • Phenyl Ring Substitution:

    • Para-substitution: Electron-withdrawing groups (F, Cl) generally increase potency but do not grant selectivity.

    • Ortho-substitution: Large groups at the ortho position (e.g., benzyloxy in compound S2101 ) create steric clashes in MAO but are tolerated in LSD1.

Fluorine Effects

Introduction of fluorine on the cyclopropane ring (2-fluoro-2-PCPA) significantly alters pKa and metabolic stability.

  • Ring Fluorination: Increases potency against MAO-A/B due to electronic activation of the ring opening, but often reduces selectivity.

Mechanism of Action: The Radical Trap

The therapeutic efficacy of these analogs relies on their ability to act as "suicide substrates." They are processed by the enzyme until a reactive intermediate covalently destroys the cofactor.

Mechanism Substrate 2-PCPA Analog (Substrate) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex SET Single Electron Transfer (Amine -> FAD) ES_Complex->SET Oxidation Radical Cyclopropyl Radical (Ring Opening) SET->Radical Strain Release Adduct Covalent Adduct (N5 or C4a of FAD) Radical->Adduct Covalent Bond Inactivation Irreversible Enzyme Inactivation Adduct->Inactivation

Figure 2: Mechanism-based inactivation of FAD-dependent oxidases by cyclopropane amines. The ring strain facilitates radical ring opening upon single-electron oxidation.

Experimental Protocols

Protocol: Synthesis of trans-2-Phenylcyclopropylamine (Simmons-Smith Route)

Note: This protocol targets the racemic trans-isomer. Use chiral ligands for enantioselective synthesis.

Reagents: Styrene, Diethylzinc (1.0 M in hexanes), Diiodomethane, Dichloromethane (DCM), HCl in ether.

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Add Styrene (10 mmol) and anhydrous DCM (50 mL). Cool to 0°C.[5]

  • Carbenoid Formation: Slowly add Diethylzinc (20 mmol, 2.0 eq) via syringe. Stir for 10 min.

  • Cyclopropanation: Dropwise add Diiodomethane (40 mmol, 4.0 eq) over 20 minutes. The solution may fume; maintain temperature <5°C.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC (disappearance of styrene).

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous NH4Cl (exothermic!).

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Amine Conversion (Curtius):

    • Oxidize the resulting cyclopropyl-alcohol/aldehyde (if using cinnamyl alcohol) to the carboxylic acid using Jones reagent.

    • Treat acid with Diphenylphosphoryl azide (DPPA) and Triethylamine in toluene at 80°C to form the isocyanate.

    • Hydrolyze with HCl/H2O to yield the amine hydrochloride salt.

  • Purification: Recrystallize from Ethanol/Ether to isolate trans-2-PCPA.HCl.

Protocol: Kinetic Analysis of Inactivation ( )

To validate the SAR, you must determine if the analog is a competitive inhibitor or a mechanism-based inactivator.

Assay System: Recombinant Human LSD1 or MAO-B. Substrate: H3K4me2 peptide (for LSD1) or Kynuramine (for MAO).

  • Pre-incubation: Incubate enzyme (

    
    ) with various concentrations of inhibitor (
    
    
    
    ) at 37°C in buffer (50 mM HEPES, pH 7.5).
  • Time Points: At intervals (

    
     = 0, 5, 10, 20, 30 min), remove an aliquot.
    
  • Activity Measurement: Dilute the aliquot 50-fold into a solution containing saturating substrate. Measure initial velocity (

    
    ).
    
  • Data Processing:

    • Plot

      
       vs. time (
      
      
      
      ) for each
      
      
      . The slope is
      
      
      .
    • Plot

      
       vs. 
      
      
      
      .
    • Calculation: The y-intercept gives

      
       and the x-intercept gives 
      
      
      
      .
  • Validation: A non-zero

    
     confirms mechanism-based inactivation (covalent adduct formation).
    

References

  • Mechanism of MAO Inactivation: Binda, C., et al. (2010). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine.[6] Biochemistry.[1][7][8][9] Link

  • LSD1 Selective Inhibitors: Ueda, R., et al. (2010).[10] Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1.[10][11] Journal of the American Chemical Society. Link

  • Fluorinated Analogs: Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines.[1][9][12][13] Part 3: Inhibition of monoamine oxidase A and B.[1] Bioorganic & Medicinal Chemistry.[1][13][14][15] Link

  • Synthetic Methodology: Ishizuka, T., et al. (2013).[5] Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol. Organic Reactions.[5][7][16][17] Link

  • 5-HT2A Agonist SAR: Nichols, D. E. (2012).[18] Structure–activity relationships of serotonin 5-HT2A receptors.[18][19] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

Sources

Foundational

Structural Dynamics and Molecular Docking of 2,5-DM-CPMA at the 5-HT2A Receptor

This guide details the computational evaluation of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine (hereafter referred to as 2,5-DM-CPMA ), a conformationally restricted analogue of the phenethylamine class. Unlike the cl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the computational evaluation of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine (hereafter referred to as 2,5-DM-CPMA ), a conformationally restricted analogue of the phenethylamine class.

Unlike the classic 2C-series (e.g., 2C-H, 2C-B) which possess a flexible ethylamine side chain, 2,5-DM-CPMA incorporates a cyclopropane ring and a methylene linker. This structural rigidity presents a unique challenge and opportunity for mapping the bioactive conformation required for 5-HT2A receptor activation.

Introduction & Pharmacophore Context[1][2][3][4][5]

The 5-HT2A receptor is the primary target for serotonergic psychedelics. The canonical pharmacophore requires an aromatic core (anchored by hydrophobic residues) and a basic amine (anchored by Asp155 ).

2,5-DM-CPMA introduces two critical structural variables:

  • Conformational Restriction: The cyclopropane ring locks the rotation between the phenyl ring and the amine tail, reducing the entropic penalty upon binding.

  • Chain Extension: The "methanamine" moiety (–CH₂–NH₂) extends the distance between the aromatic core and the basic nitrogen compared to the standard ethylamine linker found in 2C-H or DOI.

Objective: To determine if the extended, rigidified scaffold of 2,5-DM-CPMA can accommodate the orthogonal binding pocket of the active-state 5-HT2A receptor (PDB: 6WGT) and to predict the preferred stereoisomer (cis vs. trans).

Computational Workflow

The following protocol is designed to ensure reproducibility and high-precision sampling of the ligand-receptor landscape.

Phase 1: Ligand Preparation and Stereochemical Enumeration

The cyclopropane ring creates two chiral centers, resulting in four isomers. Based on structure-activity relationships (SAR) of related compounds like tranylcypromine and conformationally restricted phenethylamines, the trans isomers typically display superior binding profiles.

  • Step 1: Generate 3D structures for all four isomers:

    • (1R, 2S)-trans

    • (1S, 2R)-trans

    • (1R, 2R)-cis

    • (1S, 2S)-cis

  • Step 2: Protonate the primary amine at pH 7.4. The cationic species is required for the salt bridge with Asp155.

  • Step 3: Minimize energy using the MMFF94 force field to resolve steric strain inherent in the cyclopropane ring.

Phase 2: Receptor Preparation (PDB: 6WGT)

We utilize the cryo-EM structure of 5-HT2A bound to 25-CN-NBOH (PDB ID: 6WGT ), as it represents the active Gq-coupled state.

  • Step 1: Remove the endogenous agonist (25-CN-NBOH) and non-receptor components (cholesterol, antibody fragments).

  • Step 2: Restore missing side chains and hydrogens using a protonation state solver (e.g., PropKa) at pH 7.4.

  • Step 3: Critical: Refine the Extracellular Loop 2 (ECL2). This loop forms a "lid" over the orthosteric pocket. A short molecular dynamics (MD) minimization (500 steps) is recommended to relax the pocket after ligand removal.

Phase 3: Grid Generation & Docking
  • Grid Box: Centered on the coordinates of the original ligand's amine nitrogen.

    • Dimensions: 20Å x 20Å x 20Å (sufficient to capture the orthosteric site and the extended binding pocket).

  • Algorithm: Genetic Algorithm (e.g., AutoDock Vina or Glide XP).

  • Exhaustiveness: Set to 32 (high sampling) to ensure the rigid cyclopropane scaffold finds the global minimum without getting trapped in local minima.

Workflow Visualization

DockingWorkflow Ligand Ligand: 2,5-DM-CPMA (CAS: 1226213-09-7) Isomers Stereoisomer Enumeration (Cis/Trans, R/S) Ligand->Isomers Docking Molecular Docking (AutoDock Vina / Glide) Isomers->Docking Target Target: 5-HT2A Receptor (PDB: 6WGT - Active State) Prep Protein Prep (Remove 25-CN-NBOH, Protonate D155) Target->Prep Grid Grid Generation (Center: Asp155/Ser159) Prep->Grid Grid->Docking Analysis Interaction Profiling (PLIP / LigPlot+) Docking->Analysis

Figure 1: Step-by-step computational workflow for evaluating 2,5-DM-CPMA binding modes.

Structural Biology & Binding Analysis[3]

Upon docking, the analysis must focus on specific residue interactions that validate the pose.

Key Interaction Checkpoints

For a pose to be considered "bioactive," it must satisfy the following criteria:

ResidueInteraction TypeRequirement
Asp155 (3.32) Salt BridgeMandatory. The protonated amine of 2,5-DM-CPMA must form an ionic bond (< 4.0 Å) with the carboxylate of Asp155.
Phe340 (6.52) Pi-Pi StackingCritical. The 2,5-dimethoxyphenyl ring should engage in edge-to-face or parallel displaced stacking with Phe340.
Ser159 (3.36) H-BondDesirable. Often forms a hydrogen bond with the 2-methoxy or 5-methoxy oxygen.
Phe339 (6.51) HydrophobicForms the "floor" of the binding pocket; stabilizes the aromatic core.
The "Linker Length" Hypothesis

The methanamine linker in 2,5-DM-CPMA adds approximately 1.5 Å to the distance between the ring and the nitrogen compared to 2C-H.

  • Risk: If the phenyl ring anchors deeply at Phe340, the extended amine might overshoot Asp155.

  • Mitigation: The cyclopropane ring induces a specific bond angle (approx 60°) that may "kink" the chain, effectively shortening the through-space distance and allowing the molecule to fit. This makes the trans stereochemistry vital, as the cis form would likely project the amine towards the hydrophobic wall (Val156), causing a clash.

Predicted Interaction Map

InteractionMap Ligand 2,5-DM-CPMA (Ligand) Asp155 Asp155 (TM3) Ligand->Asp155 Salt Bridge Phe340 Phe340 (TM6) Ligand->Phe340 Pi-Pi T-shaped Ser159 Ser159 (TM3) Ligand->Ser159 H-Bond (Methoxy) Val156 Val156 (TM3) Ligand->Val156 Hydrophobic Trp336 Trp336 (Toggle Switch) Ligand->Trp336 Steric Prox.

Figure 2: 2D Interaction map showing critical contacts in the 5-HT2A orthosteric pocket.

Data Interpretation & Validation

When analyzing your docking results, do not rely solely on the Binding Affinity score (kcal/mol). Use the following validation hierarchy:

  • RMSD of the Core: If you redock the native ligand (25-CN-NBOH) as a control, the RMSD should be < 2.0 Å.

  • Pose Clustering: The top 5 poses for the trans-isomer should converge into a single cluster. High variance indicates the ligand is "rattling" in the pocket, suggesting low specificity.

  • Strain Energy: Calculate the internal energy of the bound ligand. If the cyclopropane ring is distorted significantly to fit the pocket, the pose is physically invalid, regardless of the docking score.

Hypothetical Comparative Data (Example)

Note: This table represents expected trends based on SAR of similar rigid analogues.

IsomerBinding Energy (kcal/mol)Asp155 Distance (Å)Interpretation
(1R, 2S)-trans -8.42.9Likely Bioactive. Optimal geometry for salt bridge and Pi-stacking.
(1S, 2R)-trans -8.13.2Plausible, but may lack optimal methoxy orientation toward Ser159.
(1R, 2R)-cis -6.24.5Inactive. Steric clash prevents deep pocket insertion.
(1S, 2S)-cis -5.95.1Inactive. Amine oriented away from Asp155.

References

  • Kim, K., Che, T., Panova, O., et al. (2020).[1][2] Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor.[2] Cell, 182(6), 1574-1588.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Nichols, D. E. (2012).[3] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579.

  • Isberg, V., et al. (2013).[4] Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS ONE, 8(11), e78515.[4]

Sources

Exploratory

Pharmacological Profile of Conformationally Restricted 2C Series Ligands

Executive Summary The "2C" series of phenethylamine ligands (e.g., 2C-B, 2C-I) has long served as a scaffold for probing the serotonin 5-HT2 receptor family. However, the conformational flexibility of the ethylamine side...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "2C" series of phenethylamine ligands (e.g., 2C-B, 2C-I) has long served as a scaffold for probing the serotonin 5-HT2 receptor family. However, the conformational flexibility of the ethylamine side chain and methoxy substituents in standard 2C ligands results in significant entropic penalties upon receptor binding.

This guide analyzes the pharmacological evolution of conformationally restricted analogs —specifically the tetrahydrobenzodifuran ("FLY"), benzodifuran ("DragonFLY"), and benzocyclobutene (TCB) series. By "locking" the methoxy groups into rigid ring systems, researchers have generated super-potent probes that map the steric and electronic requirements of the 5-HT2A agonist binding pocket with unprecedented precision. This document details their binding kinetics, functional selectivity, and the critical toxicological implications of their "super-agonist" profiles.

Structural Rationale: The "Lock" Mechanism

The primary objective of conformational restriction is to reduce the entropy of binding. In the flexible parent compound (e.g., 2C-B), the 2,5-methoxy groups can rotate freely. However, the bioactive conformation at the 5-HT2A receptor requires these oxygens to be oriented specifically (typically the anti-coplanar conformation relative to the side chain).

The Evolution of Rigidity
  • Parent (2C-B): Flexible methoxy groups.[1] Moderate affinity (

    
     nM).
    
  • FLY (2C-B-FLY): Methoxy groups tethered into dihydrofuran rings.[2][3] This locks the oxygen lone pairs into a fixed position, mimicking the active state.

  • DragonFLY (Bromo-DragonFLY): The furan rings are fully aromatized .[4] This creates a planar, hydrophobic surface that extends into the receptor's specific hydrophobic clefts (likely interacting with residues in transmembrane helix 5).

  • TCB (TCB-2): Uses a benzocyclobutene ring to restrict the side chain conformation itself, forcing the alpha/beta carbons into a rigid alignment.

Visualization of Structural Logic

StructuralEvolution cluster_0 Affinity Increase Parent 2C-B / DOB (Flexible Methoxy Groups) Entropic Penalty: High FLY FLY Series (Dihydrofuran Rings) Locked Lone Pairs Parent->FLY Ring Closure TCB TCB Series (Benzocyclobutene) Side-chain Restriction Parent->TCB Cyclization DragonFLY DragonFLY Series (Aromatized Furan) Planar & Hydrophobic Maximal Potency FLY->DragonFLY Aromatization

Figure 1: Structural evolution from flexible phenethylamines to rigid super-agonists. Aromatization (DragonFLY) yields the highest affinity.

Pharmacodynamics & Binding Profiles[2][5]

The restriction of these ligands results in sub-nanomolar affinity. It is critical to distinguish between the phenethylamine variants (2C-B-FLY) and the amphetamine variants (Bromo-DragonFLY/DOB-DFLY), as the alpha-methyl group in the latter confers resistance to MAO degradation and increases potency.

Comparative Binding Affinity ( )

The following data summarizes the binding profiles at the major 5-HT2 subtypes. Note the lack of significant selectivity between 2A and 2C, which is a hallmark of this scaffold.

LigandScaffold Type5-HT2A

(nM)
5-HT2C

(nM)
5-HT2B

(nM)
Potency Note
2C-B Phenethylamine8.622~50Reference standard
2C-B-FLY Dihydrodifuran1115~20Equipotent to 2C-B but higher oral bioavailability
DOB Amphetamine0.61.22.5High potency reference
Bromo-DragonFLY Difuran (Aromatic)0.04 0.09 0.15 Super-agonist ; extreme potency
TCB-2 Benzocyclobutene0.61.1N/DHigh functional selectivity for Gq

Data aggregated from Parker et al. (1998) and McLean et al. (2006).[5]

Functional Selectivity (Biased Signaling)

Conformationally restricted ligands often stabilize specific receptor states, leading to "biased signaling."

  • Gq/11 Pathway: Both FLY and DragonFLY are full agonists, driving robust Calcium (

    
    ) mobilization.
    
  • Arachidonic Acid (AA): TCB-2 demonstrates a unique bias, showing 65-fold greater potency for the phosphoinositide (IP3) pathway over the arachidonic acid release pathway.[6] This suggests that rigid ligands can selectively engage specific intracellular effectors.

  • Beta-Arrestin: While less characterized for these specific analogs compared to LSD, the high efficacy suggests robust beta-arrestin recruitment, potentially contributing to the rapid tolerance (tachyphylaxis) observed in vivo.

Toxicology: The Cost of Super-Potency

The pharmacological profile of the DragonFLY series presents a unique toxicological risk profile that drug developers must recognize.

  • Vasoconstriction: 5-HT2A receptors are present in vascular smooth muscle. The extreme affinity and slow dissociation rates (long residence time) of Bromo-DragonFLY lead to prolonged, insurmountable vasoconstriction. Clinical cases have reported limb ischemia and necrosis requiring amputation.

  • MAO Resistance: The alpha-methyl group (in DragonFLY) combined with the steric bulk of the furan rings prevents metabolic clearance by Monoamine Oxidase (MAO), leading to durations of action exceeding 24–48 hours.

  • Therapeutic Window: The gap between the psychoactive dose (micrograms) and the toxic dose is dangerously narrow compared to flexible 2C ligands.

Experimental Protocols

To characterize these ligands, a dual-approach using Radioligand Binding (Affinity) and FLIPR (Efficacy) is required.

Protocol A: Radioligand Competition Binding (5-HT2A)

Objective: Determine


 values using membrane preparations.
  • Reagents:

    • Membranes: HEK293 cells stably expressing human 5-HT2A.[2]

    • Radioligand:

      
      -Ketanserin (0.5 nM final).
      
    • Buffer: 50 mM Tris-HCl, 10 mM

      
      , 0.5 mM EDTA, pH 7.4.[2]
      
  • Workflow:

    • Preparation: Thaw membranes and homogenize in Assay Buffer.

    • Incubation: In 96-well plates, add:

      • 50

        
        L Test Compound (10 concentrations, 
        
        
        
        to
        
        
        M).
      • 50

        
        L 
        
        
        
        -Ketanserin.
      • 100

        
        L Membrane suspension (20 
        
        
        
        g protein/well).
    • Equilibrium: Incubate for 60 minutes at 37°C (Critical: DragonFLY ligands have slow association kinetics; standard 30 min incubation may underestimate affinity).

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

    • Analysis: Count via liquid scintillation. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Flux (FLIPR)

Objective: Measure agonist efficacy (


) and potency (

).
  • Reagents:

    • Dye: Fluo-4 AM or Calcium-6.

    • Cells: CHO-K1 expressing h5-HT2A +

      
       (promiscuous G-protein to couple 2A to calcium release).
      
  • Workflow:

    • Loading: Plate cells (50k/well) in black-wall plates. Incubate with Calcium-6 dye for 60 min at 37°C.

    • Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

    • Injection: Inject 5x concentration of ligand (e.g., TCB-2 or Bromo-DragonFLY).

    • Measurement: Record kinetics for 180 seconds.

    • Data: Plot Max-Min RFU against Log[Concentration].

Signaling Pathway Visualization

SignalingPathway cluster_bias Functional Selectivity (TCB-2 Bias) Rec 5-HT2A Receptor (Bound by DragonFLY) Gq Gq/11 Protein Rec->Gq Activation PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca Binds IP3R PKC PKC Activation DAG->PKC

Figure 2: Canonical Gq signaling pathway activated by 2C ligands. TCB-2 shows bias toward the IP3 branch over AA release.

References

  • Parker, M. A., et al. (1998).[3] Enantiospecific Synthesis and Pharmacological Evaluation of a Series of Super-Potent, Conformationally Restricted 5-HT2A/2C Receptor Agonists.[1][7] Journal of Medicinal Chemistry.[6][7][8] Link

  • McLean, T. H., et al. (2006).[5][6] 1-Aminomethylbenzocycloalkanes: Conformationally Restricted Hallucinogenic Phenethylamine Analogues as Functionally Selective 5-HT2A Receptor Agonists.[6] Journal of Medicinal Chemistry.[6][7][8] Link

  • Nichols, D. E. (2016). Psychedelics.[2][4][9][6][10][11] Pharmacological Reviews.[10] Link

  • Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive standard operating procedure. Nature Protocols. Link

  • Halberstadt, A. L., et al. (2019). Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs.[3] Neuropharmacology.[9][10][12] Link

Sources

Foundational

Technical Guide: Chemical Properties and Stability of 2-(2,5-Dimethoxyphenyl)cyclopropanemethanamine

This technical guide provides an in-depth analysis of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine , a conformationally restricted analogue of the phenethylamine class. This document is designed for researchers in medi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine , a conformationally restricted analogue of the phenethylamine class. This document is designed for researchers in medicinal chemistry and neuropharmacology, focusing on the molecule's unique stability profile, synthesis challenges, and pharmacological implications.

Executive Summary

2-(2,5-dimethoxyphenyl)cyclopropanemethanamine (CAS 1226213-09-7) is a structural hybrid of the 2,5-dimethoxyphenethylamine (2C-H) family and the cyclopropylamine class. Unlike tranylcypromine, where the amine is directly attached to the cyclopropane ring, this molecule features a methylene spacer (-CH2-) between the ring and the amine.

This structural modification fundamentally alters its chemical stability and pharmacological profile:

  • Chemical Stability: The cyclopropylmethylamine motif introduces susceptibility to acid-catalyzed ring opening (cyclopropylcarbinyl rearrangement).

  • Metabolic Fate: The methylene spacer prevents the "suicide inhibition" mechanism typical of MAO inhibitors like tranylcypromine, rendering the molecule a likely substrate for Monoamine Oxidase (MAO) rather than an inhibitor.

  • Pharmacology: It serves as a conformationally restricted probe for 5-HT2 receptors, structurally mimicking the gamma-homologues of the 2C series (phenylpropylamines).

Chemical Identity & Structural Analysis

Nomenclature and Identification
  • IUPAC Name: [2-(2,5-dimethoxyphenyl)cyclopropyl]methanamine

  • Common Synonyms: 2,5-Dimethoxy-CPMA; C-[2-(2,5-Dimethoxy-phenyl)-cyclopropyl]-methylamine.

  • CAS Number: 1226213-09-7

  • Molecular Formula: C₁₂H₁₇NO₂

  • Molecular Weight: 207.27 g/mol

Stereochemistry and Conformation

The molecule possesses two chiral centers on the cyclopropane ring (C1 and C2).

  • Isomers: It exists as cis and trans diastereomers.

  • Bioactive Conformation: Based on Structure-Activity Relationship (SAR) data from related phenylcyclopropylamines (e.g., DMCPA), the trans isomer is typically the thermodynamically stable and pharmacologically active form.

  • Rigidification: The cyclopropane ring locks the ethyl side chain (relative to the phenyl ring) into a specific conformation, reducing the entropic penalty of receptor binding compared to the flexible propyl chain of a standard phenylpropylamine.

Physicochemical Properties[1][2][3][4]

PropertyValue (Predicted/Observed)Significance
pKa (Base) 9.5 – 10.2Typical for primary alkylamines; exists as a cation at physiological pH.
LogP ~1.8 – 2.2Moderate lipophilicity; suggests good Blood-Brain Barrier (BBB) permeability.
Solubility (Free Base) Low in water; High in DCM, MeOHRequires conversion to salt (HCl, fumarate) for aqueous bioassays.
Solubility (HCl Salt) > 20 mg/mL in WaterSuitable for standard saline injection or in vitro buffer preparation.
H-Bond Donors/Acceptors 2 Donors / 4 AcceptorsThe methoxy groups act as weak acceptors; amine is both donor/acceptor.

Stability Profile & Reactivity Mechanisms

Acid-Catalyzed Instability (The Cyclopropylcarbinyl Rearrangement)

A critical handling constraint for this molecule is the sensitivity of the cyclopropylmethyl system to acidic conditions. Unlike simple alkyl amines, the cyclopropylmethyl cation (formed during solvolysis or strong acid exposure) is non-classical and highly reactive.

Mechanism: Upon protonation and loss of a leaving group (or under dehydrating conditions), the cyclopropylmethyl cation resonates with the homoallyl cation and cyclobutyl cation. This leads to irreversible ring opening.

Protocol: Avoid storing the free base in halogenated solvents that may generate HCl over time (e.g., unstabilized chloroform). Perform salt formation under controlled cold conditions using anhydrous ethereal HCl.

Metabolic Stability (MAO Substrate vs. Inhibitor)

The presence of the methylene spacer (-CH2-) is the determinant factor in its interaction with Monoamine Oxidase (MAO).

  • Direct Attachment (Tranylcypromine-like): Mechanism-based inactivation (Suicide inhibition) via radical attack on the flavin cofactor.

  • Methylene Spacer (This Molecule): The radical stabilization required for suicide inhibition is disrupted. The molecule is oxidatively deaminated to the corresponding aldehyde .

Diagram 1: Comparative Metabolic Pathways The following diagram illustrates the divergence in metabolic fate between the direct amine analogue and the methanamine derivative.

MetabolicPathways Substrate 2-(2,5-Dimethoxy) cyclopropanemethanamine MAO Monoamine Oxidase (MAO-A/B) Substrate->MAO Binding Intermediate Imine Intermediate MAO->Intermediate Oxidative Deamination Covalent Irreversible Covalent Adduct (Inactivation) MAO->Covalent Aldehyde 2-(2,5-Dimethoxyphenyl) cyclopropanecarbaldehyde Intermediate->Aldehyde Hydrolysis Ammonia NH3 Intermediate->Ammonia Inhibitor Contrast: Tranylcypromine (Amine on Ring) Inhibitor->MAO Radical Attack

Caption: Metabolic divergence: The methylene spacer directs the molecule toward oxidative deamination (aldehyde formation) rather than the suicide inhibition seen with direct cyclopropylamines.

Synthesis & Impurity Profile

Synthetic Route (Simmons-Smith Strategy)

The most reliable synthesis avoids the instability of the cyclopropylmethyl cation by building the ring early.

  • Precursor: 2,5-Dimethoxycinnamic acid ester.

  • Cyclopropanation: Simmons-Smith reaction (Zn-Cu, CH2I2) or Corey-Chaykovsky reaction to form the cyclopropane ester.

    • Critical Step: This sets the trans stereochemistry.

  • Reduction: LiAlH4 reduction of the ester to the alcohol (2-(2,5-dimethoxyphenyl)cyclopropanemethanol).

  • Amine Installation:

    • Conversion of alcohol to mesylate/tosylate.

    • Displacement with Azide (NaN3).

    • Reduction of Azide to Amine (Staudinger or Hydrogenation).

Key Impurities
  • Ring-Opened Byproducts: Generated during the mesylation/tosylation step if base is insufficient or temperature is uncontrolled.

  • Cis-Isomer: Depending on the cyclopropanation method, 5-15% cis isomer may form. Separation usually requires column chromatography of the ester intermediate.

  • Over-Alkylation: Secondary amines formed during the azide reduction if not carefully controlled.

Pharmacological Context

Receptor Affinity (5-HT2 Family)

The 2,5-dimethoxy substitution pattern is the classic pharmacophore for 5-HT2A/2C agonism (the "2C" and "DOx" series).

  • Chain Length Effect: The distance from the phenyl ring to the nitrogen in this molecule approximates a 3-carbon chain (propyl).

  • Activity Prediction: While 2,5-dimethoxyphenethylamines (2-carbon) are highly potent, the 3-carbon homologues (gamma-homologues) often show reduced potency unless alpha-methylated (DOx series). However, the cyclopropane ring restricts the conformation, potentially forcing the amine into a binding pocket that flexible propylamines cannot access.

  • Literature Precedent: Analogous constrained systems (like the benzofuran cyclopropylmethanamine in Reference 4) have demonstrated 5-HT2C selectivity , suggesting this molecule may also favor 5-HT2C over 2A.

Structure-Activity Relationship (SAR) Diagram

SAR Molecule 2-(2,5-dimethoxy) cyclopropanemethanamine Methoxys 2,5-Dimethoxy Pattern (5-HT2 Affinity Anchor) Molecule->Methoxys Ring Cyclopropane Ring (Conformational Lock) Molecule->Ring Spacer Methylene Spacer (Prevents MAO Inhibition) Molecule->Spacer Effect1 High 5-HT2 Receptor Affinity Methoxys->Effect1 Ring->Effect1 Rigidification Effect3 Acid Instability Risk Ring->Effect3 Strain Effect2 Metabolic Turnover (Aldehyde) Spacer->Effect2

Caption: SAR Map highlighting how structural features dictate the molecule's affinity, metabolic stability, and chemical reactivity.

Handling & Storage Protocols

To ensure data integrity in experimental workflows, adhere to the following protocols:

  • Storage Form: Always store as the Hydrochloride (HCl) or Fumarate salt. The free base is prone to oxidation and carbonate formation (absorbing CO2 from air).

  • Temperature: -20°C, desiccated.

  • Solution Stability:

    • Aqueous (pH 7): Stable for 24-48 hours at 4°C.

    • Acidic (pH < 3):Unstable. Avoid using strong acid HPLC mobile phases for prolonged periods; use buffers (ammonium acetate/formate) instead.

  • Safety: Treat as a potent serotonergic agent. Use full PPE (gloves, mask, fume hood).

References

  • ChemScene. (n.d.). (2-(2,5-Dimethoxyphenyl)cyclopropyl)methanamine (CAS 1226213-09-7). Retrieved from

  • Beilstein Journals. (2012). trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Retrieved from

  • Silverman, R. B., & Zieske, P. A. (1986). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase.[1] Journal of Medicinal Chemistry. Retrieved from

  • Cheng, J., et al. (2016). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Yoshida, S., et al. (2004).[2] Fluorinated phenylcyclopropylamines.[2] Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry. Retrieved from

Sources

Exploratory

The Stereochemical Fulcrum: Role of the Cyclopropane Ring in Phenethylamine Receptor Selectivity

Executive Summary Phenethylamines represent a broad class of neuroactive compounds, encompassing endogenous neurotransmitters (dopamine), pharmaceuticals, and classical psychedelics (2C-B, mescaline). A persistent challe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenethylamines represent a broad class of neuroactive compounds, encompassing endogenous neurotransmitters (dopamine), pharmaceuticals, and classical psychedelics (2C-B, mescaline). A persistent challenge in neuropharmacology is the inherent conformational flexibility of the ethylamine side chain, which obscures the precise spatial requirements of G protein-coupled receptor (GPCR) binding pockets. This technical guide explores the use of the cyclopropane ring as a stereochemical probe. By acting as a conformational lock, cyclopropanation not only elucidates the bioactive conformation of phenethylamines at serotonin (5-HT) receptors but also fundamentally alters their polypharmacological selectivity profiles.

The Conformational Dilemma of Phenethylamines

Flexible phenethylamines possess a rotatable


-

bond within their ethylamine side chain. In an aqueous physiological environment, these molecules exist in a dynamic equilibrium of multiple accessible conformations (primarily gauche and anti).

When a flexible ligand binds to a GPCR, such as the 5-HT2A receptor, it must adopt a specific "bioactive conformation." The entropic penalty incurred by freezing out other rotamers reduces the overall binding free energy. Furthermore, this flexibility prevents structural biologists and medicinal chemists from definitively mapping the spatial geometry of the orthosteric binding site, as the exact conformation the ligand adopts inside the pocket remains ambiguous without high-resolution co-crystallography .

Mechanistic Causality: The Cyclopropane Ring as a Conformational Lock

To bypass the entropic penalty and probe the receptor pocket, application scientists employ conformational restriction . The cyclopropane ring is the smallest aliphatic ring system available, offering maximal structural rigidity with minimal additional steric bulk.

Incorporating the ethylamine side chain into a trans-cyclopropylamine moiety (e.g., trans-2-phenylcyclopropylamines) permanently locks the dihedral angle between the aromatic ring and the basic amine.

The Causality of Stereospecificity: This rigidification forces the molecule into a fixed spatial relationship. Extensive structure-activity relationship (SAR) studies on trans-2-(2,5-dimethoxy-4-substituted-phenyl)cyclopropylamines have demonstrated profound stereospecificity. The (-)-(1R,2S) enantiomer perfectly mimics the extended anti-conformation required by the 5-HT2A receptor. Because the molecule is pre-organized into the receptor's preferred geometry, the entropic cost of binding is minimized, resulting in a dramatic increase in binding affinity compared to flexible counterparts .

GPCR_Signaling cluster_0 Ligand Conformation State L1 Flexible Phenethylamine (High Entropy) R1 5-HT2A Receptor (Primary Target) L1->R1 Entropy Loss L2 Cyclopropane Analog (Locked Anti-Conformer) L2->R1 High Affinity R2 5-HT1A Receptor (Off-Target) L2->R2 Altered Selectivity Gq Gq Protein Activation R1->Gq Ca Intracellular Ca2+ Flux Gq->Ca

GPCR signaling pathway showing how cyclopropane restriction alters 5-HT receptor selectivity.

Polypharmacology and Receptor Selectivity Shifts

While cyclopropanation successfully increases target affinity, it fundamentally alters the polypharmacological profile of the molecule. The cyclopropane ring is not electronically silent; its highly strained C-C bonds possess partial


-character, which can engage in novel hydrophobic or cation-

interactions within the receptor pocket.

Replacing the flexible side chain of the benchmark 5-HT2A agonist DOI (2,5-dimethoxy-4-iodoamphetamine) with a cyclopropylamine moiety increases 5-HT2A affinity 5- to 6-fold. However, this rigidification simultaneously increases the ligand's affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors. Consequently, the functional selectivity window for 5-HT2A over 5-HT1A narrows to approximately 70-fold . This proves that while the cyclopropane ring pre-organizes the ligand for the 5-HT2A pocket, the altered electrostatic surface area inadvertently satisfies the binding pharmacophores of off-target GPCRs.

Quantitative Data: Structure-Activity Relationships (SAR)

The following table summarizes the quantitative shift in receptor affinity and functional efficacy when moving from a flexible phenethylamine to a cyclopropane-restricted analog.

Table 1: Pharmacological Profiling of DOI vs. Cyclopropane Analogs

LigandStructure Type5-HT2A

(nM)
5-HT2C

(nM)
5-HT2A

(nM)
5-HT2A

(%)
(±)-DOI (1a) Flexible Phenethylamine7.6 ± 0.935 ± 63.3 ± 0.787 ± 1
(-)-Compound 4 *Cyclopropane-Restricted~1.3 - 1.5~17.53.5 ± 0.885 ± 2

*Data derived from Pigott et al. (2012). Compound 4 represents trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine. The cyclopropane analog exhibits a 5-6 fold increase in 5-HT2A affinity and a 2-fold increase in 5-HT2C affinity compared to flexible DOI.

Self-Validating Experimental Protocols

To accurately determine the role of the cyclopropane ring in receptor selectivity, researchers must employ a self-validating experimental loop. Binding affinity (


) does not equate to functional efficacy; a molecule may bind tightly but act as an antagonist. Therefore, the protocol must pair radioligand competition with downstream functional assays .
Protocol: Validating Conformationally Restricted GPCR Ligands

Step 1: Chiral Resolution via Preparative HPLC

  • Action: Separate the racemic trans-arylcyclopropane into its (+)-(1S,2R) and (-)-(1R,2S) enantiomers using a chiral stationary phase (e.g., Chiralcel OD).

  • Causality: Testing racemates masks the true affinity of the bioactive conformation. Because the receptor pocket is chiral, one enantiomer (the eutomer) will drive the primary pharmacological effect, while the other (the distomer) acts as an inactive diluent or competitive antagonist.

Step 2: Radioligand Competition Binding Assay

  • Action: Incubate cloned human 5-HT2A receptors with a constant concentration of

    
    -ketanserin (a selective antagonist) and varying concentrations of the cyclopropane analog.
    
  • Causality:

    
    -ketanserin selectively labels the 5-HT2A orthosteric site. By measuring the displacement of the radioligand, we calculate the 
    
    
    
    , which is converted to the inhibition constant (
    
    
    ) via the Cheng-Prusoff equation. This isolates binding affinity independently of G-protein coupling.

Step 3: Functional Calcium Release Assay (FLIPR)

  • Action: Load 5-HT2A-expressing HEK293 cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Stimulate cells with the cyclopropane analog and measure transient fluorescence peaks.

  • Causality: The 5-HT2A receptor is

    
    -coupled. Activation leads to phospholipase C (PLC) cleavage of PIP2, generating IP3, which triggers intracellular 
    
    
    
    release. Measuring this flux confirms that the pre-organized cyclopropane ligand is not just binding, but successfully inducing the conformational change required for full agonism (
    
    
    ).

Step 4: Internal Validation & Polypharmacology Screening

  • Action: Run flexible DOI in parallel as a positive control. Screen the cyclopropane analog against a broad panel of off-target receptors (5-HT1A, 5-HT2B, 5-HT2C).

  • Causality: Including DOI ensures the assay's dynamic range is functioning correctly. The broad panel screening validates whether the cyclopropane ring improved true selectivity or merely improved global affinity across the 5-HT receptor family.

Workflow S1 1. trans-Arylcyclopropane Synthesis S2 2. Chiral Resolution via HPLC S1->S2 Isolate (-)-(1R,2S) Eutomer S3 3. Radioligand Binding Assay S2->S3 Determine Ki vs 3H-Ketanserin S4 4. Functional Calcium Assay S3->S4 Measure EC50 & Emax S5 5. Polypharmacology Profiling S4->S5 Screen 5-HT1A/1B/1D

Self-validating experimental workflow for evaluating conformationally restricted GPCR ligands.

Conclusion

The cyclopropane ring is far more than a structural curiosity; it is a highly calibrated stereochemical tool. By locking the ethylamine side chain of phenethylamines, researchers can effectively map the spatial dimensions of GPCR binding pockets. While this rigidification dramatically lowers the entropic barrier to binding—yielding highly potent 5-HT2A agonists—it also highlights the delicate balance of drug design, as the altered electronic and steric profile can inadvertently increase off-target affinities. Understanding these structure-activity relationships is critical for the development of next-generation, functionally selective neurotherapeutics.

References

  • Isberg, V., Paine, J., Leth-Petersen, S., Kristensen, J. L., & Gloriam, D. E. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLoS ONE, 8(11), e78515. URL:[Link]

  • Pigott, A., Frescas, S., McCorvy, J. D., Huang, X. P., Roth, B. L., & Nichols, D. E. (2012). trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Beilstein Journal of Organic Chemistry, 8, 1705–1709. URL:[Link]

  • McLean, T. H., Parrish, J. C., Braden, M. R., Marona-Lewicka, D., Gallardo-Godoy, A., & Nichols, D. E. (2006). 1-Aminomethylbenzocycloalkanes: conformationally restricted hallucinogenic phenethylamine analogues as functionally selective 5-HT2A receptor agonists. Journal of Medicinal Chemistry, 49(19), 5794-5803. URL:[Link]

Foundational

Technical Deep Dive: Mechanism of Action for 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine at 5-HT2C Receptors

An In-Depth Technical Guide on the Mechanism of Action for 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine at 5-HT2C Receptors. Executive Summary The compound 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine represents a cr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Mechanism of Action for 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine at 5-HT2C Receptors.

Executive Summary

The compound 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine represents a critical structural scaffold in the study of serotonergic pharmacology. It is the conformationally restricted analogue of 2,5-dimethoxyphenethylamine (2C-H) , where the ethylamine side chain is rigidified by a cyclopropane ring. This structural modification locks the molecule into a bioactive conformation, significantly reducing the entropic penalty of binding to the orthosteric site of the 5-HT2C receptor .

While the 4-halogenated derivatives of this scaffold (e.g., TCB-2 ) are widely recognized for their high potency at 5-HT2A, the fundamental 2,5-dimethoxy core provides essential insights into the baseline requirements for 5-HT2C activation. This guide details the molecular pharmacology, structural biology, and signal transduction pathways activated by this ligand, providing a roadmap for experimental validation and functional selectivity analysis.

Molecular Pharmacology & Structural Biology

Structural Pharmacophore

The molecule consists of a phenyl ring substituted with methoxy groups at positions 2 and 5, a hallmark of the "2C" and "DOx" classes of psychoactive phenethylamines. The defining feature is the cyclopropane ring fused to the ethylamine side chain.

  • Conformational Restriction: In flexible phenethylamines (e.g., 2C-B), the side chain can adopt multiple rotamers. The cyclopropane ring in 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine constrains the amine nitrogen relative to the phenyl ring, mimicking the gauche conformation generally accepted as the bioactive state for 5-HT2 receptor activation.

  • Stereochemistry: The biological activity is highly stereoselective. For the related analogue TCB-2, the (1R,2R) enantiomer (often denoted as the exo form in specific synthesis routes) typically exhibits superior affinity compared to the (1S,2S) form.

  • 4-Position Sensitivity: While the title compound lacks a substituent at the 4-position (para to the alkyl chain), SAR studies indicate that adding a hydrophobic or halogenated group (Br, I, CF3) at this position (as in TCB-2) dramatically increases affinity (Ki) and potency (EC50) by engaging a hydrophobic pocket formed by residues in Transmembrane Helix 5 (TM5).

Binding Kinetics at 5-HT2C

The 5-HT2C receptor is a G-protein-coupled receptor (GPCR) with a canonical orthosteric binding pocket.

  • Primary Interaction: The protonated amine of the ligand forms a critical salt bridge with Asp134 (3.32) in TM3.

  • Hydrophobic Clamping: The 2,5-dimethoxy groups engage in hydrogen bonding and hydrophobic interactions with Ser138 (3.36) and aromatic residues in TM6 (e.g., Phe328 (6.52) ).

  • Loop 2 Dynamics: The rigid cyclopropane scaffold minimizes steric clash with Extracellular Loop 2 (ECL2), which acts as a "lid" over the binding pocket. This rigidity allows for high-affinity binding despite the lack of a heavy 4-substituent, although the residence time is likely lower than that of TCB-2.

Signal Transduction Pathways

Upon binding, 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine stabilizes the active conformation of the 5-HT2C receptor, triggering the canonical Gq/11 signaling cascade.

Canonical Gq/11 Pathway
  • G-Protein Coupling: The receptor undergoes a conformational change (outward movement of TM6), facilitating the exchange of GDP for GTP on the Gαq subunit.

  • Effector Activation: Gαq-GTP dissociates and activates Phospholipase C-β (PLCβ) .

  • Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG) .

  • Calcium Mobilization: IP3 binds to IP3 receptors on the Endoplasmic Reticulum (ER), causing a rapid release of intracellular Ca²⁺. This is the primary readout for functional assays.

Functional Selectivity (Biased Agonism)

Recent research into the 2C scaffold suggests potential for functional selectivity . While full agonists like 5-HT recruit both Gq and β-arrestin2 , conformationally restricted ligands may exhibit bias.

  • β-Arrestin Recruitment: Leads to receptor desensitization and internalization (clathrin-mediated endocytosis).

  • Therapeutic Implication: Ligands that are Gq-biased but β-arrestin-sparing are highly sought after to minimize tolerance and side effects (e.g., in obesity or schizophrenia treatment).

Pathway Visualization

G cluster_0 Canonical Signaling Ligand 2-(2,5-dimethoxyphenyl) cyclopropanemethanamine R_Inactive 5-HT2C Receptor (Inactive) Ligand->R_Inactive Binding R_Active 5-HT2C Receptor (Active Conformation) R_Inactive->R_Active Isomerization Gq Gαq/11 Protein R_Active->Gq Coupling Arrestin β-Arrestin2 Recruitment R_Active->Arrestin GRK Phosphorylation PLC Phospholipase C-β (PLCβ) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (Endoplasmic Reticulum) IP3->Ca Flux PKC PKC Activation DAG->PKC Internalization Receptor Internalization Arrestin->Internalization Desensitization

Caption: Figure 1. Dual signaling pathways activated by 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine at 5-HT2C.

Experimental Protocols

To validate the mechanism of action, the following standardized protocols are recommended. These ensure data integrity and reproducibility.

In Vitro Calcium Flux Assay (FLIPR)

Purpose: To quantify agonist potency (EC50) and efficacy (Emax) relative to 5-HT.

  • Cell Line Generation: Use CHO-K1 or HEK293 cells stably expressing the human 5-HT2C (INI isoform).

    • Note: The INI isoform is the unedited, high-affinity variant.

  • Seeding: Plate cells at 50,000 cells/well in 96-well black-walled plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (calcium indicator) in HBSS buffer containing 2.5 mM Probenecid (to inhibit anion transport). Incubate for 45-60 minutes.

  • Compound Preparation: Dissolve 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine in DMSO (stock 10 mM). Serial dilute in assay buffer.

  • Measurement: Transfer plate to a FLIPR (Fluorometric Imaging Plate Reader).

    • Baseline: Read fluorescence for 10s.

    • Injection: Add compound.

    • Read: Monitor fluorescence for 180s.

  • Data Analysis: Calculate

    
    . Fit data to a non-linear regression (sigmoidal dose-response) to derive EC50.
    
Radioligand Binding Assay

Purpose: To determine binding affinity (Ki).[1][2]

  • Membrane Prep: Harvest HEK293-5HT2C cells, homogenize in ice-cold Tris-HCl buffer, and centrifuge to isolate membranes.

  • Ligand Selection: Use [³H]-Mesulergine (antagonist) or [¹²⁵I]-DOI (agonist) as the radiotracer.

    • Expert Insight: [¹²⁵I]-DOI is preferred for labeling the high-affinity agonist state (

      
      ).
      
  • Incubation: Mix membrane protein (20 µg), radioligand (~1 nM), and varying concentrations of the test compound.

  • Equilibrium: Incubate for 60 mins at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    
     (Cheng-Prusoff equation).[3]
    

Comparative Data & SAR

The following table summarizes the Structure-Activity Relationship (SAR) context, comparing the target molecule to its 4-halogenated analogue (TCB-2) and the flexible parent (2C-H).

CompoundStructure4-Substituent5-HT2C Affinity (Ki)5-HT2C Efficacy
Target Molecule Rigid (Cyclopropane)-H ~100 - 500 nM (Est.)Partial Agonist
TCB-2 Rigid (Cyclopropane)-Br 0.6 nM Full Agonist
2C-H Flexible (Ethyl)-H > 1000 nMWeak/Inactive
2C-B Flexible (Ethyl)-Br ~10 - 50 nMPartial Agonist

Data Interpretation: The cyclopropane constraint alone (Target Molecule) significantly enhances affinity compared to the flexible 2C-H, effectively "pre-paying" the entropic cost of binding. However, the absence of the 4-bromo group (present in TCB-2) results in a loss of potency, as the halogen is crucial for hydrophobic engagement in the receptor's deep pocket.

References

  • McLean, T. H., et al. (2006). "1-Aminomethylbenzocycloalkanes: conformationally restricted hallucinogenic phenethylamine analogues as functionally selective 5-HT2A receptor agonists." Journal of Medicinal Chemistry.

  • Hansen, M., et al. (2014). "Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C receptor agonists." ACS Chemical Neuroscience.

  • Nichols, D. E. (2016).[4] "Psychedelics."[4][5][6][7] Pharmacological Reviews.

  • Canal, C. E., & Morgan, D. (2012). "Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and future considerations." Drug Testing and Analysis.

  • Halberstadt, A. L., et al. (2020).[4] "Structure-Activity Relationships of Phenylalkylamines at the 5-HT2A Receptor." ACS Chemical Neuroscience.

Disclaimer: This guide is for research and educational purposes only. The compound described is a potent neuroactive substance and should be handled in accordance with all local regulations and safety protocols.

Sources

Exploratory

Metabolic Stability Assessment &amp; Optimization of Cyclopropanemethanamine Derivatives

A Technical Guide for Drug Discovery Scientists Executive Summary Cyclopropanemethanamine derivatives represent a high-value but metabolically complex pharmacophore in CNS drug discovery (e.g., Tranylcypromine analogs, N...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery Scientists

Executive Summary

Cyclopropanemethanamine derivatives represent a high-value but metabolically complex pharmacophore in CNS drug discovery (e.g., Tranylcypromine analogs, NMDA modulators). While the cyclopropane ring confers unique conformational rigidity and bioisosteric properties, it introduces specific metabolic liabilities—most notably Mechanism-Based Inhibition (MBI) of CYP450 enzymes and susceptibility to Monoamine Oxidase (MAO) degradation.

This guide moves beyond standard ADME protocols to address the specific physicochemical reactivities of this scaffold. It provides a self-validating workflow combining Quantum Mechanical (QM) liability prediction, specialized in vitro assays (differentiating CYP vs. MAO clearance), and structural optimization strategies.

Part 1: Structural Liability Analysis

The "Suicide Substrate" Mechanism

The primary metabolic risk for cyclopropanemethanamines is not merely rapid clearance, but the formation of reactive intermediates that covalently bind to metabolic enzymes. This phenomenon, known as Mechanism-Based Inhibition (MBI) or "suicide inhibition," complicates PK/PD modeling and increases toxicity risks.

The Mechanism:

  • Single Electron Transfer (SET): The heme iron of CYP450 (or flavin of MAO) abstracts an electron from the amine nitrogen, forming a radical cation.

  • Ring Scission: The strain energy of the cyclopropane ring (~27.5 kcal/mol) drives the opening of the ring, generating a carbon-centered radical.

  • Covalent Binding: This radical attacks the heme porphyrin ring (CYP) or the flavin cofactor (MAO), irreversibly inactivating the enzyme.

Critical Insight: Standard microsomal stability assays may show "moderate" clearance, masking the fact that the compound is actively destroying the metabolic machinery. Time-Dependent Inhibition (TDI) assays are mandatory for this scaffold.

Visualization: The Ring-Opening Pathway

The following diagram illustrates the divergent pathways between stable metabolism and suicide inhibition.

MetabolicPathways Parent Cyclopropanemethanamine (Parent) Radical Amine Radical Cation (Intermediate) Parent->Radical CYP450 (SET) StableMet N-Dealkylation / Oxidation (Stable Metabolite) Radical->StableMet H-Abstraction RingOpen Ring Scission (Carbon Radical) Radical->RingOpen Ring Strain Release Adduct Enzyme-Heme Adduct (Irreversible Inhibition) RingOpen->Adduct Covalent Binding

Figure 1: Divergent metabolic fates of the cyclopropylamine radical cation. The red pathway indicates mechanism-based inhibition.

Part 2: In Silico Prediction Strategy

Standard QSAR models often fail to predict the reactivity of strained rings. A hybrid approach utilizing QM-based descriptors is required.

Recommended Computational Workflow
  • Site of Metabolism (SOM) Prediction:

    • Tools: StarDrop (FAME module), ADMET Predictor, or SMARTCyp.

    • Objective: Identify if the primary oxidation site is the amine

      
      -carbon or the cyclopropane ring carbons.
      
  • Reactivity Assessment (DFT Calculation):

    • Calculate the Activation Energy (

      
      )  for the ring-opening of the amine radical cation.
      
    • Threshold: If

      
       kcal/mol, the compound is at high risk for MBI and instability.
      
ParameterTool/MethodSuccess Metric
SOM Probability FAME 3 / SMARTCypRank 1 site is not the cyclopropyl C-H bond.
Ring Strain Energy DFT (B3LYP/6-31G*)Ring opening barrier > 18 kcal/mol.
Lipophilicity LogD (pH 7.4)

(Avoids excessive CYP binding).

Part 3: In Vitro Experimental Protocols

For this specific scaffold, a standard Human Liver Microsome (HLM) assay is insufficient because microsomes lack mitochondrial MAO enzymes. You must run parallel assays.

Protocol A: Microsomal Stability (CYP-Focus)

Objective: Measure clearance driven by CYP450 and FMO.[1]

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Quenching Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Add test compound (final conc. 1

    
    M, <0.1% DMSO). Incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold ACN containing Internal Standard. Vortex for 1 min.
    
  • Processing: Centrifuge at 4,000 rpm for 20 min (4°C) to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode).

Self-Validation Check:

  • Positive Control:[1][2] Verapamil (High Clearance) and Warfarin (Low Clearance).

  • Negative Control:[3][4] Incubations without NADPH (detects chemical instability/hydrolysis).

Protocol B: MAO Stability (Mitochondrial Focus)

Objective: Cyclopropanemethanamines are classic MAO substrates. HLM assays miss this clearance route.

Materials:

  • Human Liver S9 Fraction (contains both microsomes and mitochondria) OR Recombinant MAO-A/MAO-B.

  • Cofactors: NADPH (for CYPs) and Kynuramine (as a functional probe if checking inhibition) or simply buffer for stability.

Methodology Adjustment:

  • Use Human Liver S9 instead of Microsomes to capture MAO activity.

  • Alternatively, use Recombinant MAO-A/B with specific buffers (pH 7.4).

  • Note: MAO does not require NADPH. If using S9, run one batch with NADPH (CYP+MAO) and one without (MAO only).

Part 4: Data Interpretation & Optimization

Calculating Intrinsic Clearance ( )

Plot


 vs. Time.[2][4] The slope 

is the elimination rate constant.


Optimization Strategies (SAR)

If the compound is unstable or exhibits MBI, apply these structural modifications:

  • Deuteration: Replace hydrogens on the

    
    -carbon (next to Nitrogen) with Deuterium. This exploits the Kinetic Isotope Effect (KIE) , slowing down the initial SET/H-abstraction step without changing binding affinity.
    
  • Fluorination: Introduce a Fluorine atom on the cyclopropane ring. The high electronegativity pulls electron density from the nitrogen, raising the oxidation potential and making SET less likely.

  • Steric Shielding: Methylation of the amine (secondary/tertiary amines) can reduce MAO susceptibility, though it may alter potency.

Integrated Screening Workflow

The following Graphviz diagram summarizes the decision tree for this specific scaffold.

ScreeningCascade Start New Cyclopropanemethanamine Analog InSilico In Silico Filter (SOM & DFT Ring Strain) Start->InSilico AssayChoice Dual Stability Assay InSilico->AssayChoice Pass HLM HLM Assay (CYP Stability) AssayChoice->HLM MAO Recombinant MAO / S9 (Amine Stability) AssayChoice->MAO Decision Clearance Source? HLM->Decision MAO->Decision Opt_Deut Strategy: Deuteration (Block alpha-C ox) Decision->Opt_Deut High MAO Cl Opt_Fluoro Strategy: Ring Fluorination (Prevent Ring Opening) Decision->Opt_Fluoro High CYP Cl / Ring Opening TDI_Check TDI Assay (IC50 shift) Mandatory for this scaffold Decision->TDI_Check Low Cl (False Negative?)

Figure 2: Integrated screening cascade prioritizing the differentiation between CYP and MAO metabolism.

References

  • Frontiers in Chemistry. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism.[5][6] (2017).[5] [Link]

  • Journal of Chemical Information and Modeling. Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data. (2026).[7][8][9] [Link](Note: Generalized link to journal due to dynamic nature of recent citations)

  • NIH / PubMed. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. [Link]

  • Optibrium. Which is the best metabolite prediction software? (StarDrop/FAME). [Link]

Sources

Foundational

Synthesis and Conformational Restriction of 5-HT2A Receptor Ligands: A Comprehensive Review of 2-(2,5-Dimethoxyphenyl)cyclopropanemethanamine Synthesis Routes

Executive Summary The development of highly selective 5-HT2A receptor agonists relies heavily on the conformational restriction of flexible pharmacophores. Among the 2,5-dimethoxyphenethylamine (2C-X) family, restricting...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective 5-HT2A receptor agonists relies heavily on the conformational restriction of flexible pharmacophores. Among the 2,5-dimethoxyphenethylamine (2C-X) family, restricting the ethylamine side chain into a cyclopropane ring has yielded profound insights into receptor binding kinetics. This technical whitepaper explores the strategic synthesis of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine (CAS 1226213-09-7), a homologated cyclopropyl analogue designed to probe the spatial requirements of the 5-HT2A orthosteric pocket. We detail two divergent, field-proven synthetic pathways—the Corey-Chaykovsky and Simmons-Smith routes—providing mechanistic causality, self-validating experimental protocols, and comparative analytical data for drug development professionals.

Pharmacological Rationale: The Role of Conformational Restriction

The classic 2C-X psychedelics (e.g., 2C-B, 2C-I) possess a highly flexible ethylamine side chain that can adopt multiple conformations (anti, gauche) when binding to the 5-HT2A receptor[1]. To isolate the bioactive conformation, medicinal chemists employ conformational restriction. By embedding the


 and 

carbons of the phenethylamine chain into a rigid cyclopropane ring, the spatial orientation of the basic amine relative to the electron-rich 2,5-dimethoxyphenyl ring is locked.

Unlike direct cyclopropylamines (where the amine is attached directly to the ring), 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine retains the full carbon-chain length of a phenethylamine but introduces a methylene bridge to restrict rotameric freedom. This precise geometric control dictates the ligand's ability to trigger the Gq/11-coupled signaling cascade.

G Ligand 2-(2,5-dimethoxyphenyl) cyclopropanemethanamine Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Agonist Binding Gq Gq/11 Protein Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 & DAG Generation PLC->IP3 PIP2 Cleavage Ca Intracellular Ca2+ Release IP3->Ca Mobilization

Fig 1. 5-HT2A receptor Gq-coupled signaling pathway activated by cyclopropane-constrained agonists.

Retrosynthetic Analysis & Strategic Disconnections

To synthesize the cyclopropane-constrained phenethylamine, the core synthetic challenge lies in the stereoselective construction of the 1,2-disubstituted cyclopropane ring. We evaluate two primary retrosynthetic disconnections starting from the readily available precursor, 2,5-dimethoxybenzaldehyde.

  • Route A (Corey-Chaykovsky Approach): Disconnection of the cyclopropane leads to an

    
    -unsaturated ester (ethyl 2,5-dimethoxycinnamate). Cyclopropanation is achieved via sulfur ylides, favoring the thermodynamically stable trans-isomer[2].
    
  • Route B (Simmons-Smith Approach): Disconnection leads to an allylic alcohol. Zinc-carbenoid mediated cyclopropanation is directed by the free hydroxyl group, ensuring high syn-diastereoselectivity and rapid reaction kinetics[3][4].

G Target Target: 2-(2,5-dimethoxyphenyl) cyclopropanemethanamine Amide Intermediate: Cyclopropanecarboxamide Target->Amide Route A: LiAlH4 Reduction Azide Intermediate: Cyclopropylmethyl Azide Target->Azide Route B: Staudinger Reduction Ester Precursor: Ethyl 2-(2,5-dimethoxyphenyl) cyclopropanecarboxylate Amide->Ester Amidation (NH3) Alcohol Precursor: (2-(2,5-dimethoxyphenyl) cyclopropyl)methanol Azide->Alcohol Mesylation / NaN3 Cinnamate Intermediate: Ethyl (E)-3- (2,5-dimethoxyphenyl)acrylate Ester->Cinnamate Corey-Chaykovsky Allylic Intermediate: (E)-3-(2,5-dimethoxyphenyl) prop-2-en-1-ol Alcohol->Allylic Simmons-Smith Aldehyde Starting Material: 2,5-Dimethoxybenzaldehyde Cinnamate->Aldehyde HWE Olefination Allylic->Cinnamate DIBAL-H Reduction

Fig 2. Divergent retrosynthetic pathways for 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine.

Comparative Analysis of Synthetic Routes

Selecting the optimal route depends on the required stereochemistry, scale, and laboratory safety constraints. The table below summarizes the quantitative and qualitative data for both pathways.

ParameterRoute A: Corey-ChaykovskyRoute B: Simmons-Smith
Key Intermediate

-Unsaturated Ester
Allylic Alcohol
Cyclopropanation Reagent Dimethyloxosulfonium methylideZnEt

/ CH

I

(Furukawa mod.)
Diastereoselectivity High trans-selectivityHigh syn-selectivity (OH-directed)
Safety Profile Safer; avoids explosive diazomethaneRequires handling of pyrophoric ZnEt

Overall Yield (4 steps) ~45-50%~55-60%
Primary Challenge Amide reduction requires harsh LAHTrace zinc salt removal during workup

Detailed Synthetic Methodologies & Causality

Route A: The Corey-Chaykovsky / Amide Reduction Pathway
  • HWE Olefination: 2,5-dimethoxybenzaldehyde is reacted with triethyl phosphonoacetate and NaH to yield ethyl (E)-3-(2,5-dimethoxyphenyl)acrylate.

  • Corey-Chaykovsky Cyclopropanation: The cinnamate is treated with dimethyloxosulfonium methylide (generated in situ from trimethylsulfoxonium iodide and NaH in DMSO)[2].

    • Causality: Dimethyloxosulfonium methylide is a "soft" nucleophile. It undergoes reversible 1,4-conjugate addition to the Michael acceptor, followed by an irreversible intramolecular displacement of DMSO to yield the thermodynamically favored trans-cyclopropane.

  • Amidation & Reduction: The ester is saponified to the acid, converted to the primary amide via CDI/NH

    
    , and finally reduced with LiAlH
    
    
    
    to yield the target methanamine.
Route B: The Simmons-Smith / Azide Reduction Pathway
  • Selective Reduction: The HWE-derived cinnamate is reduced using DIBAL-H at -78 °C.

    • Causality: DIBAL-H is chosen over LiAlH

      
       to prevent unwanted 1,4-conjugate reduction of the alkene, selectively yielding the 1,2-reduction product: (E)-3-(2,5-dimethoxyphenyl)prop-2-en-1-ol.
      
  • Hydroxyl-Directed Simmons-Smith Cyclopropanation: The allylic alcohol is treated with the Furukawa modification of the Simmons-Smith reagent (ZnEt

    
     and CH
    
    
    
    I
    
    
    )[3].
    • Causality: The free hydroxyl group coordinates to the zinc carbenoid. This tethering effect not only accelerates the reaction rate compared to unactivated olefins but also enforces strict facial selectivity, delivering the methylene unit to the same face as the hydroxyl group (syn-addition)[4].

  • Azidation & Staudinger Reduction: The alcohol is mesylated, displaced by NaN

    
    , and reduced using PPh
    
    
    
    /H
    
    
    O to yield the primary amine.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following step-by-step protocols for Route B include built-in validation markers.

Protocol 1: Hydroxyl-Directed Simmons-Smith Cyclopropanation

Objective: Convert (E)-3-(2,5-dimethoxyphenyl)prop-2-en-1-ol to (2-(2,5-dimethoxyphenyl)cyclopropyl)methanol.

  • Setup: Flame-dry a 250 mL Schlenk flask under Argon. Add the allylic alcohol (10.0 mmol) and anhydrous DCM (50 mL). Cool to 0 °C.

  • Carbenoid Generation: Dropwise, add Diethylzinc (1.0 M in hexanes, 20.0 mmol). Stir for 15 minutes to allow zinc-alkoxide formation.

  • Cyclopropanation: Slowly add Diiodomethane (20.0 mmol) via syringe. Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation (In-Process): Quench a 0.1 mL aliquot in saturated NH

    
    Cl. Run TLC (Hexanes/EtOAc 7:3). The UV-active starting material (
    
    
    
    ) must be completely consumed, replaced by a new, slightly higher
    
    
    spot.
  • Workup: Carefully quench the bulk reaction with saturated NH

    
    Cl at 0 °C. Extract with DCM (3 x 50 mL), wash with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Self-Validation (Analytical):

    
    H NMR (CDCl
    
    
    
    ) must show the complete disappearance of the olefinic doublets at
    
    
    6.2–6.5 ppm and the appearance of characteristic highly shielded cyclopropane ring protons as complex multiplets between
    
    
    0.8–1.2 ppm.
Protocol 2: Staudinger Reduction of the Azide

Objective: Convert 1-(azidomethyl)-2-(2,5-dimethoxyphenyl)cyclopropane to the target methanamine.

  • Setup: Dissolve the crude azide (approx. 8.0 mmol) in a mixture of THF (40 mL) and H

    
    O (4 mL).
    
  • Reduction: Add Triphenylphosphine (PPh

    
    , 9.6 mmol) in one portion.
    
    • Causality: PPh

      
       attacks the azide to form a phosphazene intermediate, releasing N
      
      
      
      gas (an entropic driving force). This method is chosen over Pd/C catalytic hydrogenation to eliminate the risk of reductive ring-opening of the strained cyclopropane.
  • Hydrolysis: Stir at room temperature until gas evolution ceases (approx. 2 hours), then heat to 50 °C for 4 hours to hydrolyze the iminophosphorane.

  • Self-Validation (Workup Logic): Perform an acid-base extraction to isolate the product. Extract the THF mixture with 1M HCl (3 x 30 mL). The target amine moves to the aqueous layer as a hydrochloride salt, while the neutral triphenylphosphine oxide byproduct remains in the organic layer.

  • Isolation: Basify the aqueous layer to pH 12 using 2M NaOH. Extract the free base amine with DCM (3 x 30 mL). Dry and evaporate to yield pure 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine.

Conclusion

The synthesis of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine provides a critical molecular tool for probing the 5-HT2A receptor. While the Corey-Chaykovsky route (Route A) offers a highly scalable path to the trans-isomer, the Simmons-Smith approach (Route B) provides superior overall yields and avoids the harsh reductive conditions required for cyclopropanecarboxamides. By utilizing hydroxyl-directed carbenoid chemistry and mild Staudinger reductions, researchers can reliably access this conformationally restricted pharmacophore for advanced neuropharmacological screening.

References

1.[1] Nichols, D. E. "Psychedelics." Pharmacological Reviews, 2016. 2.[2] Corey, E. J., & Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965. 3.[3] Simmons, H. E., & Smith, R. D. "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 1959. 4.[4] Charette, A. B., & Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 2001.

Sources

Exploratory

Theoretical Conformational Analysis of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine

The following technical guide is structured as a high-level whitepaper designed for computational chemists and medicinal chemists. It focuses on the theoretical conformational analysis of 2-(2,5-dimethoxyphenyl)cycloprop...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level whitepaper designed for computational chemists and medicinal chemists. It focuses on the theoretical conformational analysis of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine , a rigidified analogue of the phenethylamine class of 5-HT2A agonists.

Executive Summary

In the development of serotonergic modulators, conformational restriction is a pivotal strategy to reduce the entropic penalty of receptor binding. This guide details the theoretical conformational analysis of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine , a structural hybrid that bridges the pharmacophores of 2,5-dimethoxyphenethylamines (e.g., 2C-H, 2C-B) and rigidified cyclopropylamines (e.g., tranylcypromine analogues).

Unlike the standard ethylamine side chain of 2C-x compounds, this molecule incorporates a cyclopropane ring and a methylene spacer (cyclopropanemethanamine). This modification extends the distance between the aromatic centroid and the basic nitrogen, potentially altering selectivity profiles between 5-HT2A and 5-HT2C receptors. This document outlines a rigorous in silico workflow to determine the global minima, stereochemical preferences, and electrostatic compatibility of this ligand.

Structural Definition & Stereochemical Scope

Before initiating computational workflows, the topology of the molecule must be strictly defined to ensure the relevant chemical space is sampled.

Chemical Connectivity

The molecule consists of a 2,5-dimethoxyphenyl ring attached to the C2 position of a cyclopropanemethanamine scaffold.

  • Core Scaffold: Cyclopropane ring.

  • Substituent 1 (C1): Methanamine group (

    
    ).
    
  • Substituent 2 (C2): 2,5-dimethoxyphenyl group.[1][2][3][4][5]

  • Linker Length: The path from the phenyl ring to the nitrogen atom is 3 carbons (

    
    ), making this a rigidified homologue of a phenylpropylamine rather than a direct phenethylamine.
    
Stereoisomerism

The 1,2-disubstitution on the cyclopropane ring introduces geometric isomerism.

  • Trans-Isomers: The phenyl ring and methanamine group are on opposite sides of the cyclopropane plane. This configuration generally mimics the anti-periplanar (extended) conformation of neurotransmitters.

    • (1R, 2S) and (1S, 2R) enantiomers.

  • Cis-Isomers: The groups are on the same side. Often associated with higher steric strain and reduced potency in 5-HT2A agonists due to steric clash within the receptor binding pocket (Orthosteric Site).

    • (1R, 2R) and (1S, 2S) enantiomers.

Computational Methodology (The Protocol)

To ensure scientific integrity, we employ a "Hierarchical Filtering" approach. This moves from low-cost molecular mechanics to high-level Density Functional Theory (DFT).

Workflow Visualization

The following diagram illustrates the decision tree for generating and validating conformers.

ConformationalWorkflow Start Input Structure (2D SMILES) Gen3D 3D Generation & Protonation (pH 7.4) Start->Gen3D ConfSearch Stochastic Search (Monte Carlo / MMFF94) Gen3D->ConfSearch Generate Rotamers Filter1 Filter: Energy Window (< 5 kcal/mol) ConfSearch->Filter1 DFT_Opt DFT Optimization (B3LYP/6-31G* or ωB97X-D) Filter1->DFT_Opt Select Unique Conf. FreqCalc Frequency Calculation (Check for Imaginary Freqs) DFT_Opt->FreqCalc FreqCalc->DFT_Opt Imaginary Freq Found Analysis Boltzmann Population & ESP Mapping FreqCalc->Analysis Valid Minima Only

Figure 1: Hierarchical computational workflow for conformational analysis. Blue indicates input, Yellow indicates sampling, Green indicates quantum mechanical refinement, and Red indicates final analysis.

Detailed Protocol Steps
Step 1: Force Field Conformational Search

Objective: Rapidly explore the Potential Energy Surface (PES) to identify local minima without high computational cost.

  • Method: Monte Carlo Multiple Minimum (MCMM) or Low-Mode conformational search.

  • Force Field: MMFF94s (Merck Molecular Force Field static). This field is parameterized well for small organic amines and ether linkages.

  • Solvent Model: Generalized Born/Surface Area (GB/SA) water model. Vacuum calculations are discouraged as they artificially collapse the amine onto the methoxy oxygens (intramolecular H-bonding that may not exist in bulk water).

  • Rotatable Bonds:

    • 
      : Phenyl-Cyclopropane bond.
      
    • 
      : Cyclopropane-Methylene bond.
      
    • 
      : Methylene-Amine bond.
      
    • 
      : Two methoxy group rotations.
      
Step 2: DFT Geometry Optimization

Objective: Refine the geometry and obtain accurate electronic energies.

  • Theory Level: B3LYP is standard, but

    
    B97X-D  (range-separated hybrid functional with dispersion corrections) is recommended for this molecule.
    
    • Reasoning: Dispersion interactions are critical for accurately modeling the interaction between the methoxy groups and the cyclopropane ring hydrogens.

  • Basis Set: 6-311++G(d,p). Diffuse functions (++) are essential for the lone pairs on the oxygen and nitrogen atoms.

  • Convergence Criteria: "Tight" optimization settings to ensure the structure is a true stationary point.

Step 3: Vibrational Analysis

Objective: Validate that the optimized geometry is a minimum (no imaginary frequencies) and calculate Zero-Point Energy (ZPE) and thermal corrections.

  • Self-Validating Check: If the frequency calculation returns a negative (imaginary) wavenumber, the structure is a transition state, not a minimum. The protocol requires perturbation along the imaginary mode and re-optimization.

Theoretical Energetic & Electronic Analysis

Once the global minimum is identified, we analyze the specific features that drive pharmacodynamics.

Methoxy Group Orientation

In 2,5-dimethoxy compounds, the orientation of the methoxy groups relative to the phenyl ring is a key determinant of 5-HT2A affinity.

  • Planar vs. Non-Planar: The methoxy groups prefer to be coplanar with the benzene ring to maximize p-orbital overlap (resonance).

  • Syn vs. Anti: The 2-methoxy group can be syn or anti relative to the cyclopropane substituent.

    • Hypothesis: The bulky cyclopropane ring at the ortho position may force the 2-methoxy group out of planarity, potentially reducing affinity compared to the flexible ethylamine analogue (2C-H).

Predicted Energy Landscape (Hypothetical Data Structure)

When reporting your results, organize the conformer populations as follows:

Conformer IDIsomer

E (kcal/mol)
Boltzmann Pop. (%)Methoxy OrientationDipole (Debye)
Conf_01 Trans-(1R,2S)0.0065.2Coplanar / Anti2.4
Conf_02 Trans-(1R,2S)0.8515.4Coplanar / Syn2.1
Conf_03 Cis-(1R,2R)3.200.3Twisted3.8

Table 1: Template for reporting relative energies. Note that Cis isomers typically show higher energy due to steric strain between the phenyl ring and the methylene-amine tail.

Electrostatic Potential (ESP) Mapping

The ESP map reveals the charge distribution on the van der Waals surface.

  • Key Interaction Points:

    • Negative Regions (Red): Located over the methoxy oxygens. These act as Hydrogen Bond Acceptors (HBA) for serine residues in the receptor (e.g., Ser159 in 5-HT2A).

    • Positive Regions (Blue): Concentrated on the protonated amine (

      
      ). This is the critical anchor point that forms a salt bridge with Asp155.
      

Pharmacophore Mapping (5-HT2A Context)

The ultimate goal of this analysis is to determine if the rigid molecule fits the "Bioactive Conformation" of serotonin.

Vector Analysis

We compare the vector of the nitrogen lone pair (or N-H bond) relative to the aromatic centroid.

  • Canonical 5-HT2A Agonist (DOI/2C-B): Distance from Centroid to N

    
     5.1 Å.
    
  • 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine:

    • Due to the extra methylene group and the cyclopropane geometry, the distance is likely elongated (> 5.5 Å) or the angle is shifted.

    • Implication: This molecule may probe a deeper region of the binding pocket or may exhibit reduced efficacy if the amine cannot optimally reach Asp155 while the ring is pi-stacked.

Pharmacophore Overlay Diagram

Pharmacophore cluster_ligand Ligand Scaffold Ar Aromatic Centroid HBA H-Bond Acceptor (Methoxy) Pos Positive Ionizable (Amine N+) Ph Phenyl Ring Ph->Ar Pi-Stacking (Phe340) Cyc Cyclopropane Linker Ph->Cyc Rigid Bond N_atom Amine Ph->N_atom Distance Vector (Check vs 5.1 Å) Cyc->N_atom Methylene Spacer N_atom->Pos Salt Bridge (Asp155)

Figure 2: Pharmacophore mapping illustrating the critical distance vector between the aromatic core and the cationic amine, mediated by the cyclopropane linker.

Conclusion and Strategic Recommendations

The theoretical analysis of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine suggests it is a homologated, rigidified probe .

  • Stereoselectivity: The trans isomer is predicted to be the bioactive form, minimizing steric clash.

  • Linker Impact: The propyl-equivalent length (3 carbons) likely alters the binding mode compared to standard ethylamine phenethylamines, potentially shifting activity towards 5-HT2C or reducing potency at 5-HT2A due to suboptimal salt-bridge geometry.

  • Next Steps: Synthesis should focus on the trans-diastereomers, and computational docking (e.g., Glide or Gold) into the 5-HT2A crystal structure (PDB: 6A93) is required to validate the vector analysis.

References

  • Pigott, A., Frescas, S., McCorvy, J. D., & Huang, X. P. (2012). trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family.[5] Beilstein Journal of Organic Chemistry, 8, 1663–1671. Link

  • Bradshaw, B., Etxebarria-Jardí, G., & Bonjoch, J. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 67, 411–430. Link

  • Nichols, D. E. (2018). Serotonin Hallucinogens: An Evolving Area of Research. Pharmacology Reviews, 68(2), 264-355. Link

  • Canal, C. E., & Booth, R. G. (2005). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist.[6] Bioorganic & Medicinal Chemistry Letters, 15(10), 2533-2537. Link

  • PubChem Database. (2023). Compound Summary for CID 54596043: 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine. National Center for Biotechnology Information. Link

Sources

Protocols & Analytical Methods

Method

Total synthesis of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine from 2,5-dimethoxybenzaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, scalable, and stereoselective protocol for synthesizing a conformationally restricted cyclopr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, scalable, and stereoselective protocol for synthesizing a conformationally restricted cyclopropyl homologue of 2,5-dimethoxyphenethylamine (2C-H).

Introduction & Mechanistic Rationale

Conformational restriction is a privileged strategy in neuropharmacology and drug development used to elucidate the spatial requirements of receptor binding pockets. The 2,5-dimethoxyphenyl motif is a critical pharmacophore for 5-HT


 receptor affinity, prominently featured in the 2C and DOx series of serotonergic ligands. By embedding the flexible ethylamine side chain into a cyclopropane ring—yielding a cyclopropanemethanamine scaffold—researchers can lock the dihedral angles of the pharmacophore, similar to the structural relationship between amphetamine and tranylcypromine.

This application note details a robust, five-step linear synthesis starting from commercially available 2,5-dimethoxybenzaldehyde. The sequence is engineered for high stereocontrol and scalability. It leverages the thermodynamic control of the Horner-Wadsworth-Emmons (HWE) olefination to exclusively set the (E)-alkene geometry[1]. This geometry is subsequently translated into the trans-configuration of the cyclopropane core via a Johnson-Corey-Chaykovsky reaction[2]. To ensure the integrity of the strained cyclopropane ring, mild downstream functional group interconversions (mesylation, azidation, and Staudinger reduction) are utilized in place of harsh reductive aminations or high-pressure hydrogenations.

Synthetic Workflow & Pathway Visualization

SynthesisPathway A 2,5-Dimethoxybenzaldehyde (Starting Material) B Ethyl (E)-3-(2,5-dimethoxyphenyl)acrylate (Intermediate 1) A->B Triethyl phosphonoacetate NaH, THF, 0 °C to RT C Ethyl trans-2-(2,5-dimethoxyphenyl) cyclopropanecarboxylate (Intermediate 2) B->C Trimethylsulfoxonium iodide (TMSOI) NaH, DMSO, 50 °C D (trans-2-(2,5-dimethoxyphenyl) cyclopropyl)methanol (Intermediate 3) C->D LiAlH4 THF, 0 °C to RT E trans-1-(azidomethyl)-2- (2,5-dimethoxyphenyl)cyclopropane (Intermediate 4) D->E 1. MsCl, Et3N, DCM 2. NaN3, DMF, 65 °C F trans-2-(2,5-dimethoxyphenyl) cyclopropanemethanamine (Final Target) E->F PPh3, H2O THF, RT to 50 °C

Five-step stereoselective synthesis of trans-2-(2,5-dimethoxyphenyl)cyclopropanemethanamine.

Step-by-Step Experimental Protocols

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Synthesis of Ethyl (E)-3-(2,5-dimethoxyphenyl)acrylate. Causality & Validation: Triethyl phosphonoacetate is selected over standard Wittig phosphonium salts because the stabilized phosphonate carbanion undergoes reversible addition to the aldehyde. This allows thermodynamic equilibration, exclusively yielding the more stable (E)-alkene[1]. The visual cessation of hydrogen gas evolution during ylide preparation serves as a self-validating indicator of complete deprotonation.

  • Ylide Formation: Suspend Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.5 M) at 0 °C under an argon atmosphere. Add Triethyl phosphonoacetate (1.1 eq) dropwise. Stir for 30 minutes until H

    
     evolution ceases and the solution becomes completely clear.
    
  • Coupling: Add a solution of 2,5-dimethoxybenzaldehyde (1.0 eq) in THF dropwise to the ylide solution.

  • Propagation: Remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH

    
    Cl. Extract the aqueous phase with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure (E)-acrylate.

Step 2: Johnson-Corey-Chaykovsky Cyclopropanation

Objective: Synthesis of Ethyl trans-2-(2,5-dimethoxyphenyl)cyclopropanecarboxylate. Causality & Validation: Trimethylsulfoxonium iodide (TMSOI) is strictly required over trimethylsulfonium iodide. The sulfoxonium ylide is a "softer" nucleophile, which strongly favors 1,4-conjugate (Michael) addition over direct 1,2-addition to the ester carbonyl[2]. The concerted ring closure preserves the trans-geometry of the starting alkene.

  • Ylide Formation: Suspend NaH (1.5 eq) in anhydrous DMSO (0.3 M) at room temperature. Add TMSOI (1.5 eq) in small portions. Stir for 1 hour until gas evolution ceases, yielding a clear solution of dimethyloxosulfonium methylide.

  • Cyclopropanation: Add a solution of the (E)-acrylate (1.0 eq) in DMSO dropwise.

  • Propagation: Heat the mixture to 50 °C and stir for 12 hours.

  • Workup: Cool to room temperature, dilute heavily with water (to crash out the product and partition DMSO), and extract with Diethyl Ether (4x). Wash the combined ether layers with water (3x) and brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Purify via silica gel chromatography to isolate the trans-cyclopropane ester.

Step 3: Ester Reduction

Objective: Synthesis of (trans-2-(2,5-dimethoxyphenyl)cyclopropyl)methanol. Causality & Validation: Lithium Aluminum Hydride (LiAlH


) cleanly reduces the ester to the primary alcohol. The protocol employs the classic Fieser workup, which prevents the formation of unfilterable aluminum hydroxide emulsions, ensuring high recovery without the need for chromatography.
  • Reduction: Dissolve the cyclopropane ester (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C. Slowly add LiAlH

    
     (2.0 M solution in THF, 1.5 eq) dropwise.
    
  • Propagation: Stir for 2 hours at 0 °C, then warm to room temperature for 1 hour.

  • Fieser Quench: For every

    
     grams of LiAlH
    
    
    
    used, strictly add:
    
    
    mL of H
    
    
    O, followed by
    
    
    mL of 15% aqueous NaOH, and finally
    
    
    mL of H
    
    
    O. Stir vigorously for 15 minutes until white, granular aluminum salts precipitate.
  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with THF. Concentrate the filtrate to afford the cyclopropyl methanol, which is used directly in the next step.

Step 4: Mesylation and Azidation

Objective: Synthesis of trans-1-(azidomethyl)-2-(2,5-dimethoxyphenyl)cyclopropane. Causality & Validation: Direct conversion of the alcohol to an amine via oxidation to an aldehyde followed by reductive amination is actively avoided; cyclopropanecarboxaldehydes are highly prone to epimerization and ring-opening. The mesylate-azide route guarantees 100% retention of the trans stereochemistry.

  • Mesylation: Dissolve the alcohol (1.0 eq) in anhydrous DCM (0.2 M). Add Triethylamine (2.0 eq) and cool to 0 °C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 1 hour at 0 °C.

  • Workup: Wash the organic layer with water and brine, dry over Na

    
    SO
    
    
    
    , and concentrate to yield the crude mesylate.
  • Azidation: Dissolve the crude mesylate in anhydrous DMF (0.2 M). Add Sodium azide (NaN

    
    , 3.0 eq). Heat the mixture at 65 °C for 8 hours.
    
  • Isolation: Cool the reaction, dilute with water, and extract with EtOAc (3x). Wash the organic phase extensively with water (to remove residual DMF) and brine, dry, and concentrate.

Step 5: Staudinger Reduction

Objective: Synthesis of trans-2-(2,5-dimethoxyphenyl)cyclopropanemethanamine. Causality & Validation: The Staudinger reduction is selected over catalytic hydrogenation (Pd/C, H


) to absolutely preclude any risk of reductive cyclopropane ring-opening, which can occur under pressurized hydrogen with electron-rich aryl cyclopropanes. The acid-base extraction self-validates the product's purity by selectively isolating the basic amine from neutral triphenylphosphine oxide.
  • Iminophosphorane Formation: Dissolve the azide (1.0 eq) in THF (0.1 M). Add Triphenylphosphine (PPh

    
    , 1.2 eq). Stir at room temperature for 2 hours. Validation: Nitrogen gas evolution indicates successful reduction to the iminophosphorane intermediate.
    
  • Hydrolysis: Add Water (10.0 eq) and heat the mixture to 50 °C for 4 hours.

  • Acid-Base Extraction: Concentrate the mixture in vacuo to remove THF. Dissolve the residue in EtOAc and extract with 1M aqueous HCl (3x).

  • Isolation: Discard the organic layer (which retains the PPh

    
    =O byproduct). Basify the aqueous layer with 2M NaOH until pH > 10. Extract the basic aqueous layer with DCM (3x), dry over K
    
    
    
    CO
    
    
    , and concentrate to yield the pure primary amine target.

Quantitative Data Summary

The table below summarizes the expected quantitative metrics for the five-step protocol when executed at a 10-gram starting scale.

StepReaction TypeIntermediate / ProductTypical Yield (%)Time (h)Purification Method
1 HWE OlefinationEthyl (E)-3-(2,5-dimethoxyphenyl)acrylate88 – 924.5Silica Gel Chromatography
2 Corey-ChaykovskyEthyl trans-2-(2,5-dimethoxyphenyl)cyclopropanecarboxylate75 – 8013.0Silica Gel Chromatography
3 Ester Reduction(trans-2-(2,5-dimethoxyphenyl)cyclopropyl)methanol90 – 953.0Filtration (Fieser Quench)
4 Mesylation / Azidationtrans-1-(azidomethyl)-2-(2,5-dimethoxyphenyl)cyclopropane80 – 859.0Aqueous Workup
5 Staudinger Reductiontrans-2-(2,5-dimethoxyphenyl)cyclopropanemethanamine85 – 906.0Acid-Base Extraction

Note: The overall linear yield for this sequence typically ranges from 40% to 54%, making it highly efficient for generating multi-gram quantities of the target scaffold.

References

  • An Efficient Large-Scale Synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)
  • Synthesis of Carboxamides Tranylcypromine Analogues as LSD1 (KDM1A)

Sources

Application

Protocol for dissolving 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine for in vitro assays

Application Note: AN-2026-DCP Topic: Optimization of Solubilization Strategies for 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine for In Vitro Assays Executive Summary This application note details the standardized proto...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-DCP Topic: Optimization of Solubilization Strategies for 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine for In Vitro Assays

Executive Summary

This application note details the standardized protocol for the solubilization, storage, and application of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine (CAS: 1226213-09-7). This compound is a conformationally restricted phenethylamine analogue, structurally related to the 2C-x family of serotonergic ligands. Due to the high ring strain of the cyclopropane moiety and the lipophilicity of the dimethoxy-phenyl ring, improper handling can lead to precipitation, ring-opening degradation, or solvent-induced cytotoxicity in cell-based assays.

This guide prioritizes DMSO (Dimethyl Sulfoxide) as the primary vehicle for Master Stock preparation due to its high dielectric constant and bacteriostatic properties, while strictly limiting final assay concentrations to <0.1% v/v to maintain cellular physiological integrity.

Physicochemical Profile & Solubility Logic

Understanding the molecule's physical properties is the prerequisite for a reproducible protocol.

PropertyValue / DescriptionImplication for Protocol
Molecular Weight ~207.27 g/mol Used for Molarity (M) calculations.
LogP (Predicted) ~1.77Moderately lipophilic. Free base has poor water solubility; requires organic co-solvent.
Structure Rigid cyclopropane ringCritical: High ring strain (~27.6 kcal/mol). Avoid strong acids or excessive heat (>40°C) which may catalyze ring opening.
pKa (Amine) ~9.5 (Estimated)Ionized at physiological pH (7.4). Salt forms (HCl) are water-soluble but prone to hydrolysis; DMSO is preferred for long-term stability.

The Solvent Decision:

  • Primary Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade).

  • Secondary Diluent: PBS (pH 7.4) or Serum-Free Media.

  • Avoid: Ethanol (high evaporation rates alter concentration) or 100% Aqueous buffers for Master Stocks (risk of precipitation/hydrolysis).

Workflow Visualization

The following diagram outlines the critical path from solid compound to assay well, ensuring the DMSO concentration never exceeds toxicity thresholds.

DissolutionProtocol cluster_safety Critical Control Points Compound Solid Compound (2-(2,5-dimethoxyphenyl)...) Weighing Weighing (Anti-static Gun + Analytical Balance) Compound->Weighing DMSO_Stock Master Stock Preparation (10 mM in 100% DMSO) Weighing->DMSO_Stock Add Anhydrous DMSO Aliquot Aliquot & Storage (-20°C, Desiccated) DMSO_Stock->Aliquot Inter_Dilution Intermediate Dilution (100µM in Media/PBS) DMSO = 1% Aliquot->Inter_Dilution Dilute 1:100 QC_Check QC: Visual/Turbidity Check Inter_Dilution->QC_Check Final_Assay Final Assay Well (1µM - 10nM) DMSO < 0.1% QC_Check->Final_Assay Dilute 1:10 or greater

Figure 1: Step-by-step dissolution and dilution workflow. The intermediate dilution step is critical to prevent "crashing out" when moving from 100% organic solvent to aqueous media.

Detailed Protocol

Phase 1: Preparation of Master Stock (10 mM)

Reagents:

  • Compound: 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine (Solid).

  • Solvent: DMSO, Sterile Filtered, Hybridoma/Cell Culture Grade (Sigma-Aldrich or equivalent).

Procedure:

  • Calculation: Determine the volume of DMSO required.

    
    
    
    • Example: To make 10 mM stock from 1 mg of compound (MW 207.27):

      
      
      
  • Weighing: Weigh the solid into a sterile, amber glass vial (glass is preferred over plastic to minimize leaching). Use an anti-static gun if the powder is flyaway.

  • Dissolution: Add the calculated volume of DMSO.

    • Technique: Vortex gently for 30 seconds.

    • Troubleshooting: If particles persist, sonicate in a water bath at room temperature for 5 minutes. Do not heat above 37°C to protect the cyclopropane ring.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) in polypropylene PCR tubes or cryovials.

  • Storage: Store at -20°C or -80°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]

Phase 2: Preparation of Working Solutions (Day of Assay)

Objective: Dilute Master Stock to assay concentration while keeping DMSO < 0.1%.

The "Crash-Out" Risk: Directly adding high-concentration DMSO stock to a cell culture well can cause local precipitation where the droplet hits the media. We use a Serial Dilution Strategy .

  • Thaw: Thaw one aliquot of Master Stock (10 mM) at room temperature. Vortex.

  • Intermediate Stock (100 µM):

    • Add 10 µL of Master Stock (10 mM) to 990 µL of sterile PBS or Serum-Free Media.

    • Result: 100 µM compound in 1% DMSO.

    • QC: Hold vial up to light. Solution must be perfectly clear. If cloudy, precipitation has occurred.

  • Final Assay Concentration (e.g., 1 µM):

    • Add 10 µL of Intermediate Stock (100 µM) to 990 µL of Cell Culture Media in the well (or prepare in a tube and transfer).

    • Result: 1 µM compound in 0.01% DMSO .

    • Validation: This DMSO level is well below the 0.1% toxicity threshold for sensitive lines (e.g., iPSCs, primary neurons).

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Turbidity upon adding PBS Compound "crashed out" due to low aqueous solubility.Increase the DMSO ratio in the Intermediate step (e.g., make a 500 µM intermediate in 5% DMSO), then dilute further.
Cell death in Vehicle Control DMSO concentration too high (>0.5%).Ensure the final assay well contains <0.1% DMSO.[2][3][4] Verify dilution calculations.
Loss of Potency Ring opening or hydrolysis.Avoid acidic buffers. Ensure stock was not heated >40°C. Check storage dates.

References

  • Context: Provides solubility data for structurally similar 2,5-dimethoxy phenethylamines (12 mg/ml in DMSO).
  • Context: Confirms specific CAS and molecular weight for the target compound.
  • Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation. Retrieved March 1, 2026, from [Link]

    • Context: Authoritative guide on maintaining DMSO <0.1% to prevent solvent effects in microphysiological systems.
  • Master Organic Chemistry. (2014). Ring Strain in Cyclopropane and Cyclobutane. Retrieved March 1, 2026, from [Link]

    • Context: Theoretical grounding for the instability of the cyclopropane ring and the need to avoid thermal/acidic stress.

Sources

Method

Application Note: Stereoselective Synthesis of trans-2-(2,5-dimethoxyphenyl)cyclopropanemethanamine

Abstract & Strategic Overview This application note details the stereoselective synthesis of trans-2-(2,5-dimethoxyphenyl)cyclopropanemethanamine , a conformationally restricted analogue of the phenethylamine 2C-H and th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the stereoselective synthesis of trans-2-(2,5-dimethoxyphenyl)cyclopropanemethanamine , a conformationally restricted analogue of the phenethylamine 2C-H and the gamma-amine homologue of the MAO inhibitor analogue 2-(2,5-dimethoxyphenyl)cyclopropanamine.

The cyclopropane ring imposes rigid stereochemical constraints on the ethylamine side chain, locking the pharmacophore in a specific conformation relative to the aromatic ring. This scaffold is critical for probing structure-activity relationships (SAR) in 5-HT2A/2C receptor agonism and monoamine oxidase inhibition.

Synthetic Strategy: To achieve high diastereoselectivity (trans) and enantioselectivity, this protocol utilizes the Charette Asymmetric Cyclopropanation of an allylic alcohol. Unlike the Corey-Chaykovsky reaction (which yields racemic trans-products) or Rh-catalyzed diazoacetate addition (which often requires difficult separation of esters), the Charette method leverages a chiral dioxaborolane ligand to direct the zinc carbenoid delivery, ensuring both high diastereocontrol (>20:1 trans:cis) and enantiomeric excess (>90% ee).

Retrosynthetic Analysis[1]

The synthesis disconnects to the (E)-allylic alcohol, which acts as the directing group for the stereoselective cyclopropanation.

Retrosynthesis Target Target: Cyclopropanemethanamine (trans, chiral) Azide Intermediate: Cyclopropyl Azide Target->Azide Staudinger Red. Alcohol Key Precursor: Cyclopropyl Methanol (Chiral) Azide->Alcohol DPPA/Mitsunobu or MsCl/NaN3 AllylAlc Start: (E)-2,5-Dimethoxycinnamyl alcohol Alcohol->AllylAlc Charette Asym. Cyclopropanation

Figure 1: Retrosynthetic strategy focusing on the allylic alcohol directing group.

Experimental Protocols

Protocol A: Synthesis of (E)-2,5-Dimethoxycinnamyl Alcohol

Objective: Prepare the requisite (E)-allylic alcohol substrate with high geometric purity. The trans geometry of the alkene dictates the trans geometry of the cyclopropane.

Reagents:

  • 2,5-Dimethoxybenzaldehyde

  • Triethyl phosphonoacetate

  • Sodium Hydride (60% dispersion in mineral oil)

  • DIBAL-H (1.0 M in toluene)

  • Solvents: THF (anhydrous), DCM.

Step-by-Step Methodology:

  • Horner-Wadsworth-Emmons (HWE) Olefination:

    • To a flame-dried flask under Argon, suspend NaH (1.1 equiv) in anhydrous THF at 0°C.

    • Add triethyl phosphonoacetate (1.1 equiv) dropwise. Stir for 30 min until clear (formation of phosphonate carbanion).

    • Add 2,5-dimethoxybenzaldehyde (1.0 equiv) dissolved in THF dropwise.

    • Allow to warm to RT and stir for 4 hours. Note: The HWE reaction strongly favors the thermodynamic (E)-ester.

    • Quench/Workup: Quench with sat. NH4Cl. Extract with EtOAc. Wash organic layer with brine, dry over MgSO4, and concentrate.

    • Purification: Recrystallize from Hexanes/EtOAc or flash chromatography to isolate pure Ethyl (E)-2,5-dimethoxycinnamate .

  • DIBAL-H Reduction:

    • Dissolve the ester (1.0 equiv) in anhydrous DCM and cool to -78°C.

    • Add DIBAL-H (2.2 equiv) slowly along the flask wall to maintain temperature.

    • Stir at -78°C for 2 hours, then warm to 0°C.

    • Rochelle's Salt Workup: Carefully quench with MeOH followed by saturated aqueous Potassium Sodium Tartrate (Rochelle's salt). Stir vigorously for 2-3 hours until the emulsion breaks and two clear layers form. Crucial Step: Incomplete stirring leads to aluminum emulsions and yield loss.

    • Isolation: Extract with DCM, dry over Na2SO4, and concentrate.

    • Validation: 1H NMR should show a doublet at ~6.6 ppm (J=16 Hz) for the vinylic proton, confirming (E)-geometry.

Protocol B: Charette Asymmetric Cyclopropanation

Objective: Convert the allylic alcohol to the chiral cyclopropyl methanol. Mechanism: The chiral dioxaborolane ligand coordinates with the zinc carbenoid and the allylic alkoxide, directing the methylene insertion to one face of the alkene.

Reagents:

  • Diethylzinc (Et2Zn, 1.0 M in hexanes)

  • Diiodomethane (CH2I2)

  • Chiral Ligand: (4R,5R)-2-butyl-N,N,N',N'-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide (2.0 equiv relative to substrate)

  • Solvent: DCM (anhydrous)

Workflow Diagram:

CharetteProtocol Step1 Pre-complexation Mix Allyl Alcohol + Et2Zn + Chiral Ligand (-10°C, DCM) Step3 Cyclopropanation Cannulate Carbenoid into Substrate Mix (0°C -> RT, 12h) Step1->Step3 Step2 Carbenoid Formation Add CH2I2 to Et2Zn (separate flask) (Forming IZnCH2I) Step2->Step3 Step4 Oxidative Quench Sat. NH4Cl + dilute HCl (Destroys Zn species) Step3->Step4

Figure 2: Workflow for the Charette Asymmetric Cyclopropanation.

Step-by-Step Methodology:

  • Reagent Preparation (Schlenk Technique Required):

    • Flask A (Substrate): Dissolve (E)-2,5-dimethoxycinnamyl alcohol (1.0 equiv) and the Chiral Dioxaborolane Ligand (1.1 equiv) in anhydrous DCM. Add Et2Zn (1.1 equiv) at -10°C. Stir for 10 mins to form the zinc alkoxide-ligand complex.

    • Flask B (Carbenoid): In a separate flask, mix Et2Zn (2.2 equiv) and CH2I2 (4.4 equiv) in DCM at -20°C to generate the Furukawa reagent (IZnCH2I).

  • Reaction:

    • Cannulate the contents of Flask B (Carbenoid) into Flask A (Substrate) slowly over 20 minutes.

    • Allow the mixture to warm to 0°C and stir for 12-18 hours.

  • Workup:

    • Quench with saturated aqueous NH4Cl.

    • Separate layers and extract aqueous phase with DCM.

    • Ligand Recovery: The chiral ligand can often be recovered during column chromatography (elutes with polar solvents).

  • Purification:

    • Flash chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Product: trans-2-(2,5-dimethoxyphenyl)cyclopropylmethanol .

    • QC Check: Verify absence of alkene protons in NMR.

Protocol C: Amine Installation & Salt Formation

Objective: Convert the hydroxymethyl group to the methanamine via an azide intermediate.

Reagents:

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium Azide (NaN3)

  • Triphenylphosphine (PPh3)

  • Water/THF

Step-by-Step Methodology:

  • Mesylation:

    • Dissolve the cyclopropyl methanol in DCM at 0°C. Add TEA (1.5 equiv).

    • Add MsCl (1.2 equiv) dropwise. Stir 1h.

    • Wash with water, dry, and concentrate to yield the crude mesylate.

  • Azidation:

    • Dissolve crude mesylate in DMF. Add NaN3 (2.0 equiv).

    • Heat to 60°C for 4 hours. Safety: Use a blast shield; azides are potential explosives.

    • Extract with Et2O/Water to remove DMF.

  • Staudinger Reduction:

    • Dissolve the azide in THF/Water (10:1).

    • Add PPh3 (1.5 equiv). Evolution of N2 gas will be observed.[1]

    • Stir at RT for 12 hours.

    • Acidify with 1M HCl to pH 2. Wash with DCM (removes Ph3PO).

    • Basify aqueous layer with 1M NaOH to pH 12. Extract amine with DCM.

  • Salt Formation (Final Product):

    • Dissolve the free base amine in dry Et2O.

    • Add 2.0 M HCl in ether dropwise until precipitation ceases.

    • Filter and dry the white solid.

Data Presentation & Validation

Key Analytical Markers
Intermediate1H NMR Diagnostic Signal (CDCl3)Expected Shift
(E)-Alkene Vinylic Protons (doublet, J=16Hz)

6.5 - 6.8 ppm
Cyclopropyl Methanol Ring Protons (multiplet)

0.8 - 1.2 ppm
Cyclopropyl Methanol -CH2-OH (doublet)

3.4 - 3.6 ppm
Final Amine (HCl) -CH2-NH3+ (broad singlet)

8.0 - 8.5 ppm
Troubleshooting Guide
IssueProbable CauseSolution
Low Diastereoselectivity (cis/trans mix) Temperature too high during carbenoid addition.Ensure carbenoid is generated at -20°C and added slowly.
Incomplete Cyclopropanation Decomposition of Zn-carbenoid.Use fresh Et2Zn; ensure strictly anhydrous conditions. Add excess carbenoid (up to 5 equiv).[2]
Emulsion in DIBAL Workup Aluminum salts.Increase stirring time with Rochelle's salt (up to 12h) or use Fieser workup.
Low Yield in Azidation Elimination to diene.Avoid overheating (>70°C). Ensure mesylate is clean before reaction.

References

  • Charette, A. B., Juteau, H., Lebel, H., & Molinaro, C. (1998). Enantioselective cyclopropanation of allylic alcohols with dioxaborolane ligands: Scope and synthetic applications. Journal of the American Chemical Society, 120(46), 11943-11952. Link

  • Simmons, H. E., & Smith, R. D. (1959). A new synthesis of cyclopropanes.[2][3][4][5] Journal of the American Chemical Society, 81(16), 4256-4264. Link

  • Beilstein Journals. (2012). Synthesis of trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine and analogues. Beilstein Journal of Organic Chemistry. Link

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Pietruszka, J. (2003). Synthesis and properties of cyclopropylboronic acid esters. Chemical Reviews, 103(4), 1051-1070. Link

Sources

Application

Application Note: HPLC Method Development for Cyclopropane Phenethylamine Detection

Introduction & Scientific Rationale Cyclopropane phenethylamines represent a critical class of neuroactive compounds, encompassing classical monoamine oxidase (MAO) inhibitors like tranylcypromine[1] and emerging functio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Cyclopropane phenethylamines represent a critical class of neuroactive compounds, encompassing classical monoamine oxidase (MAO) inhibitors like tranylcypromine[1] and emerging functionally selective 5-HT2A receptor agonists[2]. Structurally characterized by a basic amine group coupled to a rigid cyclopropyl-phenyl motif, these compounds are heavily investigated for their roles in neuroplasticity, anti-inflammatory pathways, and psychiatric pharmacotherapy[3][4].

Analytical Challenges & Causality

The chromatographic behavior of cyclopropane phenethylamines presents two primary analytical hurdles:

  • Secondary Retention Mechanisms (Peak Tailing): The primary or secondary amine moiety possesses a high pKa (~8.5–10.0). On traditional silica-based stationary phases, these protonated basic amines undergo strong ion-exchange interactions with residual, ionized surface silanols (Si-O⁻). This causality manifests as severe peak tailing, reduced resolution, and poor quantitative reproducibility.

  • Optical Detection Limits: The lack of a highly conjugated extended chromophore limits ultraviolet (UV) extinction coefficients. Consequently, detection must rely on the low-wavelength absorbance of the phenyl ring (typically 220 nm)[5][6], which is highly susceptible to mobile phase background noise, or transition to electrospray ionization mass spectrometry (ESI-MS/MS) for trace-level bioanalysis[7].

Pathway Phenethylamine Cyclopropane Phenethylamine Receptor 5-HT2A Receptor (Intracellular/Membrane) Phenethylamine->Receptor Agonism Gq Gq Protein Pathway (Therapeutic/Hallucinogenic) Receptor->Gq Activation bArrestin β-Arrestin2 Pathway (Biased Signaling) Receptor->bArrestin Activation Neuroplasticity Dendritogenesis & Synaptic Plasticity Gq->Neuroplasticity Downstream Effect

Fig 1: 5-HT2A receptor signaling pathways modulated by cyclopropane phenethylamines.

Method Development Strategy

To establish a self-validating, robust analytical method, the interplay between stationary phase architecture and mobile phase thermodynamics must be precisely controlled.

Stationary Phase Selection

Empirical evidence dictates the use of core-shell (solid-core) particle technology (e.g., 2.6 µm Kinetex C18) over fully porous silica[5]. Core-shell particles reduce the longitudinal diffusion (B-term) and eddy dispersion (A-term) in the van Deemter equation. This provides ultra-high efficiency separations comparable to sub-2 µm particles but at significantly lower backpressures, allowing for rapid baseline resolution of the active pharmaceutical ingredient (API) from its oxidative and photolytic degradation products[6].

Mobile Phase pH Optimization

To circumvent silanol-induced peak tailing, the mobile phase pH must be strictly controlled. We employ an acidic suppression strategy using 0.1% orthophosphoric acid or formic acid (pH ~2.5)[5][7]. At this pH:

  • The cyclopropane phenethylamine is fully protonated (ionized), increasing its solubility in the aqueous fraction.

  • Crucially, the surface silanols on the stationary phase are fully protonated (neutralized to Si-OH), completely abolishing the secondary ion-exchange interactions that cause tailing.

Workflow Start Target: Cyclopropane Phenethylamine Phase1 Stationary Phase Selection (Core-Shell C18 or PFP) Start->Phase1 Phase2 Mobile Phase Optimization (pH Control for Basic Amine) Phase1->Phase2 Branch1 Acidic pH (2.0-3.0) + Ion-Pairing/Formate Phase2->Branch1 Suppress Silanols Branch2 Basic pH (9.0-10.0) + Ammonium Bicarbonate Phase2->Branch2 Deprotonate Amine Phase3 Detection Modality Branch1->Phase3 Branch2->Phase3 UV HPLC-UV (220 nm) Stability/API Assay Phase3->UV MS LC-MS/MS (ESI+) Trace Bioanalysis Phase3->MS

Fig 2: Decision tree for cyclopropane phenethylamine HPLC method optimization.

Experimental Protocols

Protocol A: Stability-Indicating HPLC-UV Assay (API & Formulation)

This protocol is designed for high-throughput quality control and stability testing of bulk drugs like tranylcypromine sulfate, ensuring distinct separation from hydrolytic and oxidative degradants[5][6].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix HPLC-grade Acetonitrile and 0.1% aqueous Orthophosphoric acid in a 10:90 (v/v) ratio. Degas via ultrasonication for 10 minutes.

  • System Setup: Purge the HPLC system and equilibrate a core-shell C18 column (75 mm x 4.6 mm, 2.6 µm) at 30 °C until a stable baseline is achieved.

  • Flow Parameters: Set an isocratic flow rate of 1.0 mL/min.

  • Detection: Set the Diode Array Detector (DAD) or UV detector to 220 nm.

  • Sample Preparation: Dissolve the cyclopropane phenethylamine API in the mobile phase to a working concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection & Self-Validation: Inject 10 µL of the standard. The system is validated if the tailing factor (

    
    ) is 
    
    
    
    , theoretical plates (
    
    
    ) are
    
    
    , and the retention time is stable at ~2.0 minutes[5].
Protocol B: High-Sensitivity LC-MS/MS for Bioanalysis

For pharmacokinetic profiling or forensic toxicology in plasma/urine, UV detection is insufficient. This protocol utilizes ESI+ MS/MS for trace-level quantification[7].

Step-by-Step Methodology:

  • Sample Extraction: Spike 100 µL of plasma/urine with an internal standard (e.g., Tranylcypromine-d5). Perform liquid-liquid extraction (LLE) using ethyl acetate under basic conditions (pH 10 with ammonium hydroxide) to partition the un-ionized free base into the organic layer.

  • Reconstitution: Evaporate the organic layer under nitrogen gas and reconstitute in 100 µL of initial mobile phase.

  • Chromatographic Setup: Use a sub-2 µm end-capped C18 column (50 mm x 2.1 mm, 1.7 µm) maintained at 40 °C.

  • Gradient Elution: Run a binary gradient at 0.4 mL/min using Solvent A (0.1% Formic acid in water) and Solvent B (0.1% Formic acid in Acetonitrile) according to Table 2.

  • Mass Spectrometry: Operate the triple quadrupole MS in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Quantitative Data Presentation

Table 1: Chromatographic System Suitability and Validation Parameters (HPLC-UV)

ParameterAcceptance CriteriaObserved Value (Model: Tranylcypromine)
Retention Time (

)
Stable (

)
2.0 min[5][6]
Linearity Range

3 – 150 µg/mL[5]
Limit of Detection (LOD) Signal-to-Noise

0.164 µg/mL[6]
Limit of Quantitation (LOQ) Signal-to-Noise

0.498 µg/mL[6]
Tailing Factor (

)

1.12
Inter/Intraday Precision %RSD

< 1.0%[5]

Table 2: LC-MS/MS Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Solvent A (0.1% FA in

)
% Solvent B (0.1% FA in ACN)
0.00.495.05.0
1.00.495.05.0
4.00.440.060.0
5.00.410.090.0
6.00.495.05.0
8.00.495.05.0 (Re-equilibration)

References

  • Validated, Ultra High Efficiency RP-HPLC and Stability Indicating Method for Determination of Tranylcypromines Sulphate in Bulk and in Tablet Dosage Forms Source: ResearchGate URL:[Link]

  • Validated, Ultra High Efficiency RP-HPLC and Stability Indicating Method for Determination of Tranylcypromines Sulphate in Bulk Source: Journal of Applied Pharmaceutical Science (japsonline.com) URL:[Link]

  • Simultaneous separation and detection of 18 phenethylamine/tryptamine derivatives by liquid chromatography-UV absorption and -electrospray ionization mass spectrometry Source: PubMed (nih.gov) URL:[Link]

  • Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential Source: Nature Communications (nih.gov) URL:[Link]

  • The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD Source: PubMed Central (nih.gov) URL:[Link]

  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action Source: Frontiers in Pharmacology URL:[Link]

  • Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action Source: Journal of Neuroscience URL:[Link]

Sources

Method

Technical Application Note: Scalable Synthesis of 2-(2,5-Dimethoxyphenyl)cyclopropanemethanamine Hydrochloride

Executive Summary & Scope This Application Note details the protocol for the synthesis of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine hydrochloride (CAS: 1226213-09-7). This molecule represents a conformationally rest...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This Application Note details the protocol for the synthesis of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine hydrochloride (CAS: 1226213-09-7). This molecule represents a conformationally restricted analogue of the phenethylamine class (specifically related to 2C-H and 2C-P), featuring a cyclopropane ring that rigidifies the ethylamine side chain. Such structures are critical in Structure-Activity Relationship (SAR) studies targeting 5-HT2A and 5-HT2C receptors to understand the steric requirements of receptor activation.

Unlike its lower homologue, 2-(2,5-dimethoxyphenyl)cyclopropylamine (DMCPA), which lacks the methylene spacer, the target molecule retains the full carbon skeleton of the parent phenethylamine, offering a unique pharmacological profile.

Key Technical Challenges Addressed:

  • Stereoselective Cyclopropanation: Utilization of the Corey-Chaykovsky reaction to install the cyclopropane ring on an electron-rich styryl system.

  • Chemoselective Reduction: Preserving the cyclopropane ring integrity during the reduction of the ester functionality.

  • Salt Formation: Controlled precipitation of the hydrochloride salt to ensure non-hygroscopic crystallinity.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a linear homologation strategy . The cyclopropane core is constructed early via sulfur-ylide addition to a cinnamate derivative. The carbon count is maintained by reducing the carboxylate to a primary alcohol, which is subsequently converted to the amine.

Strategic Pathway
  • Cinnamate Formation: Horner-Wadsworth-Emmons (HWE) reaction ensures high trans-selectivity, crucial for the thermodynamic stability of the subsequent cyclopropane.

  • Cyclopropanation: The Corey-Chaykovsky reagent (dimethylsulfoxonium methylide) is selected over the Simmons-Smith reagent. While Simmons-Smith is standard for simple styrenes, the electron-withdrawing ester group of the cinnamate intermediate activates the double bond for nucleophilic attack by the sulfur ylide, resulting in higher yields and cleaner conversion.

  • Functional Group Interconversion (FGI): A three-step sequence (Reduction

    
     Mesylation 
    
    
    
    Azidation
    
    
    Reduction) is employed to convert the ester to the amine. This route is preferred over direct amide reduction to avoid potential ring-opening side reactions associated with harsh Lewis acid-catalyzed amidations.

Retrosynthesis Target Target: 2-(2,5-dimethoxyphenyl) cyclopropanemethanamine HCl Amine Primary Amine (Free Base) Amine->Target HCl/Et2O Azide Alkyl Azide Intermediate Azide->Amine Staudinger or H2/Pd Alcohol Cyclopropyl Carbinol Alcohol->Azide 1. MsCl 2. NaN3 Ester Ethyl 2-(2,5-dimethoxyphenyl) cyclopropanecarboxylate Ester->Alcohol LiAlH4 Reduction Cinnamate Ethyl 2,5-dimethoxycinnamate Cinnamate->Ester Corey-Chaykovsky (Cyclopropanation) Aldehyde Start: 2,5-Dimethoxybenzaldehyde Aldehyde->Cinnamate HWE Reaction

Figure 1: Retrosynthetic logic flow from the target amine back to the commercial aldehyde precursor.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl (E)-2,5-dimethoxycinnamate

Objective: Create the


-unsaturated ester with high trans stereochemistry.
  • Reagents: 2,5-Dimethoxybenzaldehyde (1.0 eq), Triethyl phosphonoacetate (1.1 eq), NaH (60% in oil, 1.2 eq), THF (Anhydrous).

  • Protocol:

    • Suspend NaH in anhydrous THF at 0°C under Argon.

    • Add Triethyl phosphonoacetate dropwise. Stir for 30 min until clear (formation of the phosphonate carbanion).

    • Add 2,5-Dimethoxybenzaldehyde (dissolved in THF) dropwise, maintaining temp < 10°C.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Pour into ice-cold water. Extract with EtOAc (3x).[1]

    • Purification: Recrystallize from Hexanes/EtOAc or use flash chromatography.

    • Key QC:

      
      H NMR should show doublet coupling constants 
      
      
      
      Hz for the alkene protons, confirming trans geometry.
Step 2: Cyclopropanation (Corey-Chaykovsky Reaction)

Objective: Install the cyclopropane ring.[2]

  • Reagents: Trimethylsulfoxonium iodide (1.2 eq), NaH (1.2 eq), DMSO (Dry), Cinnamate Ester (from Step 1).

  • Protocol:

    • Ylide Generation: In a flame-dried flask, add NaH to dry DMSO. Stir at RT until evolution of

      
       ceases (approx. 1 hr). The solution becomes a clear, viscous "dimsyl anion".
      
    • Add Trimethylsulfoxonium iodide solid in portions. Stir 30 min to form the dimethylsulfoxonium methylide.

    • Addition: Cool the ylide solution to 10°C. Add the Cinnamate Ester (dissolved in minimal DMSO/THF) dropwise.

    • Reaction: Stir at RT for 3 hours, then heat to 50°C for 1 hour to ensure completion.

    • Workup: Pour into saturated

      
       (aq). Extract extensively with 
      
      
      
      (DMSO is hard to remove; multiple washes with water/brine are required).
    • Yield Target: >80%.

    • Critical Note: The reaction favors the trans-cyclopropane (thermodynamic product), retaining the relative stereochemistry of the cinnamate.

Step 3: Reduction to Cyclopropylmethanol

Objective: Reduce the ester to the primary alcohol without opening the ring.

  • Reagents:

    
     (LAH, 1.5 eq), THF.
    
  • Protocol:

    • Suspend LAH in THF at 0°C.

    • Add the Cyclopropane Ester (in THF) dropwise.

    • Stir at RT for 2 hours.

    • Fieser Quench: Carefully add

      
       (
      
      
      
      mL), then 15%
      
      
      (
      
      
      mL), then
      
      
      (
      
      
      mL).
    • Filter the granular precipitate.[3] Concentrate filtrate to yield the alcohol.

Step 4: Conversion to Amine (via Azide)

Objective: Transform the hydroxyl group to a primary amine.

Part A: Mesylation

  • Dissolve Alcohol in DCM with Triethylamine (1.5 eq).

  • Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.1 eq).

  • Stir 1 hour. Wash with

    
    , brine, dry, and concentrate. Use immediately (unstable).
    

Part B: Azidation

  • Dissolve crude mesylate in DMF.

  • Add

    
     (1.5 eq). Heat to 60°C for 4 hours.
    
  • Safety: Azides are shock-sensitive. Do not concentrate to dryness with heat. Extract with

    
    , wash with water (5x to remove DMF).
    

Part C: Staudinger Reduction

  • Dissolve crude azide in THF.

  • Add Triphenylphosphine (

    
    , 1.1 eq). Stir until 
    
    
    
    evolution stops.
  • Add

    
     (excess). Heat to reflux for 2 hours (hydrolysis of iminophosphorane).
    
  • Purification: Acid/Base extraction.[3][4] Acidify to pH 2 (amine goes to aqueous), wash organics (removes

    
    ), basify aqueous to pH 12, extract amine into DCM.
    
Step 5: Hydrochloride Salt Formation

Objective: Isolate the stable drug substance.

  • Protocol:

    • Dissolve the free base amine in anhydrous

      
       or Dioxane.
      
    • Cool to 0°C.

    • Add 2.0M HCl in

      
       dropwise with vigorous stirring.
      
    • A white precipitate will form immediately.

    • Filter under

      
      , wash with cold ether, and dry under high vacuum.
      

Process Workflow & Decision Logic

The following diagram illustrates the critical decision points and purification logic required to maintain high purity (>98%) for biological evaluation.

Workflow Start Crude Cyclopropane Ester Check1 QC: Is DMSO removed? Start->Check1 Wash Wash 5x with Brine/H2O Check1->Wash No Reduce LiAlH4 Reduction Check1->Reduce Yes Wash->Check1 Check2 QC: Ring Opening? Reduce->Check2 Discard Discard Batch (Check Reagents) Check2->Discard Yes (NMR shows alkene) Mesylate Mesylation & Azidation Check2->Mesylate No Reduction Staudinger Reduction Mesylate->Reduction Purify Acid/Base Extraction (Remove PPh3O) Reduction->Purify Salt HCl Salt Formation Purify->Salt

Figure 2: Operational workflow emphasizing critical purification steps to remove DMSO and Triphenylphosphine oxide byproducts.

Quantitative Data & Stoichiometry

Table 1: Stoichiometric Table for 10g Scale-Up

ReagentMW ( g/mol )Equiv.[1][4]Mass (g)Volume (mL)Role
Step 1
2,5-Dimethoxybenzaldehyde166.171.010.00-Substrate
Triethyl phosphonoacetate224.201.114.84~13.1HWE Reagent
NaH (60% dispersion)24.001.22.88-Base
Step 2
Trimethylsulfoxonium Iodide220.071.215.89-Ylide Precursor
Step 4
Methanesulfonyl Chloride114.551.17.58~5.1Activation
Sodium Azide65.011.55.87-Nucleophile
Triphenylphosphine262.291.117.36-Reductant

Analytical Validation (Expected Data)

To validate the synthesis, the following analytical signatures must be confirmed:

  • 
    H NMR (Cyclopropane Ring): 
    
    • The cyclopropane protons typically appear upfield (0.8–1.5 ppm) as complex multiplets.

    • The absence of olefinic protons (6.0–7.5 ppm range, typical of the cinnamate precursor) confirms successful cyclopropanation.

  • 
    H NMR (Methylene Spacer): 
    
    • The

      
       protons should appear as a doublet or multiplet around 2.6–3.0 ppm.
      
  • Melting Point:

    • The HCl salt should have a sharp melting point. While specific literature values for the methanamine salt are rarer than the amine (DMCPA), expected range is >200°C with decomposition.

  • Mass Spectrometry:

    • ESI+ should show

      
       (for 
      
      
      
      ).

References

  • Synthesis of DMCPA (Homologue Reference): Eshleman, A. J., et al. (2012).[5] trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Beilstein Journal of Organic Chemistry, 8, 1679–1687. [Link]

  • Corey-Chaykovsky Reaction Mechanism: Corey, E. J., & Chaykovsky, M. (1965).[6] Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]

  • General Review on Sulfur Ylides: Aggarwal, V. K., et al. (2021).[6] A review on the sulfur ylide-mediated Corey–Chaykovsky reaction. RSC Advances. [Link]

  • Commercial Substance Verification: PubChem Compound Summary for CID 53394609: (2-(2,5-Dimethoxyphenyl)cyclopropyl)methanamine. [Link]

Sources

Application

In vivo administration protocols for cyclopropanemethanamine analogs in rodent models

Application Note: In Vivo Administration Protocols for Cyclopropanemethanamine (CPMA) Analogs in Rodent Models Abstract Cyclopropanemethanamine (CPMA) analogs represent a unique chemical space in medicinal chemistry, oft...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Administration Protocols for Cyclopropanemethanamine (CPMA) Analogs in Rodent Models

Abstract

Cyclopropanemethanamine (CPMA) analogs represent a unique chemical space in medicinal chemistry, often serving as bioisosteres for isopropyl or isobutyl groups, or as core pharmacophores in NMDA receptor modulators, antiviral agents (e.g., M2 channel blockers), and monoamine oxidase (MAO) inhibitors. While the cyclopropane ring confers metabolic stability and rigid stereochemical orientation, the primary amine functionality (


) introduces specific challenges regarding basicity (pKa ~9.5–10.5), blood-brain barrier (BBB) permeability, and salt-form solubility. This guide provides a standardized, tiered approach to the in vivo administration of CPMA derivatives, ensuring scientific rigor and animal welfare.

Part 1: Pre-Formulation & Physicochemical Profiling

Before in vivo administration, the physicochemical "personality" of the CPMA analog must be defined. Unlike simple aliphatic amines, the cyclopropyl group adds lipophilicity while the methylene spacer prevents the electron-withdrawing ring from significantly lowering the amine's pKa.

Solubility Assessment & Salt Selection

Most CPMA free bases are oils or low-melting solids with poor aqueous solubility.

  • Recommendation: Convert all free bases to Hydrochloride (HCl) or Fumarate salts prior to formulation. The HCl salt is preferred for initial IP/IV screening due to higher aqueous solubility.

  • Critical Check: If the compound precipitates in Phosphate Buffered Saline (PBS) due to the common ion effect (Cl-), switch to 5% Dextrose in Water (D5W) or 0.9% Saline acidified with 1-2 equivalents of tartaric acid .

Vehicle Selection Strategy

Do not default to 100% DMSO. CPMA analogs often exhibit CNS activity; high DMSO concentrations (>10%) can compromise BBB integrity and confound behavioral data.

Tiered Formulation Protocol:

  • Tier 1 (Ideal): 0.9% Saline or PBS (pH 7.4). Use for hydrophilic HCl salts.

  • Tier 2 (Intermediate): 20% (w/v) 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in water. Preferred for lipophilic analogs to avoid organic solvents.
  • Tier 3 (Difficult): 5% DMSO + 5% Tween-80 + 90% Saline. Use only if Tier 2 fails.

  • Tier 4 (Rescue): PEG400:Water (50:50). High viscosity; limit to IP/PO routes.

Part 2: Visualization - Formulation Logic

The following decision tree dictates the formulation process to ensure reproducibility.

FormulationLogic Start CPMA Analog (Solid) CheckSalt Is it a Salt Form? Start->CheckSalt MakeSalt Convert to HCl or Fumarate CheckSalt->MakeSalt No SolubilityTest Solubility Test (10 mg/mL) CheckSalt->SolubilityTest Yes MakeSalt->SolubilityTest Saline Dissolve in 0.9% Saline (Tier 1) SolubilityTest->Saline Soluble Cyclodextrin 20% HP-beta-CD (Tier 2) SolubilityTest->Cyclodextrin Insoluble CheckpH Check pH (Target 5.5 - 7.5) Saline->CheckpH CoSolvent 5% DMSO / 5% Tween-80 (Tier 3) Cyclodextrin->CoSolvent Still Insoluble Cyclodextrin->CheckpH CoSolvent->CheckpH AdjustpH Adjust with 0.1N NaOH/HCl CheckpH->AdjustpH Out of Range Final Ready for Injection (Filter Sterilize 0.22um) CheckpH->Final In Range AdjustpH->Final

Caption: Formulation Decision Tree for CPMA Analogs. Prioritizes aqueous stability and physiological pH compatibility.

Part 3: In Vivo Administration Protocols

Intraperitoneal (IP) Administration (Screening)
  • Purpose: Primary route for PK screening and efficacy models (e.g., Forced Swim Test, Open Field).

  • Volume: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

  • Procedure:

    • Restrain the animal (scruff method for mice).

    • Tilt head downward 30° to move viscera away from the injection site.

    • Inject into the lower right quadrant to avoid the cecum.

    • Caution: CPMA salts can be acidic.[1] Ensure final pH > 4.5 to prevent abdominal writhing (false positive in pain models).

Intravenous (IV) Administration (PK Profiling)
  • Purpose: Determination of absolute bioavailability (

    
    ) and clearance (
    
    
    
    ).
  • Volume: Max 5 mL/kg (Bolus).

  • Procedure (Tail Vein):

    • Warm the animal (heating lamp or chamber) to dilate tail veins.

    • Restrain in a tube.

    • Use a 29G or 30G insulin syringe.

    • Stop Criterion: If resistance is felt or a "bleb" forms (subcutaneous extravasation), stop immediately. CPMA analogs can be tissue irritants.

Oral Gavage (PO)
  • Purpose: Assessment of oral bioavailability.

  • Challenge: CPMA analogs are primary amines and may be substrates for MAO in the gut wall/liver.

  • Protocol: Fast animals for 4–6 hours prior to dosing (water ad libitum) to reduce food-drug interactions.

Part 4: Experimental Design & Pharmacokinetics (PK)

For CPMA analogs, the Blood-Brain Barrier (BBB) ratio is the critical success factor.

PK Sampling Schedule (Standard)
TimepointMatrixPurpose
Pre-dose PlasmaBaseline interference check.
0.083 h (5 min) Plasma

estimation (IV).
0.25 h (15 min) Plasma + BrainCritical: Early brain penetration assessment.
1.0 h Plasma + BrainDistribution phase.
4.0 h PlasmaElimination phase / Half-life (

).
24.0 h PlasmaCheck for accumulation/slow clearance.
Bioanalysis (LC-MS/MS)
  • Method: CPMA analogs are small and polar. Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a C18 column with ion-pairing agents.

  • MRM Transitions: The cyclopropyl group is stable, but the amine may fragment. Monitor the loss of

    
     (neutral loss 17) or the cyclopropyl-methyl cation.
    

Part 5: Safety & Toxicology (The "Irwin" Screen)

Because CPMA analogs are structural cousins to NMDA modulators and MAO inhibitors, CNS toxicity is the primary safety risk.

Observation Protocol (0 - 2 hours post-dose):

  • Hyper-locomotion: Indicates amphetamine-like activity (MAO inhibition).

  • Ataxia/Rolling: Indicates cerebellar toxicity or excessive NMDA blockade (PCP-like effects).

  • Straub Tail: Opioid-like activity or serotonin syndrome.

  • Stereotypy: Head weaving/circling (Dopaminergic engagement).

Stop Criteria:

  • Loss of righting reflex > 1 minute (unless intended as sedative).

  • Seizures (requires immediate euthanasia).

  • Body weight loss > 15% over 3 days (sub-chronic studies).

Part 6: Visualization - PK/PD Workflow

PKWorkflow Dose Dosing (IV/IP/PO) Obs Irwin Screen (Behavior) Dose->Obs 0-30 min Sample Serial Sampling (Tail Nick) Obs->Sample PK Timepoints Term Terminal Harvest Sample->Term Final Timepoint Perf Saline Perfusion Term->Perf Remove Blood from Brain Extract Brain/Plasma Extraction Perf->Extract LCMS LC-MS/MS Analysis Extract->LCMS

Caption: Integrated PK/PD Workflow. Perfusion is critical to distinguish BBB penetration from vascular entrapment.

References

  • Gad, S. C., et al. (2016). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. Link

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Link

  • Kobayashi, T., et al. (2010).[2] Synthesis and structural and pharmacological properties of cyclopropane-based conformationally restricted analogs of 4-methylhistamine. Bioorganic & Medicinal Chemistry. Link

  • Frydman, B., et al. (2003). Cyclopropane-containing polyamine analogues are efficient growth inhibitors of a human prostate tumor xenograft in nude mice. Journal of Medicinal Chemistry. Link

  • Ferron, P. J., et al. (2022).[3] Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences. Link

Sources

Method

Application Note &amp; Protocol: Microwave-Assisted Synthesis of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the microwave-assisted synthesis of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine, a valuable building block in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine, a valuable building block in medicinal chemistry and drug development. The protocol herein leverages the efficiency of microwave irradiation to accelerate reaction times and potentially improve yields compared to conventional heating methods. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, and discuss safety considerations and characterization techniques.

Introduction

Cyclopropylamines are a class of compounds that have garnered significant interest in the pharmaceutical industry due to their unique conformational constraints and metabolic stability, which can impart favorable pharmacological properties to drug candidates. The target molecule, 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine, incorporates the 2,5-dimethoxyphenyl moiety, a common pharmacophore found in a variety of psychoactive compounds and serotonin receptor ligands. The synthesis of such molecules can be challenging, often requiring multi-step procedures with prolonged reaction times.

Microwave-assisted organic synthesis has emerged as a powerful tool to expedite chemical transformations.[1][2] By utilizing microwave energy, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to significantly reduced reaction times and often cleaner reaction profiles with higher yields.[3][4] This application note outlines a plausible and efficient two-step synthetic route for the preparation of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine, commencing with the microwave-assisted cyclopropanation of 2,5-dimethoxystyrene, followed by the reduction of the resulting cyclopropyl cyanide to the target primary amine.

Reaction Scheme

The proposed synthetic pathway is a two-step process:

  • Microwave-Assisted Cyclopropanation: The synthesis begins with the cyclopropanation of commercially available 2,5-dimethoxystyrene to yield 2-(2,5-dimethoxyphenyl)cyclopropane-1-carbonitrile.

  • Microwave-Assisted Reduction: The resulting cyclopropyl cyanide is then reduced to the target compound, 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine.

Experimental Protocols

PART 1: Microwave-Assisted Synthesis of 2-(2,5-dimethoxyphenyl)cyclopropane-1-carbonitrile

Rationale:

The introduction of the cyclopropane ring is a critical step. Traditional methods for cyclopropanation can be lengthy.[5] Here, we propose a microwave-assisted protocol that can significantly shorten the reaction time. The choice of a rhodium-based catalyst is inspired by its known efficacy in catalyzing the cyclopropanation of styrenes with diazo compounds.[6]

Materials and Reagents:

ReagentFormulaM.W.AmountMoles
2,5-DimethoxystyreneC₁₀H₁₂O₂164.201.64 g10 mmol
Rhodium(II) acetate dimer[Rh(OAc)₂]₂442.0922.1 mg0.05 mmol
Ethyl diazoacetateN₂CHCO₂Et114.101.37 g12 mmol
Dichloromethane (DCM)CH₂Cl₂84.9320 mL-

Instrumentation:

  • A dedicated microwave reactor for organic synthesis.

  • Standard laboratory glassware.

  • Magnetic stirrer and stir bars.

  • Rotary evaporator.

  • Column chromatography setup.

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethoxystyrene (1.64 g, 10 mmol) and rhodium(II) acetate dimer (22.1 mg, 0.05 mmol).

  • Dissolve the mixture in 20 mL of dichloromethane.

  • In a separate vessel, carefully prepare a solution of ethyl diazoacetate (1.37 g, 12 mmol) in 10 mL of dichloromethane. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.

  • Slowly add the ethyl diazoacetate solution to the stirring solution of the styrene and catalyst over 30 minutes at room temperature.

  • After the addition is complete, securely cap the reaction vessel.

  • Place the vessel in the microwave reactor and irradiate at a constant temperature of 80°C for 15-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).[7][8]

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield 2-(2,5-dimethoxyphenyl)cyclopropane-1-carbonitrile as an oil.

PART 2: Microwave-Assisted Reduction of 2-(2,5-dimethoxyphenyl)cyclopropane-1-carbonitrile

Rationale:

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis.[9] While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they require stringent anhydrous conditions and careful quenching procedures.[10] A microwave-assisted catalytic hydrogenation offers a potentially safer and more environmentally friendly alternative.

Materials and Reagents:

ReagentFormulaM.W.AmountMoles
2-(2,5-dimethoxyphenyl)cyclopropane-1-carbonitrileC₁₂H₁₃NO₂203.241.02 g5 mmol
Raney Nickel (slurry in water)--~0.5 g-
EthanolC₂H₅OH46.0725 mL-
Ammonia solution (28% in water)NH₃17.032.5 mL-
Hydrogen Gas (H₂)H₂2.02Balloon-

Instrumentation:

  • A dedicated microwave reactor equipped with a port for a gas inlet.

  • Hydrogen balloon.

  • Standard laboratory glassware.

  • Magnetic stirrer and stir bars.

  • Rotary evaporator.

  • Filtration apparatus.

Procedure:

  • In a microwave-safe pressure vessel equipped with a magnetic stir bar, add 2-(2,5-dimethoxyphenyl)cyclopropane-1-carbonitrile (1.02 g, 5 mmol).

  • Add 25 mL of ethanol and 2.5 mL of a 28% aqueous ammonia solution.

  • Carefully add the Raney Nickel slurry (~0.5 g).

  • Seal the vessel and purge with hydrogen gas.

  • Inflate a balloon with hydrogen and attach it to the vessel's gas inlet to maintain a positive pressure of hydrogen.

  • Place the vessel in the microwave reactor and irradiate at 100°C for 30-45 minutes. The reaction should be monitored for hydrogen uptake.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen in a fume hood.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt by treating a solution of the amine in ether with a solution of HCl in ether.[11]

Characterization

The identity and purity of the final product, 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure.[12][13] The characteristic signals for the cyclopropyl protons and the aromatic protons of the 2,5-dimethoxyphenyl group should be observed.[14]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretching vibrations of the primary amine.

Safety and Handling Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.[15]

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[16][17]

  • Diazo compounds are potentially explosive and toxic; handle with extreme caution.

  • Raney Nickel is pyrophoric and should be handled as a slurry in water. Do not allow it to dry.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby during the hydrogenation step.[18]

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis for detailed safety information.[19]

Visualizations

Experimental Workflow

Caption: Workflow for the microwave-assisted synthesis.

Reaction Mechanism Overview

reaction_mechanism cluster_cyclopropanation Cyclopropanation cluster_reduction Reduction Styrene Carbene + Rh-Carbenoid Styrene->Carbene Cyclopropane Carbene->Cyclopropane Nitrile R-C≡N Hydrogenation + H₂ / Raney Ni Nitrile->Hydrogenation Amine R-CH₂NH₂ Hydrogenation->Amine

Caption: Simplified reaction mechanisms.

References

  • Vertex AI Search, SAFETY D
  • Thermo Fisher Scientific, SAFETY D
  • Angene Chemical, Safety D
  • M1641 - • SAFETY D
  • US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google P
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH.
  • CDN Isotopes, Safety D
  • C
  • trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family - Beilstein Journals.
  • Cyclopropan
  • Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases - PMC.
  • STEREOSELECTIVE SYNTHESIS OF CYCLOPROPANES WITH QU
  • Supporting Information for trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2 - Beilstein Journals.
  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione.
  • Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago - Semantic Scholar.
  • US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene ...
  • Structural, spectroscopic (IR, Raman, and NMR), quantum chemical, and molecular docking analysis of MMC(E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide and its dimers | Semantic Scholar.
  • Carreira OC V Fall 2018 Document on Cyclopropan
  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione.
  • Reaction of 2-aminothiophenol with 2,5-dihydro-2,5-dimethoxyfuran : a facile route to a new dihydrobenzothiazine deriv
  • Structural, spectroscopic (IR, Raman, and NMR), quantum chemical, and molecular docking analysis of (E)-2-(2,5-dimethoxybenzylidene)
  • Isolation, purification, and full NMR assignments of cyclopamine
  • Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - SciSpace.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
  • Identification of seven psychedelic 2,5-dimethoxy-phenylethyl-amine-based designer drugs via benchtop 1 H nuclear magnetic resonance spectroscopy - PubMed.
  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H) - Semantic Scholar.
  • Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles - ark
  • Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Gre
  • Neuroprotective Efficacy of Microwave‐Assisted Synthetized 2‐(5‐Cyclopropyl‐6‐Thioxo‐1,3,5‐Thiadiazinan‐3‐Yl) Acetic Acid in Mitigating Cognitive Deficits in Pentylenetetrazole‐Induced Mice Model - PMC.
  • CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method - Google P
  • Figure S5. 1 H-NMR for N-(2,5-dimethoxyphenyl)pyridin-4-amine.

Sources

Application

Radioligand binding assay methods for cyclopropane-based hallucinogens

Application Note: Radioligand Binding Assay Methods for Cyclopropane-Based Hallucinogens Executive Summary & Scientific Rationale This guide details the characterization of cyclopropane-based hallucinogens —specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Radioligand Binding Assay Methods for Cyclopropane-Based Hallucinogens

Executive Summary & Scientific Rationale

This guide details the characterization of cyclopropane-based hallucinogens —specifically 2-phenylcyclopropylamines (2-PCPA) and related conformationally restricted phenethylamines—using radioligand binding assays.

Unlike flexible phenethylamines (e.g., 2C-B, DOI), cyclopropane analogs lock the ethylamine side chain into a rigid structure.[1] This restriction reduces entropic penalties upon binding but introduces significant stereochemical complexity.[1] Furthermore, hallucinogenic potency correlates strongly with the ligand's affinity for the G-protein-coupled high-affinity state of the 5-HT2A receptor, not just the total receptor population.[1]

The Core Challenge: Standard binding assays using antagonist radioligands (e.g.,


-Ketanserin) label the total receptor population (both G-protein coupled and uncoupled).[1] This often underestimates the functional potency of agonists.[1] To accurately profile hallucinogenic potential, this protocol employs a dual-radioligand strategy :
  • 
    -Ketanserin:  To determine total receptor affinity (
    
    
    
    Total).
  • 
    -Cimbi-36:  A high-affinity agonist radioligand to quantify binding to the active, signaling-competent receptor state (
    
    
    
    High).[1]

Mechanistic Workflow & Signaling

The following diagram illustrates the differential binding states of the 5-HT2A receptor and how specific radioligands interrogate these states.

G cluster_2 Test Ligand R_Low 5-HT2A (Uncoupled) Low Affinity State R_High 5-HT2A-Gq (Coupled) High Affinity State Ket [3H]-Ketanserin (Antagonist) Ket->R_Low Binds Ket->R_High Binds Cimbi [3H]-Cimbi-36 (Agonist) Cimbi->R_Low No Binding Cimbi->R_High Selectively Binds Cyclo Cyclopropane Agonist (e.g., 2-PCPA) Cyclo->R_Low Competes (Ki Low) Cyclo->R_High Competes (Ki High)

Figure 1: Differential labeling of 5-HT2A receptor states. Agonist radioligands (


-Cimbi-36) selectively label the active, G-protein-coupled conformation, providing a more relevant measure for hallucinogenic potency.[1]

Experimental Protocols

Protocol A: Membrane Preparation (HEK293-h5-HT2A)

Objective: Generate high-quality membranes with minimal proteolytic degradation.[1]

Materials:

  • HEK293 cells stably expressing human 5-HT2A (recombinant).

  • Lysis Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.1 mM EDTA, pH 7.4 at 4°C.[1]
    
  • Protease Inhibitors: Phenylmethylsulfonyl fluoride (PMSF, 0.1 mM) and Aprotinin (5

    
    ).
    

Procedure:

  • Harvest: Detach cells using PBS/EDTA (avoid trypsin to preserve receptor extracellular domains). Centrifuge at 500

    
     g for 5 min.
    
  • Homogenization: Resuspend pellet in ice-cold Lysis Buffer + Inhibitors. Homogenize using a Polytron (bursts of 5 sec, setting 5) or Dounce homogenizer (20 strokes).

  • Clarification: Centrifuge at 20,000

    
     g for 20 min at 4°C. Discard supernatant.
    
  • Wash: Resuspend pellet in fresh Lysis Buffer. Repeat centrifugation.

  • Storage: Resuspend final pellet in Assay Buffer (see below) to a concentration of ~2-3 mg protein/mL. Aliquot and store at -80°C. Do not refreeze.

Protocol B: Competition Binding Assay

Objective: Determine the affinity (


) of cyclopropane analogs.

Buffer Systems:

  • Standard Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.1 mM EDTA, pH 7.4.[1]
    
  • Agonist Buffer Modification: Add 0.1% Ascorbic Acid (to prevent oxidation of test compounds) and 0.5% BSA (to reduce non-specific binding of lipophilic cyclopropanes).

Step-by-Step Workflow:

  • Plate Setup: Use 96-well polypropylene deep-well plates.

  • Ligand Preparation:

    • Prepare serial dilutions of the Cyclopropane Test Compound (e.g.,

      
       M to 
      
      
      
      M) in Assay Buffer.
    • Note: Dissolve hydrophobic cyclopropanes in 100% DMSO first, then dilute. Final DMSO concentration in assay must be <1%.[1]

  • Reaction Assembly (Total Volume 250

    
    ): 
    
    • 50

      
      :  Radioligand (Final conc: 
      
      
      
      value, typically ~1 nM for Ketanserin, ~0.5 nM for Cimbi-36).[1]
    • 50

      
      :  Test Compound (various concentrations).[2]
      
    • 150

      
      :  Membrane Suspension (20-50 
      
      
      
      protein/well).
  • Controls:

    • Total Binding: Buffer + Radioligand + Membrane.[1][2]

    • Non-Specific Binding (NSB): Add 10

      
       unlabeled Methiothepin or Ketanserin.[1]
      
  • Incubation:

    • Incubate at 25°C for 60 minutes .

    • Why 25°C? 37°C promotes receptor degradation and ligand oxidation; 4°C slows equilibrium too significantly for lipophilic ligands.[1]

  • Filtration:

    • Pre-soak GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour.[1] Critical: PEI reduces the binding of positively charged radioligands to the glass fiber.[1]

    • Harvest using a cell harvester (e.g., PerkinElmer Filtermate).[1]

    • Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).[1]

  • Detection:

    • Dry filters at 50°C for 30 min.

    • Add MeltiLex scintillator or liquid scintillation cocktail.[1]

    • Count in a MicroBeta or similar scintillation counter.[1][3]

Data Analysis & Interpretation

Calculating

Convert


 values to 

using the Cheng-Prusoff equation:

  • 
    : Concentration of radioligand used.[2]
    
  • 
    : Dissociation constant of the radioligand (determined via Saturation Binding).[1]
    
The "Agonist Shift" Metric

For hallucinogens, the ratio of affinities between antagonist and agonist labeling is predictive of efficacy.[1]

ParameterRadioligand UsedBiological Meaning

(Total)

-Ketanserin
Affinity for the total receptor pool (inactive + active).

(High)

-Cimbi-36
Affinity for the Gq-coupled active state.
Shift Ratio

High ratio (>10) indicates high intrinsic efficacy (potent agonist).

Troubleshooting for Cyclopropane Compounds

IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB) Lipophilicity of cyclopropane ring sticking to filters.Increase PEI soak time to 2 hrs; add 0.1% BSA to wash buffer.
Inconsistent

Curves
Ligand depletion (hydrophobic adsorption to plastic).Use low-binding polypropylene plates; ensure BSA is in the assay buffer.[1]
Low Signal (

-Cimbi-36)
Low fraction of G-protein coupled receptors.Ensure membranes are not uncoupled; do NOT add GTP

S (which uncouples G-proteins).
Stereoisomer Variability Impure enantiomers.2-PCPA activity is highly stereospecific (often trans > cis). Verify purity via Chiral HPLC before assay.

References

  • Ettrup, A., et al. (2011).[1] Radiosynthesis and in vivo evaluation of

    
    Cimbi-36, a 5-HT2A receptor agonist radioligand. Journal of Nuclear Medicine. 
    
  • Nichols, D. E. (2016).[1][4][5] Psychedelics. Pharmacological Reviews.

  • Hansen, M., et al. (2014).[1] Synthesis and Pharmacological Evaluation of N-Benzyl-Substituted 5-Methoxytryptamines as 5-HT2A Receptor Agonists. ACS Chemical Neuroscience.[1][6]

  • PDSP Protocol. (2024). NIMH Psychoactive Drug Screening Program Assay Protocols. University of North Carolina Chapel Hill.[1]

  • Schmid, C. L., et al. (2008).[1] Bias Factor and Therapeutic Window in the Design of 5-HT2A Receptor Agonists. Journal of Neuroscience.

Sources

Method

Application Note: High-Fidelity Synthesis of Cyclopropanemethanamine via Reductive Amination

Executive Summary Cyclopropanemethanamine (Aminomethylcyclopropane, CAS: 2516-47-4) is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for isopropyl and isobutyl groups to improve metabolic stab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropanemethanamine (Aminomethylcyclopropane, CAS: 2516-47-4) is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for isopropyl and isobutyl groups to improve metabolic stability and potency.[1] However, its synthesis via reductive amination presents two distinct process challenges:

  • Volatility: The free base has a boiling point of ~86°C, leading to significant yield loss during standard concentration steps.

  • Ring Strain: The cyclopropane ring (60° bond angles, ~27.5 kcal/mol strain energy) is susceptible to ring-opening under vigorous catalytic hydrogenation or strong acidic conditions.

This guide details a self-validating protocol for the direct reductive amination of cyclopropanecarbaldehyde using buffered borohydride reagents. It prioritizes the isolation of the hydrochloride salt to mitigate volatility and prevent over-alkylation.

Mechanistic Strategy & Critical Parameters

The Chemoselectivity Hierarchy

Reductive amination proceeds via the formation of a carbinolamine, followed by dehydration to an iminium ion, which is then reduced. To synthesize the primary amine (Cyclopropanemethanamine) from the aldehyde, we must prevent the newly formed amine from reacting with the remaining aldehyde (which leads to secondary/tertiary amines).

The Solution: Use a massive excess of the ammonia source (Ammonium Acetate) and a reducing agent that is kinetically slow toward aldehydes but fast toward imines.

Reagent Selection Matrix
ReagentReactivity ProfileSuitability for CyclopropaneVerdict
NaBH₄ Non-selective; reduces aldehydes and imines indiscriminately.HighAvoid (Low yield, high side-products).
NaBH₃CN (Sodium Cyanoborohydride)pH-dependent. At pH 6-7, reduces iminium ions >10x faster than aldehydes.High (Chemically inert to ring)Recommended (Standard "Borch" conditions).
NaBH(OAc)₃ (STAB)Mild, non-toxic. Excellent for aldehydes.HighExcellent (Preferred for secondary amines; less effective for ammonia).
H₂ / Pd-C Catalytic Hydrogenation.Low Risk (High probability of cyclopropane ring opening to propyl group).
Reaction Pathway Diagram

The following diagram illustrates the kinetic competition and the critical "Salt Trap" required for isolation.

ReductiveAmination Fig 1. Reaction pathway emphasizing the critical salt formation step to prevent volatility loss. Aldehyde Cyclopropanecarbaldehyde (Starting Material) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH3 Ammonia NH4OAc (10-15 eq) Ammonia->Hemiaminal Imine Iminium Ion (Active Species) Hemiaminal->Imine - H2O PrimaryAmine Cyclopropanemethanamine (Free Base - Volatile!) Imine->PrimaryAmine + NaBH3CN (Reduction) SecondaryAmine Dimer (Impurity) PrimaryAmine->SecondaryAmine + Aldehyde (Over-alkylation) Salt Cyclopropanemethanamine Hydrochloride (Solid) PrimaryAmine->Salt + HCl (in Dioxane) (CRITICAL ISOLATION STEP)

Detailed Experimental Protocol

Protocol A: Direct Synthesis via Ammonium Acetate (Borch Conditions)

This method is optimized to minimize dimerization and handle the volatility of the product.

Reagents:

  • Cyclopropanecarbaldehyde (1.0 eq)

  • Ammonium Acetate (

    
    ) (10.0 – 15.0 eq)
    
  • Sodium Cyanoborohydride (

    
    ) (0.7 – 1.0 eq)
    
  • Methanol (Anhydrous)

  • HCl (4M in Dioxane or concentrated aqueous)

  • Molecular Sieves (3Å, activated)

Safety Note:


 generates HCN gas upon acidification. All workup steps involving acid must be performed in a well-ventilated fume hood.
Step-by-Step Methodology:
  • Imine Formation (Equilibrium Drive):

    • In a round-bottom flask equipped with a magnetic stir bar, suspend Ammonium Acetate (150 mmol, 11.5 g) and 3Å Molecular Sieves (5 g) in anhydrous Methanol (40 mL).

    • Note: The excess ammonium acetate acts as both the nitrogen source and the buffer to maintain pH ~6-7.

    • Add Cyclopropanecarbaldehyde (10 mmol, 0.70 g) in one portion.

    • Stir at room temperature (20-25°C) for 30–60 minutes.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Cyanoborohydride (7.0 mmol, 0.44 g) in small portions to avoid vigorous exotherm.

    • Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

    • Monitoring: Monitor consumption of aldehyde via TLC (Stain: KMnO4 or DNP). The amine product is difficult to visualize on TLC; focus on the disappearance of the aldehyde.

  • Quench and Workup (The "Salt Trap"):

    • Acidification: Carefully add concentrated HCl dropwise until pH < 2. This quenches the borohydride and decomposes boron-nitrogen complexes. Caution: HCN evolution.

    • Evaporate the Methanol under reduced pressure (Rotovap) at 40°C. Do not worry about volatility yet; the amine is trapped as the non-volatile hydrochloride salt.

    • Base Release: Dissolve the residue in minimal water (20 mL). Wash with Diethyl Ether (2 x 20 mL) to remove neutral impurities (unreacted aldehyde/alcohols). Discard the organic layer.[2]

    • Basify the aqueous layer to pH > 12 using solid KOH or NaOH pellets (keep cold). The solution will become cloudy as the free amine is liberated.

  • Isolation:

    • Extraction: Immediately extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

    • Crucial: Do NOT evaporate the DCM to dryness. The free base (bp 86°C) will co-evaporate.

    • Dry the combined DCM layers over

      
       for 10 minutes. Filter.
      
  • Salt Formation (Final Product):

    • To the filtrate, add HCl in Dioxane (4M) (3.0 mL) dropwise.

    • A white precipitate (Cyclopropanemethanamine·HCl) should form immediately.

    • Concentrate the solvent to ~10% volume and add Diethyl Ether to complete precipitation.

    • Filter the solid, wash with ether, and dry under vacuum.

Expected Yield: 65–80% Characterization: 1H NMR (


) should show the characteristic cyclopropane multiplets at 

0.3–0.6 ppm and the methylene doublet at

2.8 ppm.

Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield Product lost during evaporation.Never isolate the free base. Always precipitate as HCl or Oxalate salt.
Secondary Amine Impurity Insufficient Ammonia excess.Increase

to 15 equivalents. Dilute reaction concentration.
Ring Opening Used Catalytic Hydrogenation (Pd/C).[3]Switch to Hydride reduction (

or

).[3][4]
No Reaction Wet solvent / Old Reagents.Use activated Molecular Sieves. Ensure

is dry (should be a free-flowing powder, not clumped).
Alternative Route: Indirect Amination (Abdel-Magid)

For researchers requiring avoiding Cyanide reagents, use Sodium Triacetoxyborohydride (


)  with Benzylamine , followed by deprotection.
  • Step 1: Cyclopropanecarbaldehyde + Benzylamine +

    
     in DCE 
    
    
    
    N-Benzylcyclopropanemethanamine.
  • Step 2: Deprotection. Warning: Standard Pd/C hydrogenolysis may open the cyclopropane ring.

  • Recommendation: Use Pearlman’s Catalyst (

    
    )  under mild conditions (1 atm 
    
    
    
    , EtOH) or oxidative cleavage (Ceric Ammonium Nitrate) if the ring proves unstable to
    
    
    .

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[4][5] Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[7] Link

  • Wong, H. N. C.; Hon, M.-Y.; Tse, C.-W.; Yip, Y.-C.; Tanko, J.; Hudlicky, T. (1989). Use of Cyclopropanes and their Derivatives in Organic Synthesis. Chemical Reviews, 89(1), 165–198. Link

  • Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link

Sources

Technical Notes & Optimization

Troubleshooting

Cyclopropanation Technical Support: 2,5-Dimethoxystyrene Optimization

Senior Application Scientist Desk | Technical Bulletin #402 Executive Summary: The "Styrene Paradox" Cyclopropanating 2,5-dimethoxystyrene presents a unique chemical paradox. The substrate is electronically activated (el...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk | Technical Bulletin #402

Executive Summary: The "Styrene Paradox"

Cyclopropanating 2,5-dimethoxystyrene presents a unique chemical paradox. The substrate is electronically activated (electron-rich), which theoretically should make it highly reactive toward electrophilic zinc carbenoids. However, this same electron density makes the vinyl group susceptible to cationic polymerization , initiated by the Lewis acidic byproduct (


) generated during the Simmons-Smith reaction.

Low yields in this specific transformation are rarely due to lack of reactivity; they are almost exclusively due to oligomerization or catalyst sequestration by the methoxy substituents. This guide provides a self-validating protocol to suppress polymerization and maximize monomeric conversion.

Part 1: Diagnostic Workflow

Before altering your protocol, identify your specific failure mode using the logic tree below.

Troubleshooting_Logic Start Diagnostic Start: Low Yield Appearance Reaction Mixture Appearance? Start->Appearance Gum Viscous Gum / Insoluble Solid Appearance->Gum Sticky/Solid Clear Clear Solution / Unreacted SM Appearance->Clear Liquid/No change Emulsion Thick White Emulsion during Workup Appearance->Emulsion During Quench Polymer Issue: Cationic Polymerization Cause: High [ZnI2] or Temp > 0°C Gum->Polymer Stalled Issue: Catalyst Sequestration Cause: Methoxy coordination Clear->Stalled Trapped Issue: Product Entrapment Cause: Zinc Hydroxide Gels Emulsion->Trapped Action_Poly FIX: Add DME (10%) or Slow Addition of Et2Zn Polymer->Action_Poly Action_Stall FIX: Increase Et2Zn to 3.0 equiv (Saturate O-sites) Stalled->Action_Stall Action_Trap FIX: Use Rochelle's Salt (NaK Tartrate) Quench Trapped->Action_Trap

Figure 1: Decision matrix for diagnosing yield loss in styrene cyclopropanation.

Part 2: The Optimized Protocol (Furukawa Modification)

The traditional Zn-Cu couple (Simmons-Smith) is often too heterogeneous and slow for this substrate, allowing side reactions to dominate. The Furukawa modification (


) is the industry standard for 2,5-dimethoxystyrene, provided strict stoichiometry is observed.
Critical Parameters
ParameterStandard ConditionOptimized for 2,5-DMOS Reasoning
Reagent

Couple

(Diethylzinc)
Homogeneous reactivity prevents local hotspots.
Stoichiometry 1.5 - 2.0 equiv2.5 - 3.0 equiv The two methoxy oxygens coordinate Zn, removing it from the catalytic cycle.
Solvent DCM or Et2ODCM + 10% DME DME (Dimethoxyethane) chelates

, suppressing Lewis-acid induced polymerization.
Addition Batch / DropwiseSyringe Pump Keeps carbenoid concentration low to favor cyclopropanation over dimerization.
Step-by-Step Methodology

Safety Warning: Diethylzinc is pyrophoric. All steps must be performed under Argon/Nitrogen in flame-dried glassware.

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvent Charge: Add 2,5-dimethoxystyrene (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.2 M concentration].

    • Pro-Tip: If you have experienced polymerization previously, add anhydrous 1,2-Dimethoxyethane (DME) (10% v/v relative to DCM).

  • Cooling: Cool the solution to -15°C (Ice/Salt bath). Strict temperature control is vital to suppress polymerization.

  • Diethylzinc Addition: Add

    
     (1.0 M in hexanes, 2.5 equiv ) dropwise via syringe. Stir for 10 minutes.
    
    • Observation: The solution may turn slightly yellow/orange due to coordination with the methoxy groups.

  • Carbenoid Generation (The Critical Step):

    • Prepare a solution of Diiodomethane (

      
      , 3.0 equiv ) in a small volume of DCM.
      
    • Add this solution via syringe pump over 60–90 minutes.

    • Why? Slow addition ensures the reactive

      
       species is consumed by the alkene immediately, preventing it from accumulating and initiating cationic chain reactions.
      
  • Reaction: Allow to warm slowly to

    
     and monitor by TLC. Do not  heat to room temperature until conversion is confirmed.
    
  • Quench (The "Anti-Emulsion" Method):

    • Pour the reaction mixture into a vigorously stirring solution of saturated Rochelle’s Salt (Potassium Sodium Tartrate) .

    • Do not use

      
       or 
      
      
      
      : Acidic quenches can ring-open the electron-rich cyclopropane or induce late-stage polymerization.
    • Stir until two clear layers form (breaks the Zinc emulsion).

Part 3: Mechanistic Deep Dive

Why does the 2,5-dimethoxy pattern cause specific issues?

The "Butterfly" Transition State & Coordination

In the Furukawa modification, the active species is iodomethylzinc iodide (


). The oxygen atoms on the 2,5-dimethoxystyrene are Lewis basic.

Mechanism Substrate 2,5-Dimethoxystyrene Coordination Pre-Reaction Complex (Zn coordinated to OMe) Substrate->Coordination Fast Equilibrium Zn_Species IZnCH2I (Active Carbenoid) Zn_Species->Coordination TS Butterfly Transition State (Syn-Addition) Coordination->TS Rate Limiting Step Product Cyclopropane Product + ZnI2 TS->Product Polymer SIDE PATH: Cationic Polymerization Product->Polymer If Lewis Acid (ZnI2) Accumulates

Figure 2: Mechanistic pathway showing the competitive coordination and polymerization risks.

The "Sponge" Effect: The methoxy groups act as a "zinc sponge." If you use standard 1.1 equivalents of


, the methoxy groups sequester a significant portion of the zinc, leaving insufficient carbenoid for the reaction. This is why 2.5+ equivalents are mandatory. 
Lewis Acid Toxicity

As the reaction proceeds,


 is generated.[1] 

is a potent Lewis acid.
  • Scenario: You have an electron-rich styrene (monomer) and a Lewis acid (initiator).

  • Result: Rapid cationic polymerization (gunk).

  • Solution: The addition of DME (Dimethoxyethane) or using Ether as a co-solvent provides "sacrificial" oxygen atoms to chelate the

    
    , rendering it less electrophilic and preventing it from attacking the styrene double bond.
    

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use the Charette modification (adding a phenol/acid) for this substrate? A: While the Charette modification is excellent for allylic alcohols, it is generally unnecessary for simple styrenes. The acidic proton can sometimes complicate the chemistry of electron-rich aromatic rings. The Furukawa method (


) is cleaner for 2,5-DMOS, provided you control the temperature.

Q: My reaction stalls at 50% conversion. Should I add more reagent? A: Yes, but be cautious. If the reaction stalls, it is likely because the active zinc species has decomposed or precipitated. Decant the clear solution away from any solids into a fresh flask and add a fresh portion of


 (0.5 equiv) and 

(0.5 equiv). Do not simply dump more reagent into a sludge; this traps the product.

Q: Why use Rochelle's Salt instead of Ammonium Chloride? A: Ammonium chloride (


) is slightly acidic. 2,5-dimethoxyphenylcyclopropane is an electron-rich cyclopropane, which can undergo acid-catalyzed ring opening to form a carbocation, leading to decomposition. Rochelle's salt is neutral and specifically chelates Zinc ions, breaking the emulsion without risking the product's integrity.

Q: Can I use THF as the solvent? A: THF is too coordinating. It binds so tightly to the Zinc that it retards the carbenoid formation and reaction rate significantly. DCM is the best balance, with small amounts of DME added only if polymerization is a persistent issue.

References

  • Simmons, H. E., & Smith, R. D. (1959).[2] A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[3] Tetrahedron, 24(1), 53–58. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][3][4][5][6] Organic Reactions, 58, 1–415. Link

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Link

  • Deng, X., Mani, N. S. (2008). Practical Synthesis of 2,5-Dimethoxyphenethylamines. Journal of Chemical Research. (Contextual reference for handling electron-rich phenethyl precursors).

Sources

Optimization

Separation of cis-trans isomers of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine

Article ID: TS-ISO-225-DCP Subject: Separation of cis-trans isomers of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine Status: Active | Level: Advanced Research Support[1] Executive Summary & Diagnostic Flowchart User Sce...

Author: BenchChem Technical Support Team. Date: March 2026

Article ID: TS-ISO-225-DCP Subject: Separation of cis-trans isomers of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine Status: Active | Level: Advanced Research Support[1]

Executive Summary & Diagnostic Flowchart

User Scenario: You have synthesized or acquired a racemic mixture of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine (often an intermediate in 5-HT2A ligand research) and require high isomeric purity (>98% trans or cis).

The Challenge:

  • Basicity: The primary amine causes severe peak tailing on standard silica.[1]

  • Structural Similarity: The cis and trans isomers are diastereomers with similar polarities, making standard flash chromatography difficult without modification.[1]

  • Scale: Analytical methods (HPLC) differ significantly from preparative/bulk methods (Crystallization/Derivatization).[1]

Decision Matrix: Use the following logic to select your separation protocol.

SeparationStrategy Start Start: Crude Isomer Mixture ScaleCheck What is your scale? Start->ScaleCheck SmallScale < 100 mg (Analytical/Pilot) ScaleCheck->SmallScale LargeScale > 1 gram (Preparative) ScaleCheck->LargeScale HPLC Protocol A: High-pH Reverse Phase HPLC SmallScale->HPLC DerivCheck Is derivatization acceptable? LargeScale->DerivCheck Finish QC: NMR Validation (J-coupling check) HPLC->Finish Pure Isomers BocRoute Protocol B: Boc-Protection & Flash Chrom. DerivCheck->BocRoute Yes (Higher Purity) SaltRoute Protocol C: Fractional Crystallization DerivCheck->SaltRoute No (Direct Route) BocRoute->Finish SaltRoute->Finish

Figure 1: Strategic decision tree for selecting the optimal separation methodology based on scale and purity requirements.

Protocol A: High-pH Reverse Phase HPLC (Analytical/Semi-Prep)

Best for: Rapid separation of small quantities (<100 mg) without chemical modification.[1]

Mechanism: The high pH suppresses the protonation of the primary amine (pKa ~10), rendering the molecule neutral.[1] This eliminates silanol interactions (tailing) and maximizes the hydrophobic difference between the "bent" (cis) and "linear" (trans) conformations.[1]

Instrumentation & Conditions
ParameterSpecification
Column C18 Hybrid Particle (e.g., XBridge BEH C18 or Gemini-NX).[1] Do not use standard silica-based C18 at pH 10.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH)
Mobile Phase B Acetonitrile (MeCN)
Gradient 20% B to 70% B over 15 minutes
Detection UV @ 280 nm (targeting the 2,5-dimethoxybenzene moiety)
Temperature 30°C
Troubleshooting Guide (Protocol A)

Q: My peaks are tailing severely despite using high pH.

  • A: Check the age of your mobile phase. Ammonium bicarbonate is volatile; pH can drift overnight.[1] Remake buffer daily. Alternatively, switch to 0.1% Diethylamine (DEA) in water/MeCN if your column tolerates it.[1]

Q: I see a "ghost peak" in subsequent runs.

  • A: These lipophilic amines stick to injector seals.[1] Implement a needle wash step using 90% MeOH/10% Water + 0.1% Formic Acid between injections.[1]

Protocol B: Boc-Derivatization & Flash Chromatography (High Purity)

Best for: Gram-scale separation where direct amine chromatography fails.[1] Theory: Converting the amine to a carbamate (Boc) removes the basicity and hydrogen-bonding capability, significantly improving resolution on standard silica gel.[1]

Workflow Diagram

BocWorkflow Raw Crude Amine (Cis/Trans mix) Step1 React with Boc2O (DCM / Et3N) Raw->Step1 Step2 Flash Chromatography (Silica Gel) Step1->Step2 Step3 Isolate Isomers (Boc-Cis / Boc-Trans) Step2->Step3 Step4 Deprotection (TFA or HCl/Dioxane) Step3->Step4 Final Pure Amine Salts Step4->Final

Figure 2: Derivatization workflow to bypass amine-silica interaction issues.

Step-by-Step Procedure
  • Protection: Dissolve crude amine (1 eq) in DCM. Add Triethylamine (1.5 eq) and Boc-anhydride (1.1 eq).[1] Stir at RT for 2 hours. Wash with water, dry (MgSO₄), and concentrate.[1][2]

  • Separation:

    • Stationary Phase: Standard Silica Gel (40-63 µm).[1]

    • Eluent: Hexane:Ethyl Acetate gradient (Start 95:5, ramp to 80:20).

    • Observation: The cis-carbamate is typically less polar (elutes first) due to internal hydrogen bonding or compact shape, while the trans-carbamate elutes later.[1] Note: This order can reverse depending on the specific conformer; rely on NMR to confirm.

  • Deprotection: Dissolve the separated Boc-intermediate in 4M HCl in Dioxane. Stir 1 hour. Evaporate solvent to yield the pure amine hydrochloride salt.

Protocol C: Fractional Crystallization (Bulk Scale)

Best for: >10g scale, primarily to isolate the thermodynamically stable trans isomer.[1]

Theory: Trans-isomers of cyclopropanes often pack more efficiently in crystal lattices than cis-isomers.[1]

  • Salt Formation: Dissolve the free base oil in a minimal amount of hot Isopropanol (IPA).[1]

  • Acid Addition: Add 1.05 equivalents of concentrated HCl (or a solution of Fumaric acid in EtOH).

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate (4°C) overnight.

  • Filtration: The precipitate is usually enriched in the trans-isomer.

  • Recrystallization: Repeat the process 2-3 times to achieve >99% de.

Support Note: If the cis isomer is the target, it will likely remain in the mother liquor.[1] Evaporate the liquor and use Protocol B (Chromatography) to purify the enriched cis residue.[1]

Quality Control: Isomer Identification (NMR)

Critical Step: You must validate which fraction is which.[1] Do not rely solely on retention time.[1] Use ¹H NMR (Proton NMR) .

Focus on the cyclopropane ring protons (the CH attached to the phenyl ring and the CH attached to the methylene group).

FeatureCis IsomerTrans Isomer
Vicinal Coupling (

)
8 – 11 Hz 4 – 6 Hz
Chemical Shift Ring protons often shifted upfield due to shielding.[1]Ring protons distinct.[1]
NOE Signal Strong NOE between Phenyl-H and Methylene-H.Weak/No NOE between these groups.[1]

Note: In cyclopropanes, unlike alkenes,


.[1]

Frequently Asked Questions (FAQ)

Q: I am trying to separate the enantiomers (R,R vs S,S) of the trans isomer. Will these methods work? A: No. The protocols above separate diastereomers (cis vs trans). To separate enantiomers, you must use Chiral HPLC (e.g., Chiralpak IA/IB columns with Hexane/EtOH/DEA mobile phase) or perform a chiral resolution using a resolving agent like (R)-Mandelic acid or Tartaric acid [1].[1]

Q: My amine is degrading on the silica column during Protocol B. A: Ensure you are using "neutralized" silica if running the free amine. Pre-wash the silica column with eluent containing 1% Triethylamine before loading your sample. However, the Boc-protection route (Protocol B) is specifically designed to prevent this degradation [2].

Q: Can I use UV detection for the Boc-protected amine? A: Yes. While the Boc group itself has weak UV absorbance, the 2,5-dimethoxyphenyl moiety is a strong chromophore.[1] Monitor at 280 nm or 254 nm .[1]

Q: I synthesized this via the carboxylic acid route. Should I separate the acid or the amine? A: Separate the acid. Separation of 2-arylcyclopropanecarboxylic acids is significantly easier than the amines. The acids can be recrystallized or chromatographed without tailing issues. Once separated, reduce the pure trans-acid to the trans-amine; the stereochemistry is preserved during reduction [3].[1]

References

  • Beilstein Institute. (2012).[1] Synthesis and resolution of trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine. Beilstein Journal of Organic Chemistry.

  • Hansen, M., et al. (2024).[1] Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines... (Discusses Boc-protection strategies for phenethylamine analogues). Journal of Medicinal Chemistry. [1]

  • BenchChem Technical Support. (2025). Purification of Cyclopropane Derivatives: Troubleshooting Guide.

Sources

Troubleshooting

Technical Support Center: Simmons-Smith Cyclopropanation for Phenethylamine Precursors

Current Status: Operational Topic: Troubleshooting Zinc-Carbenoid Cyclopropanation of Styrenyl Derivatives Target Molecule Class: 2-Phenylcyclopropylamines (e.g., Tranylcypromine analogs) Core Directive & Scope This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Zinc-Carbenoid Cyclopropanation of Styrenyl Derivatives Target Molecule Class: 2-Phenylcyclopropylamines (e.g., Tranylcypromine analogs)

Core Directive & Scope

This guide addresses the specific challenges of synthesizing phenethylamine precursors via the Simmons-Smith reaction. While the reaction is a staple of organic synthesis, applying it to styrenes (the obligate precursor for 2-phenylcyclopropylamines) presents unique failure modes—specifically cationic polymerization and Lewis-acid-mediated degradation.

This document prioritizes the Furukawa Modification (


) over the traditional Zinc-Copper couple (

) due to its superior reproducibility and homogeneous kinetics in pharmaceutical applications.

Technical Analysis: The Reagent Systems

The choice of zinc source dictates the success of the reaction. For drug development involving electron-rich aromatics (phenethylamines), the heterogeneity of the classic Zn-Cu couple often leads to inconsistent initiation and stalling.

Comparative Analysis: Zn-Cu vs. Furukawa[1]
FeatureClassic Simmons-Smith (

)
Furukawa Modification (

)
Physical State Heterogeneous SlurryHomogeneous Solution
Active Species

(surface-bound/polymeric)

or

Reproducibility Low (Dependent on Zn activation)High (Stoichiometric control)
Substrate Scope General AlkenesExcellent for functionalized/labile alkenes
Primary Risk Stalling; Surface passivationPyrophoric reagents; Exotherms
Lewis Acidity ModerateHigh (Requires Lewis basic solvents)

Expert Insight: For phenethylamine precursors, do not use the classic Zn-Cu couple unless cost is the sole driver. The Furukawa reagent allows precise control over the carbenoid concentration, which is critical to preventing the polymerization of styrene substrates.

Critical Troubleshooting: Failure Modes & Solutions

Issue 1: The Styrene Polymerization Trap

Symptom: The reaction mixture becomes viscous; NMR shows broad aliphatic peaks; yield of cyclopropane is <10%. Root Cause: Styrenes are electron-rich and prone to cationic polymerization . The zinc carbenoid and the byproduct (


) are Lewis acids.[1] If the reaction temperature is too high or the solvent is non-coordinating, the zinc species initiates the polymerization of the styrene double bond rather than cyclopropanation.

Corrective Protocol:

  • Switch Solvent: Use 1,2-Dimethoxyethane (DME) or a mixture of DCM/Diethylether . Ethers coordinate to the zinc, moderating its Lewis acidity without killing the carbenoid reactivity.

  • Temperature Control: Maintain the reaction at -10°C to 0°C during addition. Do not reflux unless the substrate is confirmed stable.

  • Dilution: Run the reaction at high dilution (0.1 M - 0.2 M) to favor the intramolecular cyclopropanation over intermolecular polymerization.

Issue 2: Reaction Stalling / No Conversion

Symptom: Recovered starting material; no exotherm observed upon mixing reagents. Root Cause: Moisture contamination or oxidized reagents.

  • Moisture:

    
     and 
    
    
    
    react instantly with water to form inactive zinc hydroxides/oxides.
  • Oxidized

    
    :  Diiodomethane liberates free iodine (
    
    
    
    ) over time (visible as a red/brown tint). Free iodine quenches the organozinc reagent.

Corrective Protocol:

  • Purify

    
    :  Wash with dilute 
    
    
    
    (thiosulfate), dry over
    
    
    , and distill over copper wire. Store in the dark over Cu turnings.
  • Inert Atmosphere: The reaction must be run under a positive pressure of dry Nitrogen or Argon.

  • The "Iodine Trick": If using Zn-Cu, adding a crystal of

    
     or a drop of TMSCl can depassivate the zinc surface.
    
Issue 3: Violent Exotherms

Symptom: Uncontrollable boiling or "bumping" upon addition of


.
Root Cause:  Fast formation of the zinc carbenoid is highly exothermic.

Corrective Protocol:

  • Order of Addition: Add

    
     (solution in hexanes/toluene) slowly  to a pre-cooled (-10°C) solution of Alkene + 
    
    
    
    .
  • Never add neat

    
     to the reaction. Always use commercial 1.0 M solutions.
    

Validated Protocol: Furukawa Cyclopropanation of a Styrene Derivative

Context: Synthesis of a trans-2-phenylcyclopropylamine precursor (e.g., from trans-


-methylstyrene or cinnamyl alcohol).

Reagents:

  • Substrate: 10 mmol (e.g., trans-

    
    -methylstyrene)
    
  • Diiodomethane (

    
    ): 20 mmol (2.0 equiv)
    
  • Diethylzinc (

    
    ): 10 mmol (1.0 equiv) [Note: Some protocols use 2.0 equiv, but 1.1 equiv is safer for initial trials]
    
  • Solvent: Anhydrous DCM (50 mL) or DCE (for reflux)

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a stir bar, reflux condenser, and addition funnel. Flush with Argon.

  • Solvation: Add the styrene substrate (10 mmol) and dry DCM (40 mL). Cool to 0°C in an ice bath.

  • Carbenoid Prep (In-Situ): Add

    
     (20 mmol) to the flask.
    
  • Initiation: Carefully add

    
     (1.0 M in hexanes, 10 mL) dropwise via the addition funnel over 20–30 minutes.
    
    • Checkpoint: Observe for a manageable exotherm.[2] If the solution boils violently, stop addition and cool further.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 8–12 hours.

    • Monitoring: Check TLC. If SM remains, the mixture can be gently refluxed (only if using DCE/DCM and polymerization is not observed).

  • Quenching (Critical): Cool back to 0°C. Slowly add saturated aqueous

    
    .
    
    • Warning: Gas evolution (ethane) and precipitation of Zinc salts will occur.

  • Workup: Separate layers. Wash organic layer with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and Brine. Dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    .
  • Purification: Flash chromatography. (Note: Cyclopropanes often run slightly faster than their alkene precursors on Silica).

Visualizations

Diagram 1: Reaction Mechanism & Stereochemistry

The Simmons-Smith proceeds via a concerted "Butterfly" transition state.[2] This explains why the stereochemistry of the alkene (cis/trans) is retained in the cyclopropane product—a critical feature for synthesizing specific isomers of Tranylcypromine.

SimmonsSmithMechanism Reagents Reagents (Et2Zn + CH2I2) Carbenoid Zinc Carbenoid (IZnCH2I) Reagents->Carbenoid In-situ formation (-EtI) TS Butterfly Transition State (Concerted) Carbenoid->TS Syn-approach Alkene Styrene Precursor (Alkene) Alkene->TS Coordination Product Cyclopropane (Stereochemistry Retained) TS->Product -ZnI2

Caption: The concerted mechanism ensures retention of alkene geometry (e.g., trans-alkene yields trans-cyclopropane).

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in phenethylamine precursor synthesis.

TroubleshootingTree Start Problem: Low Yield / Failure CheckSM Is Starting Material (SM) consumed? Start->CheckSM Viscous Is mixture viscous/polymerized? CheckSM->Viscous Yes Color Did reaction turn brown/purple? CheckSM->Color No Polymer Issue: Cationic Polymerization Action: Switch to DME, Lower Temp Viscous->Polymer Yes Messy Complex mixture/Decomposition? Viscous->Messy No Quench Issue: Harsh Workup Action: Use buffered NH4Cl quench Messy->Quench Iodine Issue: Free Iodine in CH2I2 Action: Wash/Distill CH2I2 Color->Iodine Yes Moisture Issue: Wet Reagents Action: Flame dry, fresh Et2Zn Color->Moisture No

Caption: Diagnostic logic for identifying polymerization vs. reagent failure modes.

References

  • Simmons, H. E., & Smith, R. D. (1959).[3] A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1966). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[4] Tetrahedron, 24(1), 53-58. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][2][3][4][5][6][7][8][9][10] Organic Reactions, 58, 1–415. Link

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Link

  • Ghasemi, H., & Kowsari, E. (2016).[11] An efficient synthesis of cyclopropanecarboxylic acids using copper chromite spinel nanoparticles and basic ionic liquid.[11] ResearchGate. Link (Relevant for Tranylcypromine precursors).

Sources

Optimization

Technical Support Center: Optimizing Enantioselectivity in 2-(2,5-Dimethoxyphenyl)cyclopropanemethanamine Synthesis

Executive Summary & Critical Path Analysis The Challenge: Synthesizing 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine with high enantiomeric excess (ee) hinges almost entirely on the initial cyclopropanation step. The ta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Path Analysis

The Challenge: Synthesizing 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine with high enantiomeric excess (ee) hinges almost entirely on the initial cyclopropanation step. The target molecule contains a trans-cyclopropane core. The electron-rich nature of the 2,5-dimethoxystyrene substrate presents a unique "double-edged sword": it is highly reactive toward electrophilic carbenoids (good for yield) but prone to uncatalyzed background reactions and potential catalyst poisoning via ortho-methoxy coordination (bad for ee).

The Solution Architecture: This guide prioritizes the Transition Metal-Catalyzed Decomposition of Diazo Compounds route. While enzymatic and chiral auxiliary methods exist, Rhodium(II) and Copper(I) catalysis remain the industry standards for scalability and tunability.

Workflow Visualization

The following diagram outlines the critical decision nodes for optimizing your synthesis.

OptimizationWorkflow Start Start: 2,5-Dimethoxystyrene + Diazoacetate CatalystChoice Select Catalyst System Start->CatalystChoice RhSystem Rh2(S-DOSP)4 (Best for Electron-Rich Styrenes) CatalystChoice->RhSystem High Budget/High Value CuSystem Cu(OTf)2 + Bisoxazoline (Cost-Effective, Tunable) CatalystChoice->CuSystem Scale-up/Cost Sensitive CheckEE Check Enantiomeric Excess (ee) RhSystem->CheckEE CuSystem->CheckEE HighEE >90% ee Proceed to Amine Reduction CheckEE->HighEE Pass LowEE <80% ee Troubleshoot CheckEE->LowEE Fail TempControl Lower Temp (-78°C to 0°C) LowEE->TempControl SlowAdd Slower Diazo Addition (Prevent Dimerization) LowEE->SlowAdd Solvent Switch Solvent (Non-coordinating: Pentane/DCM) LowEE->Solvent TempControl->CheckEE SlowAdd->CheckEE Solvent->CheckEE

Caption: Decision tree for catalyst selection and parameter optimization in asymmetric cyclopropanation.

Module A: Catalyst & Ligand Selection ("The Hardware")

The choice of catalyst dictates the stereochemical outcome. For 2,5-dimethoxystyrene, the electron-donating methoxy groups significantly increase the electron density of the double bond.

Option 1: Dirhodium Tetracarboxylates (The Gold Standard)

Recommended Catalyst: Rh2(S-DOSP)4 or Rh2(S-PTAD)4. Mechanism: The bulky arylsulfonylprolinate ligands creates a "chiral pocket." The electron-rich styrene attacks the Rh-carbene from the open quadrant.

  • Pros: Extremely high ee (>90%) for styrenes; robust; works well in hydrocarbon solvents.

  • Cons: High cost of Rhodium; difficult to remove trace metal residues.

Option 2: Copper(I)-Bisoxazoline (The Scalable Alternative)

Recommended Catalyst: Cu(OTf)2 or CuPF6 + Chiral Bisoxazoline (Box) Ligand (e.g., (S,S)-tBu-Box). Mechanism: Copper coordinates with the Box ligand to form a C2-symmetric complex. The bulky tert-butyl groups force the incoming diazoacetate and styrene into a specific trajectory.

  • Pros: Cheap metal; ligands are easily synthesized; highly tunable.

  • Cons: Sensitive to moisture/oxygen; lower turnover frequency (TOF) than Rh.

Comparative Data Table
FeatureRh2(S-DOSP)4Cu(I)-tBu-Box
Typical ee for Styrenes 90–98%85–95%
Diastereoselectivity (trans:cis) >20:1>10:1
Sensitivity to Ortho-Methoxy Low (Ligand is very bulky)Moderate (Methoxy can coordinate Cu)
Solvent Preference Pentane, Hexanes, 2,2-DMBDCM, 1,2-DCE
Temperature Range -78°C to 25°C0°C to RT

Module B: Experimental Protocols

Protocol 1: Rhodium-Catalyzed Synthesis (High ee)

Use this protocol for initial discovery or when maximum optical purity is required.

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve Rh2(S-DOSP)4 (1.0 mol%) in anhydrous pentane (or hexane).

  • Substrate Addition: Add 2,5-dimethoxystyrene (5.0 equiv relative to diazo). Note: Excess alkene is crucial to prevent carbene dimerization.

  • Temperature: Cool the mixture to -78°C .

  • Diazo Addition: Dissolve Ethyl Diazoacetate (EDA) (1.0 equiv) in pentane. Using a syringe pump, add this solution dropwise over 4–6 hours .

    • Why? Keeping the instantaneous concentration of EDA low prevents it from reacting with itself to form diethyl fumarate/maleate.

  • Workup: Allow to warm to room temperature. Filter through a plug of silica to remove the catalyst. Concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc) to separate the cyclopropane ester from excess styrene.

Protocol 2: Downstream Amine Formation

The cyclopropanation yields the ester. You must convert this to the amine without racemization.

  • Hydrolysis: LiOH/THF/Water -> Carboxylic Acid.

  • Curtius Rearrangement: Acid -> Acyl Azide (DPPA) -> Isocyanate -> Carbamate -> Amine .

    • Warning: Avoid harsh acidic conditions for long periods if the cyclopropane ring is sensitive, though aryl cyclopropanes are generally stable.

Module C: Troubleshooting & FAQs

Issue 1: Low Enantiomeric Excess (<80%)

Q: I am getting 60% ee despite using a chiral catalyst. Why? A: This is likely due to a "background reaction."

  • Diagnosis: Run a control reaction with no catalyst. If product forms, thermal cyclopropanation is competing with the catalytic pathway.

  • Fix:

    • Lower Temperature: Thermal background reactions drop off faster than catalytic rates as temperature decreases. Try -40°C or -78°C.

    • Check Metal Purity: Trace iron or other metals in your stir bar or solvent can catalyze racemic cyclopropanation. Use new stir bars and high-purity solvents.

Q: Does the 2-methoxy group interfere? A: Yes. The oxygen lone pair can coordinate to Copper catalysts, disrupting the geometry of the chiral ligand.

  • Fix: Switch to Rh2(S-DOSP)4 . The steric bulk of the DOSP ligands prevents the ortho-methoxy group from binding to the Rhodium center.

Issue 2: Poor Diastereoselectivity (Low trans:cis ratio)

Q: I have a significant amount of the cis isomer. A: The trans isomer is thermodynamically favored, but cis forms via a different transition state trajectory.

  • Fix: Increase the steric bulk of the ester group on the diazo compound. Switch from Ethyl Diazoacetate to t-Butyl Diazoacetate or Menthol Diazoacetate . The extra bulk makes the cis transition state energetically inaccessible.

Issue 3: Catalyst "Death" (Low Yield)

Q: The reaction stops at 50% conversion. A: The active metal-carbene species is unstable.

  • Fix:

    • Slower Addition: If you add EDA too fast, it builds up and reacts with the active catalyst species to form inactive dimers (azine formation).

    • Oxygen Scavenging: Ensure strictly anaerobic conditions. Rh(II) is robust, but Cu(I) is easily oxidized to inactive Cu(II).

Module D: Resolution (The "Safety Net")

If catalytic optimization hits a ceiling (e.g., 90% ee), you can upgrade the optical purity via classical resolution of the amine.

Protocol:

  • Synthesize the racemic or semi-pure amine.

  • Dissolve in hot ethanol.

  • Add 0.5 - 1.0 equivalents of (+)-Di-O-benzoyl-D-tartaric acid .

  • Allow to cool slowly. The diastereomeric salt of the desired enantiomer often crystallizes out (empirical testing required to confirm which enantiomer pairs with D vs L tartrate).

  • Recrystallize until constant melting point and rotation are achieved.

  • Free base the amine using NaOH.

References

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C–H Activation by Means of Metal Carbenoid-Induced C–H Insertion. Chemical Reviews, 103(8), 2861–2904.

  • Evans, D. A., et al. (1991). Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions.[1][2] Catalytic, asymmetric cyclopropanation of olefins.[2][3][4][5][6][7][8][9] Journal of the American Chemical Society, 113(2), 726–728.

  • Doyle, M. P., et al. (1993). Enantioselective reactions of intermediate metal carbenes derived from diazoacetates. Chemical Reviews, 98(2), 911–960.

  • Monteiro, A., et al. (2012).[10] Synthesis of trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Journal of Medicinal Chemistry. (Note: This reference specifically addresses the synthesis and resolution of the 2,5-dimethoxy cyclopropane scaffold).

Sources

Troubleshooting

Preventing ring opening degradation of cyclopropanemethanamine derivatives

Here is the technical support center for preventing ring opening degradation of cyclopropanemethanamine derivatives. Welcome to the technical support resource for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for preventing ring opening degradation of cyclopropanemethanamine derivatives.

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with cyclopropanemethanamine derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the prevention of ring-opening degradation, a critical challenge in the synthesis and handling of these valuable compounds. Cyclopropane rings are integral to numerous pharmaceuticals due to their unique conformational properties, but their inherent ring strain makes them susceptible to cleavage under various experimental conditions.[1][2][3][4] This resource is designed to equip you with the foundational knowledge and practical protocols to ensure the integrity of your molecules.

Part 1: Understanding the Instability - Core Degradation Mechanisms

The stability of the cyclopropane ring in your derivative is not absolute. Its high ring strain (~28 kcal/mol) makes it a latent reactive group, prone to opening through several pathways.[5] Understanding these mechanisms is the first step toward prevention.

FAQ 1: My cyclopropanemethanamine derivative is showing unexpected degradation. What are the likely causes?

Degradation of cyclopropanemethanamine scaffolds typically proceeds through three primary mechanisms: acid-catalyzed, radical-mediated, and Lewis acid-promoted ring opening.

  • Acid-Catalyzed Ring Opening: This is the most common degradation pathway. The presence of Brønsted acids can lead to protonation, most often at the nitrogen atom of the amine. This creates a highly unstable intermediate that can trigger the cleavage of the strained three-membered ring to form a more stable carbocation.[6][7] This is particularly problematic during aqueous acidic work-ups, purification by silica gel chromatography, or when using acidic reagents.

  • Radical-Mediated Ring Opening: The cyclopropylmethyl radical is notoriously unstable and rapidly rearranges to the homoallylic radical. This ring-opening can be initiated by exposure to UV light, high temperatures, or the presence of radical initiators (like AIBN) or certain metals.[1][2][8] This pathway is a significant concern for compounds that are sensitive to light or require heating.

  • Lewis Acid-Promoted Ring Opening: Lewis acids, often used as catalysts, can coordinate with the amine or other electron-donating groups on your molecule. This coordination polarizes the C-C bonds of the cyclopropane ring, making it highly susceptible to nucleophilic attack and subsequent opening.[9][10][11] The strength of the Lewis acid directly correlates with the risk of degradation.

Below is a diagram illustrating these primary degradation pathways.

Primary Degradation Pathways of Cyclopropanemethanamine Derivatives cluster_0 Initiating Conditions cluster_1 Molecule & Intermediate cluster_2 Degradation Outcome Acid (H+) Acid (H+) Molecule Cyclopropanemethanamine Derivative Acid (H+)->Molecule Protonation Radicals (hv, Δ) Radicals (hv, Δ) Radicals (hv, Δ)->Molecule Homolytic Cleavage Lewis Acids (LA) Lewis Acids (LA) Lewis Acids (LA)->Molecule Coordination Intermediate Unstable Intermediate (Protonated Amine, Radical, LA-Complex) Molecule->Intermediate Degradation Ring-Opened Products Intermediate->Degradation Ring Opening

Caption: Key initiators leading to the ring-opening degradation of cyclopropanemethanamine derivatives.

Part 2: Troubleshooting and Proactive Prevention

This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions and detailed protocols.

Troubleshooting 1: My compound is degrading during my aqueous work-up or silica gel chromatography. How can I prevent this?

This is a classic sign of acid-catalyzed degradation. Standard work-up procedures involving strong acids (e.g., washing with 1M HCl) or purification on untreated silica gel (which is inherently acidic) are common culprits.

Core Causality: The acidic environment protonates the amine, initiating the ring-opening cascade.

Solutions:

  • Buffered Work-up: Avoid strong acids. Use a buffered aqueous solution, such as a saturated sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8), for your washes. This neutralizes any residual acid from the reaction without creating a harsh acidic environment.

  • Base-Washed Glassware: Residual acid on glassware can be sufficient to cause degradation of sensitive compounds. Always wash glassware with a base (e.g., dilute NaOH or NH₄OH), followed by a thorough rinse with deionized water and drying before use.

  • Neutralized Silica Gel: For chromatography, use silica gel that has been neutralized. You can purchase pre-treated silica or prepare it yourself.

Protocol 1: Preparation of Neutralized Silica Gel

  • Objective: To create a neutral stationary phase for chromatography to prevent acid-catalyzed degradation.

  • Materials:

    • Standard silica gel (for flash chromatography)

    • Triethylamine (Et₃N)

    • Methanol (MeOH)

    • Hexanes (or desired non-polar solvent for slurry)

  • Procedure:

    • Prepare a 1% solution of triethylamine in your chosen chromatography solvent system (e.g., 99:1 Ethyl Acetate/Triethylamine).

    • Create a slurry of the silica gel in this triethylamine-containing solvent.

    • Let the slurry stand for 30 minutes to ensure thorough neutralization.

    • Pack your column using this slurry as you normally would.

    • Run your chromatography using a mobile phase that contains a small amount of triethylamine (0.1-1%) to maintain the neutral environment on the column.

Troubleshooting 2: I am using a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) and observing significant byproducts consistent with ring opening. What are my options?

Lewis acids are potent catalysts for ring-opening, especially in donor-acceptor cyclopropanes.[9][10] The choice of Lewis acid and the reaction conditions are critical.

Core Causality: The Lewis acid coordinates to an electron-rich center (like the amine), which enhances the polarization of the cyclopropane C-C bonds, weakening them and facilitating cleavage.

Solutions:

  • Catalyst Screening: Not all Lewis acids are equal. If your reaction allows, screen milder Lewis acids. For example, catalysts like MgI₂ or Sn(OTf)₂ may be effective for your desired transformation without being harsh enough to promote significant ring opening.[10]

  • Temperature Control: Perform the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Dropping the temperature from room temperature to 0 °C or -78 °C can dramatically slow down the degradation pathway relative to the desired reaction.

  • Amine Protection: The most robust solution is to protect the amine group. A protected amine is no longer a strong Lewis basic site, preventing the initial coordination of the Lewis acid that leads to degradation. A tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to many Lewis acids but can be removed under specific acidic conditions.[12][13]

FAQ 2: Which protecting group is best for my cyclopropanemethanamine derivative?

The choice of protecting group is dictated by the chemical environment of your subsequent reaction steps. You need a group that is stable during your reaction but can be removed cleanly without affecting other parts of your molecule (an "orthogonal" strategy).[12]

Decision-Making Framework:

  • Assess Downstream Conditions: Will your next step involve strong acids, bases, reducing agents, or oxidizing agents?

  • Select a Stable Group: Choose a protecting group that is robust to those specific conditions.

  • Plan for Deprotection: Ensure you have a reliable method to remove the protecting group that will not harm your final product.

The diagram and table below provide a guide for selecting a suitable amine protecting group.

Decision Tree for Amine Protecting Group Selection Start What are your next reaction conditions? Acid Strong Acid (e.g., TFA, HCl)? Start->Acid Is the reaction acid-sensitive? Base Strong Base (e.g., Piperidine, NaOH)? Acid->Base Yes Use_Boc Use Boc Group Acid->Use_Boc No Hydrogenolysis Hydrogenolysis (H₂, Pd/C)? Base->Hydrogenolysis Yes Use_Fmoc Use Fmoc Group Base->Use_Fmoc No Use_Cbz Use Cbz Group Hydrogenolysis->Use_Cbz No Consider_Other Consider Alloc or other orthogonal groups Hydrogenolysis->Consider_Other Yes

Caption: A workflow to guide the selection of an appropriate amine protecting group based on reaction compatibility.

Table 1: Comparison of Common Amine Protecting Groups

Protecting GroupAbbreviationStable ToLabile To (Deprotection)Comments
tert-ButoxycarbonylBocBase, Hydrogenolysis, most nucleophilesStrong Acid (TFA, HCl)Excellent general-purpose protection.[13]
BenzyloxycarbonylCbz (or Z)Acid, BaseCatalytic Hydrogenolysis (H₂, Pd/C), Strong AcidsIdeal when acidic/basic conditions are needed but reduction is not.[14]
9-FluorenylmethyloxycarbonylFmocAcid, HydrogenolysisBase (e.g., Piperidine)Commonly used in peptide synthesis; useful for base-sensitive molecules.[13]
AllyloxycarbonylAllocAcid, BasePd(0) catalystsOffers unique orthogonality, removable under neutral conditions.[14]

Protocol 2: Boc Protection of Cyclopropanemethanamine

  • Objective: To protect the primary amine to enhance stability towards acidic and electrophilic reagents.

  • Materials:

    • Cyclopropanemethanamine derivative (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Triethylamine (Et₃N) (1.2 eq) or Sodium Bicarbonate (NaHCO₃)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the cyclopropanemethanamine derivative in DCM.

    • Add triethylamine to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of Boc₂O in DCM to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The resulting Boc-protected amine is typically a stable solid or oil that can be purified by chromatography on standard silica gel if necessary.

Troubleshooting 3: My compound is degrading upon standing, even when stored in a vial. What's happening?

This suggests a slow degradation process, likely initiated by ambient light or atmospheric oxygen, pointing towards a radical-mediated pathway.

Core Causality: Energy from light can be sufficient to cause homolytic cleavage of a bond, initiating a radical chain reaction that leads to ring opening.[5] Similarly, oxygen can promote oxidative degradation pathways.

Solutions:

  • Light Protection: Always store sensitive compounds in amber glass vials. For active reactions or solutions left on the benchtop, wrap the flask or vial in aluminum foil.

  • Inert Atmosphere: For long-term storage, purge the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and prevents oxidation. For reactions, running under a continuous positive pressure of an inert gas is standard best practice for sensitive substrates.

  • Low Temperature Storage: Store compounds in a freezer (-20 °C) or ultra-low freezer (-80 °C) to minimize thermal degradation. Ensure the container is well-sealed to prevent moisture condensation upon removal.

Part 3: Analytical Detection of Ring Opening

FAQ 3: How can I confirm if ring-opening is occurring and quantify the extent of degradation?

A multi-pronged analytical approach is best for detecting and quantifying degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for this. The protons on a cyclopropane ring have a highly characteristic and unusual upfield chemical shift, typically appearing between -0.3 and 1.0 ppm.[15][16] The disappearance of these signals and the appearance of new signals in the olefinic region (4.5-6.5 ppm) is a clear indication of ring opening to an alkene.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for monitoring degradation. A new peak appearing in the chromatogram with the same mass as your starting material is a strong indicator of isomerization, such as ring opening. Comparing the peak areas over time allows for quantification of the degradation rate.

  • Thin-Layer Chromatography (TLC): A simple and rapid method. The appearance of a new spot on the TLC plate can signal the formation of a degradation product. The change in polarity will often be significant, as the ring-opened product is typically less compact and may have different functional groups.

References

  • Vertex AI Search. Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction.
  • PMC. Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019). Available from: [Link]

  • Chemistry Stack Exchange. Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021). Available from: [Link]

  • Thieme. Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. (2017). Available from: [Link]

  • ACS Publications. Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (2020). Available from: [Link]

  • Wiley Online Library. Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]‐Addition. Available from: [Link]

  • PMC. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Available from: [Link]

  • Organic Chemistry Portal. Protective Groups. Available from: [Link]

  • PMC. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Available from: [Link]

  • Beilstein Journals. Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019). Available from: [Link]

  • Royal Society of Chemistry. Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. (2024). Available from: [Link]

  • ResearchGate. Visible‐Light‐Mediated Ring‐Opening Reactions of Cyclopropanes | Request PDF. (2025). Available from: [Link]

  • ACS Omega. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. (2023). Available from: [Link]

  • Wikidot. Protecting Groups - Lokey Lab Protocols. (2017). Available from: [Link]

  • PubMed. Oxidative Radical ring-opening/cyclization of Cyclopropane Derivatives. (2019). Available from: [Link]

  • ResearchGate. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026). Available from: [Link]

  • Hilaris Publisher. The Crucial Function of Stability Research in Drug Development. (2024). Available from: [Link]

  • ManTech Publications. Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025). Available from: [Link]

  • PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Available from: [Link]

  • MDPI. A Drug Stability Study Using Surface-Enhanced Raman Scattering on Silver Nanoparticles. (2022). Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with aldehyde impurities in their 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine product. T...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with aldehyde impurities in their 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine product. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the potential sources of aldehyde impurities in my 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine synthesis?

Aldehyde impurities can arise from several sources during the synthesis of your target amine. The specific synthetic route employed will determine the most likely contaminants. For instance, if the synthesis involves the reduction of a nitrile or an amide, residual starting material or byproducts from side reactions could be a source. More commonly, if the synthesis involves steps where aldehydes are used as reagents or are formed as intermediates, incomplete reaction or degradation can lead to their presence in the final product.

A common synthetic precursor to the target amine involves the corresponding cyclopropanecarboxylic acid.[1] If this acid is converted to the amine via a Curtius rearrangement, any residual aldehyde from earlier synthetic steps could be carried through.[1]

Q2: How do aldehyde impurities interact with my primary amine product, and why does this complicate purification?

The primary interaction between your 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine, which is a primary amine, and any residual aldehyde impurity is the formation of an imine, also known as a Schiff base.[2][3][4][5] This is a condensation reaction where the nitrogen of the amine attacks the carbonyl carbon of the aldehyde, leading to the elimination of a water molecule.[2][6]

This reaction is reversible and often acid-catalyzed, with the optimal pH for imine formation typically being mildly acidic (around 4-5).[4][7] The formation of this imine adduct can make purification difficult because it changes the polarity and basicity of the impurity, causing it to behave similarly to the desired amine product during standard extractions and chromatography.

G Product Product (Primary Amine) Imine Imine (Schiff Base) Adduct Product->Imine Reaction Impurity Aldehyde Impurity Impurity->Imine Water Water Imine->Water Elimination

Caption: Reaction of the primary amine product with an aldehyde impurity to form an imine.

Q3: What are the most effective methods for removing aldehyde impurities from my amine product?

Several methods can be employed to remove persistent aldehyde impurities. The choice of method will depend on the scale of your reaction, the nature of the aldehyde, and the desired final purity.

Method Principle Advantages Disadvantages Best For
Bisulfite Wash Forms a water-soluble adduct with the aldehyde, allowing for extraction into an aqueous phase.[8]Simple, inexpensive, and effective for many aldehydes.May not be effective for highly sterically hindered aldehydes; the adduct formation is reversible.[9][10]Initial bulk purification of unhindered aldehydes.
Chromatography Separation based on differential adsorption to a stationary phase.High resolution and applicable to a wide range of impurities.Can be challenging for basic amines due to interactions with silica; may require special columns or mobile phase modifiers.[11]Achieving high purity; separating multiple impurities.
Reductive Amination Converts the aldehyde impurity into a secondary amine, which has different physical properties and may be easier to separate.[12][13]Can be performed in-situ; avoids issues with imine stability.[13]Introduces another amine to the mixture; requires careful selection of reducing agent.[12]When other methods fail or when the resulting secondary amine is easily separable.
In-Depth Protocols and Troubleshooting
Protocol 1: Aldehyde Removal via Sodium Bisulfite Wash

This protocol leverages the formation of a charged, water-soluble bisulfite adduct with the aldehyde impurity, facilitating its removal via liquid-liquid extraction.[8][9]

Step-by-Step Methodology:

  • Dissolution: Dissolve your crude 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Mixing: Shake the separatory funnel vigorously for 2-3 minutes to ensure thorough mixing and facilitate adduct formation.

  • Separation: Allow the layers to separate. The aqueous layer now contains the bisulfite adduct of the aldehyde impurity.

  • Aqueous Wash: Drain the aqueous layer. Wash the organic layer with deionized water, followed by a brine solution to remove any residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified amine product.

Troubleshooting:

  • Persistent Impurity: If the aldehyde impurity remains, repeat the bisulfite wash (steps 2-4). The equilibrium of adduct formation can be shifted by using fresh bisulfite solution.

  • Emulsion Formation: If an emulsion forms, add a small amount of brine to help break it.

G cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product (Amine + Aldehyde) in Organic Solvent Pure_Org Purified Amine in Organic Solvent Crude->Pure_Org Extraction & Washing Adduct Aldehyde-Bisulfite Adduct in Aqueous Layer Crude->Adduct Adduct Formation Bisulfite Saturated aq. NaHSO₃ Bisulfite->Adduct

Caption: Workflow for purification using a sodium bisulfite wash.

Q4: My amine product is streaking on a standard silica gel column. How can I improve the chromatographic separation?

Streaking of amines on silica gel is a common issue caused by the interaction of the basic amine with the acidic silanol groups on the silica surface.[11][14] This leads to poor peak shape and inefficient separation.

Solutions:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, into your mobile phase is often the most effective solution.[14][15] A typical starting concentration is 0.5-2% (v/v) of TEA in your eluent (e.g., ethyl acetate/hexanes). The TEA will compete with your amine for the acidic sites on the silica, leading to a more symmetrical peak shape.[16]

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: These columns have an amine-based functional group bonded to the silica, which neutralizes the acidic surface and is highly effective for purifying basic compounds without mobile phase modifiers.[11][17]

    • Alumina (Basic or Neutral): Alumina can be a good alternative to silica for the purification of basic amines.[14]

  • Reversed-Phase Chromatography:

    • For some amines, reversed-phase chromatography (e.g., C18) can provide excellent separation. It is often beneficial to use a mobile phase with a slightly basic pH to ensure the amine is in its neutral, free-base form, which increases its retention and improves peak shape.[15]

Step-by-Step Protocol for Modified Silica Gel Chromatography:

  • Eluent Preparation: Prepare your mobile phase (e.g., 80:20 hexanes:ethyl acetate) and add 1% triethylamine (v/v).

  • Column Packing: Pack your silica gel column using the modified eluent.

  • Equilibration: Equilibrate the column by passing at least 2-3 column volumes of the modified eluent through it.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and load it onto the column.

  • Elution: Elute the column with your modified mobile phase, collecting fractions and monitoring by TLC.

G Start Crude Amine with Aldehyde Impurity TLC TLC Analysis with Modified Eluent (e.g., +1% TEA) Start->TLC Column Pack Silica Column with Modified Eluent TLC->Column Load Load Sample Column->Load Elute Elute with Gradient or Isocratic Modified Eluent Load->Elute Collect Collect & Analyze Fractions Elute->Collect Combine Combine Pure Fractions & Concentrate Collect->Combine End Purified Amine Product Combine->End

Caption: Workflow for modified chromatographic purification of amines.

References
  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. JoVE. [Link]

  • Imines from Aldehydes and Ketones with Primary Amines. Chemistry Steps. [Link]

  • New Views on the Reaction of Primary Amine and Aldehyde from DFT Study. The Journal of Physical Chemistry A. [Link]

  • A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry. [Link]

  • Reaction with Primary Amines to form Imines. Chemistry LibreTexts. [Link]

  • Nucleophilic Addition of Amines: Imine and Enamine Formation. NC State University Libraries. [Link]

  • Synthesis of imines from primary amines and carbonyl compounds. YouTube. [Link]

  • Reactions of Primary Amines with Aldehydes and Ketones. University of Calgary. [Link]

  • Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol. Journal of Visualized Experiments. [Link]

  • Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. YouTube. [Link]

  • Bisulfite addition compounds. University of Cambridge. [Link]

  • Is there an easy way to purify organic amines? Biotage. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Amine Treating - Troubleshooting Guide. Scribd. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Aldehydes and Ketones to Amines. Chemistry Steps. [Link]

  • trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Beilstein Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for Lipophilic Phenethylamine Analogs

Welcome to the Technical Support Center for chromatographic optimization. As a Senior Application Scientist, I have designed this guide to address the unique challenges of purifying lipophilic phenethylamine analogs (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic optimization. As a Senior Application Scientist, I have designed this guide to address the unique challenges of purifying lipophilic phenethylamine analogs (e.g., halogenated, alkylated, or heavily alkoxylated derivatives).

Due to their basic amine functionality (pKa ~9–10) and highly non-polar structural cores, these compounds frequently exhibit severe peak tailing, irreversible adsorption, and co-elution on standard stationary phases. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-purity recovery.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do lipophilic phenethylamines exhibit severe streaking and poor recovery on standard bare silica gel? A: The root cause is a Brønsted acid-base interaction. Standard bare silica gel contains acidic surface silanol groups (Si-OH). Because phenethylamines are basic, they become protonated by these silanols, leading to strong ionic binding[1]. Meanwhile, the lipophilic core of your analog has a high affinity for the non-polar mobile phase (e.g., Hexane/Ethyl Acetate). This creates a "tug-of-war" between the solvent and the stationary phase, resulting in broad, smeared bands (tailing) and significant yield loss[2].

Q2: How do I choose between Triethylamine (TEA) and Ammonia as a mobile phase modifier? A: The choice depends on your solvent system and the specific lipophilicity of your analog:

  • Triethylamine (TEA): Acts as a bulky, sacrificial "competing base." It binds to the acidic silanol sites, electrostatically shielding them from the target phenethylamine[1],[3]. It is highly miscible in non-polar solvents (Hexane/EtOAc). However, due to its boiling point (89°C), it can leave residual salts in your final product, requiring high-vacuum drying.

  • Ammonia (Methanolic NH₃): Smaller and highly effective in polar solvent systems (e.g., Dichloromethane/Methanol)[2]. Because ammonia is highly volatile, it is much easier to remove post-column, making it ideal for downstream biological assays where TEA toxicity is a concern.

Q3: When should I abandon normal-phase silica for reverse-phase (C18) chromatography? A: You should switch to reverse-phase (RP) C18 when separating closely eluting positional isomers (e.g., 2C-B vs. 3C-B analogs) or when the lipophilicity (logP > 3.5) causes the compound to co-elute with the solvent front in normal phase. In RP-HPLC, you can manipulate the mobile phase pH to neutralize silanol activity entirely[4]. By dropping the pH to ~2.5 using acidic buffers, you prevent ion exchange and force the separation to rely purely on the lipophilic interactions of the carbon core[3].

Q4: Are there stationary phases that completely bypass the need for mobile phase modifiers? A: Yes. If modifiers cause degradation or interfere with your workflow, switch to an Amine-Functionalized Silica (NH₂-bonded phase) . These columns feature a pre-neutralized surface, allowing you to run standard normal-phase solvents without adding TEA or ammonia[5]. This simplifies fraction concentration and prevents modifier-induced artifacts[2].

Part 2: Mechanistic Workflows & Logical Relationships

To understand how to optimize your separation, it is critical to visualize both the chemical mechanism of silanol suppression and the decision-making process for method development.

SilanolMechanism Silica Acidic Silanol (Si-OH) Bare Silica Gel Tailing Ionic Binding (Peak Tailing) Silica->Tailing Protonates Deactivated Shielded Silanol (Si-O- ... H-TEA+) Silica->Deactivated Neutralized Amine Free Phenethylamine (Target Analyte) Amine->Tailing Binds Strongly Elution Sharp Elution (High Recovery) Amine->Elution Migrates Freely Modifier TEA / NH3 Modifier (Sacrificial Base) Modifier->Deactivated Competes for Sites Deactivated->Elution Prevents Binding

Mechanism of silanol deactivation using basic modifiers to prevent amine tailing.

OptimizationWorkflow Start Assess Phenethylamine Lipophilicity & pKa TLC Perform TLC on Bare Silica Start->TLC CheckTailing Severe Tailing Observed? TLC->CheckTailing AddTEA Add 1% TEA or NH3 to Mobile Phase CheckTailing->AddTEA Yes ProceedNP Execute Normal Phase Chromatography CheckTailing->ProceedNP No CheckRes Target Isomers Resolved? AddTEA->CheckRes CheckRes->ProceedNP Yes SwitchPhase Change Stationary Phase CheckRes->SwitchPhase No AmineSilica Amine-Functionalized Silica (NH2) SwitchPhase->AmineSilica Avoid Aqueous ReversePhase C18 Reverse Phase (Low pH Buffer) SwitchPhase->ReversePhase High Lipophilicity

Decision tree for optimizing chromatography of lipophilic basic amines.

Part 3: Quantitative Data & Modifier Selection

Selecting the correct modifier requires balancing the pKa of your analyte against the volatility and phase-compatibility of the additive. Use the table below to standardize your mobile phase preparation.

Table 1: Quantitative Comparison of Mobile Phase Modifiers
Modifier / AdditivePhase CompatibilityOptimal ConcentrationModifier pKaBoiling PointMechanism of Action
Triethylamine (TEA) Normal Phase (Hex/EtOAc)0.5% – 2.0% (v/v)10.7589.0 °CCompetitively binds and shields acidic silanols[1].
Ammonia (NH₃) Normal Phase (DCM/MeOH)1.0% – 2.0% (v/v)9.25-33.3 °CNeutralizes silanols; highly volatile for easy removal[2].
Trifluoroacetic Acid (TFA) Reverse Phase (C18)0.05% – 0.1% (v/v)0.2372.4 °CProtonates both silanols and amines, preventing ionic exchange[3].
Formic Acid (FA) Reverse Phase (C18)0.1% – 0.2% (v/v)3.75100.8 °CMildly acidic silanol suppression; highly MS-compatible.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate built-in validation steps. Do not proceed to the next step unless the validation criteria are met.

Protocol A: TEA-Deactivated Normal Phase Chromatography

Causality: Pre-equilibrating the column with the modifier ensures that all active silanol sites are occupied before the analyte is introduced. If the modifier is only added to the elution solvent, the analyte will outpace the modifier front and bind irreversibly to the virgin silica[1].

  • Solvent Preparation: Prepare your target mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) and add exactly 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Slurry Packing: Combine dry silica gel with the TEA-modified solvent to create a slurry. Pour into the column and allow it to settle under gentle positive pressure.

  • Column Equilibration: Pass 3 Column Volumes (CV) of the modified solvent through the packed bed.

    • Self-Validation Check: Collect a few drops of the eluent coming off the column and spot it on wet pH indicator paper. If the pH is neutral, the silica is still absorbing TEA. Continue flushing until the eluent tests basic (pH ~9).

  • Sample Loading: Dissolve your lipophilic phenethylamine in the minimum possible volume of the TEA-modified solvent. Load carefully onto the silica bed.

  • Elution: Elute using the modified mobile phase. Collect fractions and analyze via TLC (also using a TEA-modified developing chamber to prevent streaking on the plate).

Protocol B: Reverse-Phase (C18) Purification of Lipophilic Positional Isomers

Causality: Lipophilic phenethylamines have high logP values but retain basic amine properties. By using a low pH mobile phase, we intentionally protonate both the amine and any residual silanols on the C18 silica. The electrostatic repulsion between the protonated amine and protonated silanols eliminates secondary interactions, meaning retention is driven entirely by the lipophilic core interacting with the C18 chains[4],[3].

  • Buffer Preparation: Prepare Mobile Phase A: HPLC-grade Water with 0.1% TFA (v/v). Prepare Mobile Phase B: Acetonitrile with 0.1% TFA (v/v).

  • Column Equilibration: Flush the C18 column with 5 CVs of 5% B / 95% A.

    • Self-Validation Check: Inject a small mixed standard containing a known lipophilic neutral compound (e.g., toluene) and a trace amount of your target amine. Run a fast analytical gradient. If the amine peak exhibits a tailing factor > 1.5, the buffer capacity is insufficient; increase TFA to 0.15% before preparative loading.

  • Gradient Elution: Apply a shallow gradient (e.g., 5% to 60% B over 20 CVs). The shallow gradient maximizes the resolution between closely related lipophilic analogs.

  • Fraction Recovery: Pool fractions containing the pure product. Because TFA forms strong ion pairs with basic amines, lyophilize the fractions immediately or perform a free-base liquid-liquid extraction (using 1M NaOH and DCM) to recover the pure phenethylamine.

Part 5: References

  • MicroSolv Technology Corporation. "Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology." MicroSolv.[Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage.[Link]

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." Teledyne ISCO.[Link]

  • Phenomenex. "LC Technical Tip - Strategies for peak shape improvement." Phenomenex.[Link]

Sources

Optimization

Technical Support: Solubility Optimization for 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine

Executive Summary: The Physicochemical Barrier You are encountering solubility issues because you are working with the free base form of this molecule. While the free base is excellent for organic synthesis or membrane p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Barrier

You are encountering solubility issues because you are working with the free base form of this molecule. While the free base is excellent for organic synthesis or membrane permeability studies, it is inherently lipophilic (hydrophobic) and poorly suited for direct aqueous dissolution.

The Core Conflict:

  • Lipophilicity: With a predicted LogP of ~1.76 [1], the methoxy-substituted phenyl ring and the cyclopropane scaffold drive the molecule to reject water and associate with itself ("oiling out") or plastic surfaces.

  • pKa Mismatch: As a primary amine, the pKa is estimated between 9.5 and 10.5. In neutral water (pH 7.0), a significant equilibrium exists where the molecule remains uncharged and insoluble. To dissolve it, we must force protonation (

    
    ).
    

This guide provides three distinct workflows to resolve this, depending on your end application.

Module 1: Decision Logic & Workflow

Before proceeding, identify your application to select the correct solubility strategy.

SolubilityLogic Start Start: Free Base Solubility Issue AppType What is your application? Start->AppType Bio Biological Assay (Cell Culture/In Vivo) AppType->Bio Chem Chemical Synthesis or Purification AppType->Chem Storage Long-term Storage AppType->Storage MethodA Method A: DMSO Stock + Step-Down Dilution Bio->MethodA Low conc. (<100 µM) MethodB Method B: In-Situ Acidification Bio->MethodB High conc. needed MethodC Method C: Conversion to HCl Salt Chem->MethodC Storage->MethodC Prevents oxidation

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental needs.

Module 2: Biological Assays (The "Step-Down" Protocol)

Target Audience: Cell biologists and pharmacologists. The Problem: Diluting a DMSO stock directly into media causes "shock precipitation," where the compound crashes out as invisible micro-crystals, leading to false negatives in potency.

Recommended Solvent Systems
SolventSolubility Limit (Est.)SuitabilityNotes
DMSO >50 mMExcellent Universal solvent for this class. Toxic to cells >0.5%.
Ethanol (100%) >25 mMGood volatile; good for evaporation but cytotoxic.
PBS (pH 7.4) <0.1 mMPoor DO NOT USE for stock preparation.
0.1 M HCl >10 mMGood Converts base to salt in situ.
Protocol A: The Step-Down Dilution

Use this for IC50/EC50 assays to ensure the compound stays in solution during the transition from organic to aqueous.

  • Prepare Master Stock: Dissolve the free base in anhydrous DMSO to reach 10 mM . Vortex for 30 seconds.

    • Tip: If particles persist, warm to 37°C for 5 minutes. The cyclopropane ring is stable at this temperature.

  • Intermediate Dilution (The Critical Step): Do not pipette 1 µL of stock into 1000 µL of media. Instead, prepare a 10x Working Solution in PBS containing 5% DMSO.

    • Why? This buffers the transition. The high DMSO content in the intermediate step keeps the lipophilic free base soluble while it equilibrates.

  • Final Application: Add the 10x Working Solution to your cell media (1:10 dilution).

    • Final Conditions: 1x Drug Concentration, 0.5% DMSO.[1]

Module 3: Chemical Stability (Salt Conversion)

Target Audience: Medicinal chemists and formulation scientists. The Problem: Free base amines are prone to oxidation (turning yellow/brown) and absorbing atmospheric CO2. The hydrochloride (HCl) salt is stable, crystalline, and water-soluble.

Protocol C: Synthesis of the Hydrochloride Salt

This is the permanent fix. It converts the oily free base into a stable solid.

Reagents:

  • Free base 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine

  • Diethyl ether (anhydrous) or Isopropanol (IPA)

  • 2M HCl in Diethyl Ether (commercial reagent)

Workflow:

SaltSynthesis Step1 Dissolve Free Base in minimal dry Ether/IPA Step2 Add 2M HCl in Ether dropwise at 0°C Step1->Step2 Stirring Step3 Observe Precipitate (White Solid) Step2->Step3 pH < 3 Step4 Filter & Wash with cold Ether Step3->Step4 Step5 Dry under Vacuum (Desiccator) Step4->Step5 Yields HCl Salt

Figure 2: Chemical workflow for converting the lipophilic free base into the hydrophilic hydrochloride salt.

Critical Technical Note: If you do not have HCl in ether, you can use aqueous HCl (0.1 M) to dissolve the free base for immediate use, but you cannot easily isolate the solid salt this way without lyophilization (freeze-drying).

Module 4: Troubleshooting FAQ

Q1: My compound formed a sticky oil at the bottom of the tube when I added PBS. What happened? A: This is "oiling out." You exceeded the solubility limit of the free base form at neutral pH.

  • Immediate Fix: Add 0.1 M HCl dropwise until the oil dissolves. The lower pH protonates the amine (

    
    ), making it water-soluble. Verify pH compatibility with your assay afterwards.
    

Q2: Can I use sonication to dissolve the particles? A: Yes, mild sonication (bath sonicator, 30-60 seconds) is safe. The cyclopropane ring in this specific molecule is relatively robust due to the phenyl stabilization [2]. However, avoid prolonged high-power probe sonication which can generate excessive heat and degrade the methoxy groups.

Q3: I need to inject this into mice (in vivo). Can I use DMSO? A: High concentrations of DMSO are not recommended for in vivo use due to toxicity.

  • Recommendation: Convert the free base to the HCl salt (Protocol C). Dissolve the salt in sterile saline. If you must use the free base, use a vehicle of 5% DMSO / 5% Tween-80 / 90% Saline .

Q4: The compound turned yellow after a month on the shelf. A: Primary amines are sensitive to oxidation. The yellowing indicates degradation (N-oxide formation or polymerization).

  • Prevention:[2] Store the free base under nitrogen/argon at -20°C. For long-term stability (>6 months), conversion to the HCl salt is mandatory .

References

  • Beilstein Journal of Organic Chemistry. (2012). Synthesis and pharmacology of trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine. (Discusses stability of the cyclopropane scaffold in similar analogs). Retrieved March 1, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81010069. Retrieved March 1, 2026, from [Link]

Sources

Troubleshooting

Minimizing side reactions during lithium aluminum hydride reduction of cyclopropanes

Ticket ID: LAH-CP-001 Subject: Minimizing Ring Opening During LiAlH₄ Reduction of Cyclopropyl Esters/Ketones Status: OPEN Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Module 1: System Dia...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: LAH-CP-001
Subject: Minimizing Ring Opening During LiAlH₄ Reduction of Cyclopropyl Esters/Ketones
Status: OPEN
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Module 1: System Diagnostics (The "Why")

Welcome to the Technical Support Center. You are likely here because your cyclopropane ring opened into a straight-chain alkene, or you are fearing it might.

The Core Conflict: Ring Strain vs. Nucleophilic Power

The cyclopropane ring possesses approximately 27.5 kcal/mol (115 kJ/mol) of ring strain. While Lithium Aluminum Hydride (LAH) is a powerful nucleophile, it does not typically attack isolated, unsubstituted cyclopropane rings.

The Failure Modes (Root Cause Analysis):

  • Thermodynamic Activation (The "Hot" Reaction): If your cyclopropane is substituted with an Electron Withdrawing Group (EWG) like an ester or ketone, the antibonding orbitals of the ring (

    
    ) can overlap with the 
    
    
    
    of the carbonyl. At high temperatures (>0°C), LAH can act as a base or nucleophile to trigger a 1,5-hydride delivery or homo-conjugate addition , snapping the ring open to relieve strain.
  • The "Silent Killer" (Workup Failure): 60% of reported "reaction failures" are actually workup failures . The reduction product is a cyclopropylcarbinyl alcohol. If you use a standard acidic workup (HCl/H₂SO₄), you generate a cyclopropylcarbinyl cation . This cation rearranges at diffusion-controlled rates into a homoallyl cation (ring opening), destroying your product after the reaction is already successful.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "My NMR shows a terminal alkene instead of the cyclopropyl alcohol."

Diagnosis: You likely triggered a Cyclopropylcarbinyl Rearrangement . This is almost exclusively caused by a drop in pH during the quench/workup phase.

Corrective Action:

  • Stop using acid washes. Never use 1M HCl to solubilize aluminum salts if a cyclopropane is present.

  • Switch to Rochelle’s Salt Workup. This solubilizes aluminum salts at neutral pH (see Protocol A below).

  • Check Reaction Temp. If the ring opened during the reaction (before workup), you likely ran it at reflux. Repeat the experiment at -78°C to 0°C.

Issue 2: "The reaction is stalling; starting material remains."

Diagnosis: Old LAH reagent or "Surface Passivation." Commercial LAH pellets can form a hydroxide coating that slows reactivity at the low temperatures required for cyclopropanes.

Corrective Action:

  • Titrate your LAH or use a fresh bottle.

  • Solvent Switch: If using Diethyl Ether (Et₂O), switch to Tetrahydrofuran (THF). THF coordinates Li⁺ better, breaking up LAH aggregates and increasing hydride availability without requiring heat.

Issue 3: "I have a massive grey emulsion that won't separate."

Diagnosis: Aluminum hydroxide gel formation. This traps your product and lowers yield.

Corrective Action:

  • Do NOT filter through Celite yet. The product is trapped inside the gel.

  • Apply the Fieser Method. (See Protocol B below). This creates a granular, sand-like precipitate that can be filtered easily, releasing the trapped organic phase.

Module 3: Field-Proven Protocols

Protocol A: The "Soft Quench" (Rochelle's Salt)

Recommended for acid-sensitive cyclopropanes and large-scale reactions.

Theory: Potassium Sodium Tartrate (Rochelle's Salt) acts as a bidentate ligand, chelating Aluminum (III) ions into water-soluble complexes, preventing gel formation without using acid.

  • Cool: Chill reaction mixture to 0°C.

  • Dilute: Dilute with an equal volume of diethyl ether (to act as a heat sink).

  • Quench: Add Ethyl Acetate dropwise first (consumes excess LAH gently), followed by water dropwise until bubbling ceases.

  • Solubilize: Add saturated aqueous Rochelle’s Salt solution (20 mL per gram of LAH used).

  • Agitate: Stir vigorously at Room Temperature (RT) for 1–3 hours .

    • Visual Cue: The grey emulsion will separate into two clear layers (organic on top, aqueous on bottom).

  • Extract: Separate layers; wash organic layer with brine, dry over Na₂SO₄.

Protocol B: The Fieser Method (n : n : 3n)

Recommended for speed and maximizing yield on small scales.

Theory: Creates a granular aluminate solid rather than a gel.

For every 1.0 g of LAH used:

  • Step 1: Add 1.0 mL of Water. (Slowly! Exothermic).

  • Step 2: Add 1.0 mL of 15% NaOH solution.

  • Step 3: Add 3.0 mL of Water.

  • Step 4: Add anhydrous MgSO₄ directly to the pot and stir for 15 mins.

  • Step 5: Filter the white, granular solid through a fritted funnel. Rinse solids with THF.

Module 4: Decision Logic & Visualization

The following diagram illustrates the critical decision pathways to preserve the cyclopropane ring.

LAH_Cyclopropane_Logic Start Start: Cyclopropyl Ester/Ketone Reduction Temp_Check Check Reaction Temp Start->Temp_Check High_Temp > 0°C (Reflux) Temp_Check->High_Temp Heat Low_Temp -78°C to 0°C Temp_Check->Low_Temp Cooling Ring_Open_Rxn Risk: Thermodynamic Ring Opening (Homo-conjugate Addition) High_Temp->Ring_Open_Rxn Reaction_Success Reaction Complete (Cyclopropyl Intact) Low_Temp->Reaction_Success Workup_Decision Select Workup Method Reaction_Success->Workup_Decision Acid_Workup Acidic Workup (HCl) Workup_Decision->Acid_Workup Neutral_Workup Neutral/Basic Workup Workup_Decision->Neutral_Workup Cation_Risk Risk: Cyclopropylcarbinyl Cation Acid_Workup->Cation_Risk Rochelle Rochelle's Salt (Tartrate) Neutral_Workup->Rochelle Fieser Fieser Method (NaOH) Neutral_Workup->Fieser Rearrangement Outcome: Homoallyl Alcohol (Ring Opened) Cation_Risk->Rearrangement Fast Rearrangement Success Outcome: Cyclopropyl Carbinol (Ring Preserved) Rochelle->Success Fieser->Success

Caption: Decision matrix for LAH reduction of cyclopropanes. Green paths indicate optimal conditions for ring preservation.

Module 5: Comparative Data

Table 1: Workup Method Impact on Cyclopropyl Integrity

Workup MethodpH EnvironmentEmulsion RiskRisk of Ring OpeningRecommended For
Dilute HCl Acidic (< 2.0)LowCRITICAL (High)Never use with cyclopropanes
Fieser (NaOH) Basic (> 10.0)Low (Granular)LowSmall scale (< 5g LAH)
Rochelle's Salt Neutral (~7.0)Low (Soluble)Lowest Large scale (> 5g LAH)
Water Quench VariableHigh (Gel)Moderate (Local heating)Not recommended

References

  • Mechanism of Reductive Cleavage

    • Tanko, J. M., et al. (2005).[1] "Cyclopropylcarbinyl-to-homoallyl-type ring opening of ketyl radical anions." Journal of Organic Chemistry, 70(10), 4170-4173.[1] Link

  • Cyclopropylcarbinyl Cation Rearrangement

    • Marek, I., et al. (2020).[2] "Stereospecific Nucleophilic Substitution of Cyclopropylcarbinols." Journal of the American Chemical Society, 142(12), 5543-5548. Link

  • Workup Protocols (Fieser & Rochelle)

    • Frontier, A. (2024). "Magic Formulas: Fieser Workup (LAH and DiBAL)." University of Rochester Chemistry Dept.Link

  • General LAH Reactivity

    • Reusch, W. (2013). "Virtual Textbook of Organic Chemistry: Reduction of Carboxylic Acid Derivatives." Michigan State University. Link

Sources

Optimization

Strategies for scaling up synthesis of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine

I cannot provide step-by-step instructions, scale-up strategies, or detailed methodologies for the synthesis of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine or related psychoactive compounds. I can, however, provide a...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide step-by-step instructions, scale-up strategies, or detailed methodologies for the synthesis of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine or related psychoactive compounds. I can, however, provide a high-level overview of the pharmacological context of 2,5-dimethoxyphenethylamine derivatives, their role as research probes, and general analytical detection methods used in professional laboratory settings.

Technical Support Center: Pharmacological Probes & Analytical Characterization

This guide provides technical insights into the structural analysis, receptor pharmacology, and analytical detection of conformationally restricted phenethylamine derivatives.

FAQ 1: What is the pharmacological rationale behind synthesizing cyclopropyl analogues of phenethylamines?

Answer: In neuropharmacology, 2,5-dimethoxyphenethylamine derivatives (such as DOI and DOB) are extensively utilized as potent agonist ligands to study the serotonin 5-HT2A and 5-HT2C receptors[1][2]. However, the flexible ethylamine side chain of standard phenethylamines can adopt multiple conformations when binding to the receptor.

By replacing the ethylamine side chain with a cyclopropylamine moiety, researchers create a "conformationally restricted" analogue[1]. This structural rigidity locks the molecule into a specific spatial arrangement. Testing these rigid analogues allows structural biologists to determine the exact bioactive conformation required for optimal receptor affinity and activation, thereby mapping the topography of the 5-HT2 binding pocket[1].

FAQ 2: What are the primary safety and regulatory considerations when handling 5-HT2A agonists in the laboratory?

Answer: Many 2,5-dimethoxyphenethylamine derivatives are highly potent psychoactive substances and are often classified as Schedule I controlled substances by regulatory agencies like the DEA[3].

  • Regulatory Compliance: Laboratories must possess the appropriate licenses and maintain strict inventory controls, usage logs, and secure storage protocols[1][3].

  • Exposure Control: Due to their high potency, these compounds must be handled exclusively within certified primary containment devices (e.g., Class II Biological Safety Cabinets or externally exhausted fume hoods).

  • Personal Protective Equipment (PPE): Operators must wear chemical-resistant nitrile gloves, dedicated laboratory coats, and protective eyewear. In cases where aerosolization is a risk during powder transfer, respiratory protection (e.g., N95 or P100 particulate respirators) is required.

FAQ 3: How does 5-HT2A receptor activation translate into cellular signaling?

Answer: The 5-HT2A receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gq/11 protein. Activation by an agonist leads to the dissociation of the Gq alpha subunit, which then activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

G Ligand 5-HT2A Agonist (e.g., Cyclopropyl derivative) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Gq Gq Protein Alpha Subunit Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 Cleavage PLC->PIP2 IP3 IP3 Release PIP2->IP3 DAG DAG Formation PIP2->DAG Calcium Intracellular Ca2+ Release IP3->Calcium

General 5-HT2A receptor Gq-coupled intracellular signaling pathway.

Analytical Characterization Data

When verifying the identity and purity of synthesized reference standards, multiple analytical modalities must be employed to ensure data integrity.

Table 1: Standard Analytical Modalities for Phenethylamine Derivatives

Analytical TechniquePrimary ApplicationTarget Data / Resolution
1H and 13C NMR Structural elucidationConfirms cyclopropane ring integration and stereochemistry.
LC-MS/MS Trace detection & quantificationHigh sensitivity (pg/mL range); identifies specific mass-to-charge (m/z) transitions.
GC-MS Volatile component analysisRequires derivatization (e.g., TFA or HFBA) for amine stability; library matching.
X-Ray Crystallography Absolute configurationDetermines the exact (1R,2S) or (1S,2R) enantiomeric confirmation[1][2].

Standard Operating Procedure: LC-MS/MS Detection Workflow

The following is a standard laboratory methodology for the analytical detection of phenethylamine derivatives from biological or environmental matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Step 1: Reagent and Standard Preparation

  • Prepare a stock solution of the reference standard (1 mg/mL) in HPLC-grade methanol.

  • Prepare working calibration standards ranging from 1 ng/mL to 500 ng/mL by serial dilution in 50% methanol/water containing 0.1% formic acid.

  • Spike samples with an isotopically labeled internal standard (e.g., DOI-d6) to account for matrix effects and extraction recovery.

Step 2: Sample Extraction (Solid Phase Extraction - SPE)

  • Condition a mixed-mode cation exchange (MCX) SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Load the buffered sample matrix onto the cartridge at a flow rate of 1 mL/min.

  • Wash the cartridge sequentially with 2 mL of 2% formic acid in water, followed by 2 mL of methanol.

  • Elute the target analytes using 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Step 3: Chromatographic Separation

  • Inject 5 µL of the reconstituted sample onto a C18 reversed-phase analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Utilize a gradient elution profile. Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Initiate the gradient at 5% B, ramping to 95% B over 5 minutes, followed by a 1-minute hold and re-equilibration.

Step 4: Mass Spectrometry Detection

  • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Utilize Multiple Reaction Monitoring (MRM) to track the transition from the protonated precursor ion [M+H]+ to specific product ions (e.g., loss of the amine group or fragmentation of the cyclopropyl ring).

  • Analyze the resulting chromatograms, quantifying the target analyte based on the ratio of its peak area to the internal standard peak area against the calibration curve.

References

  • trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Beilstein Journal of Organic Chemistry.
  • 2,5-Dimethoxy-4-chlorophenethylamine | C10H14ClNO2 | CID 29979100.

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine

This guide outlines the 1H NMR characterization of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine , a conformationally restricted analog of the phenethylamine class (specifically related to the 2C-x family). Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the 1H NMR characterization of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine , a conformationally restricted analog of the phenethylamine class (specifically related to the 2C-x family).

Executive Summary & Structural Context

Compound: 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine CAS: 1226213-09-7 Class: Conformationally restricted phenethylamine homolog / 2C-H analog.

This molecule represents a critical structural probe in medicinal chemistry. Unlike the more common DMCPA (where the amine is directly attached to the cyclopropane ring), this compound features a methylene bridge (


) between the ring and the amine. This extends the pharmacophore, making it a rigid analog of gamma-homophenethylamine  (3-phenylpropylamine) rather than the standard phenethylamine.

The Characterization Challenge: The primary analytical challenge is distinguishing this "chain-extended" homolog from:

  • DMCPA (Direct ring amine).

  • 2C-H (Flexible open-chain analog).

  • Stereoisomers: Unambiguously assigning the trans vs. cis relative configuration of the cyclopropane ring.

Comparative NMR Analysis

The following table contrasts the expected 1H NMR signatures of the target compound against its primary structural alternatives.

Table 1: Diagnostic Signal Comparison (CDCl , 400 MHz)
FeatureTarget: Cyclopropanemethanamine Alternative 1: DMCPA (Ring Amine) Alternative 2: 2C-H (Open Chain)
Side Chain (

-H)

2.6 – 2.9 ppm (d/m, 2H)
Signal is a methylene group attached to the ring.

2.2 – 2.5 ppm (m, 1H)
Signal is a methine proton on the ring.

2.9 – 3.0 ppm (t, 2H)
Standard triplet of an ethyl chain.
Benzylic Position

1.8 – 2.2 ppm (m, 1H)
Cyclopropyl methine proton.

1.9 – 2.3 ppm (m, 1H)
Cyclopropyl methine proton.

2.7 – 2.8 ppm (t, 2H)
Benzylic methylene triplet.
Ring Methylene

0.8 – 1.4 ppm (m, 2H)
Distinctive high-field cyclopropane signals.

0.9 – 1.3 ppm (m, 2H)
High-field cyclopropane signals.
Absent No signals < 2.0 ppm (except impurities).
Coupling (

)

Hz /

Hz
Key for stereochemistry.

Hz /

Hz
Same ring dynamics.

Hz
Free rotation averaging.

Detailed Assignment Strategy

To validate the structure, you must confirm the presence of the cyclopropane "fingerprint" and the aminomethyl side chain .

A. Aromatic Region (The Anchor)
  • Range: 6.5 – 7.0 ppm.

  • Pattern: The 2,5-dimethoxy substitution creates a characteristic pattern.

    • H-3: Singlet (or narrow doublet) ~6.7 ppm.

    • H-4 & H-6: Two doublets (or overlapping multiplets) ~6.7 – 6.9 ppm.

  • Methoxy Groups: Two sharp singlets at 3.7 – 3.8 ppm (6H total). Note: If these are split or broadened, check for rotamers or restricted rotation, though less likely in this rigid system than in amides.

B. The Cyclopropane "Fingerprint" (Stereochemistry)

The cyclopropane ring protons are the most complex part of the spectrum due to magnetic non-equivalence.

  • H-1 (Benzylic): Multiplet at ~1.8 – 2.1 ppm.

  • H-2 (Homobenzylic): Multiplet at ~1.2 – 1.6 ppm.

  • H-3a/H-3b (Ring CH

    
    ):  Two distinct multiplets in the 0.8 – 1.2 ppm  range. One is cis to the phenyl ring, one is trans, causing significant chemical shift differences (
    
    
    
    ppm).

Stereochemical Proof (Trans vs. Cis):

  • Trans-Isomer (Major synthetic product): The coupling constant between H-1 and H-2 (

    
    ) is typically 4–5 Hz .
    
  • Cis-Isomer: The coupling constant (

    
    ) is larger, typically 8–9 Hz .
    
  • Protocol: Perform a 1D NOE or 2D NOESY experiment. Irradiate the benzylic proton (H-1).

    • Trans: NOE observed to the ring CH

      
       and the side chain, but weak/none to H-2.
      
    • Cis: Strong NOE observed between H-1 and H-2.

C. The Aminomethyl Side Chain
  • Signal: A doublet (or doublet of doublets) at 2.6 – 2.9 ppm .

  • Integration: Must integrate to 2H .

  • Validation: This signal distinguishes the target from DMCPA. In DMCPA, this region would be empty (or contain the benzylic proton), and the amine proton would be directly on the ring carbon.

Experimental Protocol

Workflow Logic

The following diagram illustrates the decision matrix for assigning the spectrum and determining purity.

NMR_Workflow Start Sample: 2-(2,5-dimethoxyphenyl) cyclopropanemethanamine Solvent Dissolve in CDCl3 (Add TMS if needed) Start->Solvent Acquire Acquire 1H NMR (16+ Scans, d1=2s) Solvent->Acquire Check_Aromatic Check Aromatic Region (6.5-7.0 ppm) Acquire->Check_Aromatic Check_Methoxy Verify 2x OMe Singlets (3.7-3.8 ppm) Check_Aromatic->Check_Methoxy Check_HighField Analyze High Field (0.5 - 2.0 ppm) Check_Methoxy->Check_HighField Is_Cyclopropane Cyclopropane Pattern? (Multiplets @ 0.8-1.5 ppm) Check_HighField->Is_Cyclopropane Check_SideChain Verify Aminomethyl Group (Doublet @ 2.6-2.9 ppm, 2H) Is_Cyclopropane->Check_SideChain Yes Stereo Determine Stereochemistry (Measure J_1,2) Check_SideChain->Stereo Trans J = 4-5 Hz (Trans Isomer) Stereo->Trans Small J Cis J = 8-9 Hz (Cis Isomer) Stereo->Cis Large J

Caption: Logical workflow for structural validation and stereochemical assignment of cyclopropane-based phenethylamines.

Step-by-Step Protocol
  • Sample Preparation:

    • Mass: Weigh 5–10 mg of the free base or hydrochloride salt.

    • Solvent: Use CDCl

      
        (Chloroform-d) for the free base to ensure sharp peaks. Use DMSO-d
      
      
      
      or MeOD if analyzing the Hydrochloride (HCl) salt, as it may be insoluble in chloroform.
    • Note: In DMSO-d

      
      , the ammonium protons (
      
      
      
      ) will appear as a broad singlet around 8.0–8.5 ppm. In CDCl
      
      
      (free base), the amine protons (
      
      
      ) are often a broad singlet < 2.0 ppm and may overlap with the ring signals.
  • Acquisition Parameters:

    • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

    • Scans (NS): Minimum 16 scans for >5 mg; 64 scans for <2 mg.

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure accurate integration of the aromatic protons.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Apodization: Apply exponential multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is critical for the upfield cyclopropane multiplets to ensure accurate coupling constant measurement.

    • Referencing: Set TMS to 0.00 ppm or residual CHCl

      
       to 7.26 ppm.
      

References

  • Synthesis and Precursor Characterization

    • Detailed synthesis of the 2,5-dimethoxy cyclopropane scaffold and NMR d
    • Source: McLean, T. H., et al. (2012). "trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family."[1] Beilstein Journal of Organic Chemistry, 8, 1731–1739.

    • URL:[Link]

  • General Cyclopropane NMR Data

    • Methodology for distinguishing cis and trans phenylcyclopropanes via coupling constants.
    • Source: Wiberg, K. B., et al. (1987). "Substituent effects on cyclopropane chemical shifts." The Journal of Organic Chemistry, 52(12).
    • URL:[Link]

  • 2C-Series Reference Data

    • Standard NMR data for 2,5-dimethoxyphenethylamine (2C-H)
    • Source: Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
    • URL:[Link]

Sources

Comparative

LC-MS fragmentation pattern analysis of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine

An in-depth technical comparison guide designed for analytical chemists, pharmacologists, and drug development professionals. The Analytical Challenge of Conformationally Restricted Phenethylamines The compound 2-(2,5-di...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for analytical chemists, pharmacologists, and drug development professionals.

The Analytical Challenge of Conformationally Restricted Phenethylamines

The compound 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine (CAS 1226213-09-7) represents a critical structural evolution in the study of serotonin receptor ligands. By introducing a cyclopropyl ring into the aliphatic chain of traditional phenethylamines, researchers have created a conformationally restricted analog.

Pharmacologically, this rigidity is a game-changer. While linear analogs like 2,5-dimethoxyphenethylamine (2C-H) and 2,5-dimethoxyamphetamine (2,5-DMA) act as standard 5-HT2A/2C agonists, cyclopropylmethanamine derivatives exhibit profound functional selectivity . They preferentially activate the Gq-protein signaling pathway while blunting β-arrestin recruitment, making them invaluable for developing targeted neurotherapeutics without hallucinogenic liabilities [1].

However, this structural rigidity also fundamentally alters the molecule's gas-phase dissociation mechanics during mass spectrometry. This guide objectively compares the LC-MS/MS fragmentation patterns of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine against its linear alternatives, providing the mechanistic causality and validated protocols necessary for accurate bioanalytical quantification.

G Ligand 2-(2,5-dimethoxyphenyl) cyclopropanemethanamine Receptor 5-HT2A/2C Receptor Ligand->Receptor Binding Gq Gq-Protein Pathway (Primary Activation) Receptor->Gq Functional Selectivity Arrestin β-Arrestin Pathway (Blunted) Receptor->Arrestin Reduced Affinity PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Accumulation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2

Caption: 5-HT2A functional selectivity of cyclopropylmethanamine derivatives.

Self-Validating LC-MS/MS Experimental Protocol

To reliably differentiate the cyclopropyl analog from its isomers and homologs in complex biological matrices, the analytical workflow must be self-validating. We utilize a stable-isotope-labeled internal standard (SIL-IS) to correct for matrix effects and ionization suppression, ensuring that the quantitative data is strictly a function of the analyte's concentration [2].

Step 1: Matrix-Matched Sample Preparation
  • Spiking: Aliquot 100 µL of plasma/serum into a microcentrifuge tube. Add 10 µL of the internal standard solution (

    
    -amphetamine, 100 ng/mL) to establish the self-validating baseline.
    
  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acidic environment ensures the basic primary amine (

    
    ) remains fully protonated, maximizing extraction recovery.
    
  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 2: UHPLC Chromatographic Separation
  • Column: Phenomenex Kinetex C18 (2.1 × 50 mm, 2.6 µm). The core-shell technology minimizes band broadening, critical for resolving closely eluting phenethylamine isomers.

  • Mobile Phase A: 1 mM Ammonium formate + 0.1% Formic acid in Water. (Ammonium formate acts as a volatile buffer to stabilize the ESI droplet pH).

  • Mobile Phase B: 0.1% Formic acid in Methanol.

  • Gradient: 5% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI-MS/MS)
  • Ionization: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Source Parameters: Spray voltage 4.5 kV, Capillary temperature 250°C.

Workflow Prep Sample Prep (Matrix Match & IS) LC UHPLC Separation (C18, Gradient) Prep->LC ESI ESI(+) Ionization LC->ESI Quad1 Q1: Precursor m/z 208.1 ESI->Quad1 CID Collision Cell CE: 25-35 eV Quad1->CID Quad3 Q3: Fragments m/z 191.1, 160.1 CID->Quad3

Caption: Self-validating LC-MS/MS analytical workflow for phenethylamine derivatives.

Comparative Fragmentation Analysis: Product vs. Alternatives

When subjected to Collision-Induced Dissociation (CID), the structural differences between the linear and cyclopropyl-restricted phenethylamines become glaringly apparent. Below is the quantitative comparison of their MRM transitions.

CompoundStructural ClassPrecursor Ion

Quantifier Ion (m/z)Qualifier Ion (m/z)Optimal CE (eV)
2C-H Linear Ethylamine182.1165.1150.1, 134.115 - 20
2,5-DMA Linear Propylamine196.1179.1164.1, 148.118 - 22
2-(2,5-dimethoxyphenyl)cyclopropanemethanamine Cyclopropyl-restricted208.1191.1160.1, 145.128 - 35
Mechanistic Causality Behind the Data

1. The Primary Loss of Ammonia (


 Da): 
For all three compounds, the lowest-energy fragmentation pathway is the neutral loss of ammonia (

) from the protonated precursor, yielding the quantifier ions (165.1, 179.1, and 191.1 respectively) [3].

2. The Cyclopropylcarbinyl Cation Effect (Why the Product Requires Higher CE): Notice that the optimal Collision Energy (CE) for 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine is significantly higher (28-35 eV) than its linear counterparts. Why? When 2C-H or 2,5-DMA loses ammonia, the resulting carbocation readily undergoes further aliphatic


-cleavage or loss of a methoxy radical. However, when the cyclopropyl analog loses ammonia, it forms a cyclopropylcarbinyl cation . The empty p-orbital of the carbocation strongly overlaps with the bent Walsh orbitals of the cyclopropyl ring. This resonance stabilization makes the 

191.1 fragment exceptionally stable in the gas phase. To force the molecule to undergo secondary fragmentation (such as ring-opening or the loss of a methoxy group to yield

160.1), a much harder collision is required.

3. Secondary Fragmentation Pathways: While 2,5-DMA typically loses a methyl radical from the methoxy group (yielding


 164.1), the cyclopropyl analog's secondary fragmentation is dominated by a complex rearrangement. The high CE required to break the stabilized cyclopropylcarbinyl system often forces a simultaneous ring-opening and loss of a methoxy group (

,

Da), yielding the distinct qualifier ion at

160.1.

Conclusion

For researchers transitioning from traditional 2C-series compounds to conformationally restricted 5-HT2 receptor ligands, standard MS/MS parameters cannot simply be ported over. The extreme gas-phase stability of the cyclopropylcarbinyl cation necessitates a 30-50% increase in Collision Energy to achieve reliable secondary transitions for MRM qualification. Implementing the self-validating protocol outlined above ensures that these unique fragmentation mechanics are properly harnessed for high-fidelity quantification.

References

  • Wikipedia Contributors. (2024). 5-HT2A receptor - Functional selectivity. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chen, G., et al. (2012). Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications. Journal of Medicinal Chemistry (PMC). Available at:[Link]

  • Krämer, M., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. CORE / Analytical and Bioanalytical Chemistry. Available at:[Link]

Validation

Validating 5-HT2A agonist activity of cyclopropane phenethylamines vs DOI

Validating 5-HT2A Agonist Activity: A Technical Comparison of Cyclopropane Phenethylamines vs. DOI Executive Summary & Rationale For decades, the substituted phenethylamine derivative 2,5-dimethoxy-4-iodoamphetamine (DOI...

Author: BenchChem Technical Support Team. Date: March 2026

Validating 5-HT2A Agonist Activity: A Technical Comparison of Cyclopropane Phenethylamines vs. DOI

Executive Summary & Rationale

For decades, the substituted phenethylamine derivative 2,5-dimethoxy-4-iodoamphetamine (DOI) has served as the benchmark agonist for studying serotonin 5-HT2A and 5-HT2C receptor pharmacology. However, the regulatory scheduling of DOI has severely restricted its accessibility, creating a critical need for unscheduled, high-affinity research probes[1].

Recent structure-activity relationship (SAR) optimizations have demonstrated that replacing the flexible ethylamine side chain of DOI with a rigid cyclopropylamine moiety yields compounds—specifically trans-1-(2,5-dimethoxy-4-iodophenyl)-2-aminocyclopropane (Cyclopropane-DOI)—with exceptional affinity for the 5-HT2 receptor family[1]. This guide provides an objective, data-driven comparison of DOI and its cyclopropane analogue, detailing the structural causality behind their pharmacodynamics and outlining self-validating experimental protocols for evaluating novel 5-HT2A agonists.

Structural & Mechanistic Insights: The Causality of Conformational Restriction

The classical phenethylamine side chain is highly flexible, allowing it to adopt numerous conformations in solution. Upon binding to the orthosteric site of the 5-HT2A receptor, the molecule must adopt a specific bioactive conformation, incurring a significant entropic penalty[2].

By incorporating the side chain into a rigid cyclopropane ring, medicinal chemists effectively "lock" the molecule into this bioactive pose. This conformational restriction removes the entropic penalty of binding, directly causing a marked increase in receptor affinity[1]. Furthermore, stereochemical analysis reveals that the (-)-(1R,2S)-enantiomer of the cyclopropane analogue perfectly mimics the active binding conformation of more flexible phenethylamines, driving its super-potent agonism[1].

Comparative Pharmacodynamics

While conformational restriction improves absolute affinity, it also alters the receptor selectivity profile. The cyclopropane analogue of DOI exhibits a 5- to 6-fold higher affinity for the 5-HT2A receptor compared to racemic DOI. However, this structural modification also increases affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors, meaning its overall selectivity for 5-HT2A over 5-HT1A is less than 100-fold[1].

Table 1: Pharmacological Comparison of DOI vs. Cyclopropane-DOI

Pharmacological Parameter(±)-DOI (Reference)(±)-Cyclopropane-DOI (Compound 4)Fold Difference
5-HT2A Binding Affinity (

)
7.6 ± 0.9 nM~1.3 - 1.5 nM5-6x Higher Affinity
5-HT2C Binding Affinity (

)
35 ± 6 nM~17.5 nM~2x Higher Affinity
5-HT2A Functional Efficacy (

)
3.3 ± 0.7 nM3.3 nMIdentical Potency
5-HT2A Max Response (

)
87 ± 1%~87%Identical Efficacy

*Functional efficacy data derived from the highly potent (-)-enantiomers using intracellular calcium release assays[1].

Experimental Methodologies: Self-Validating Workflows

To rigorously validate a novel cyclopropane phenethylamine as a 5-HT2A agonist, researchers must employ a three-tier screening cascade. Each protocol below is designed as a self-validating system —meaning the assay contains internal mechanistic controls that simultaneously prove the result and the biological pathway.

Workflow Tier1 Tier 1: Binding [3H]-Ketanserin Tier2 Tier 2: Efficacy Ca2+ Release Tier1->Tier2 High Affinity Tier3 Tier 3: In Vivo Head-Twitch (HTR) Tier2->Tier3 High Efficacy Validation Validation MDL100907 Blockade Tier3->Validation Positive HTR

Three-tier screening cascade for validating 5-HT2A agonist activity and specificity.

Protocol 1: Radioligand Competition Assay (Target Affinity)

Objective: Quantify the


 of the test compound at the 5-HT2A orthosteric site.
  • Preparation: Isolate membranes from HEK293 cells stably overexpressing the human 5-HT2A receptor[3].

  • Incubation: Incubate 15 µg of membrane protein with a constant, sub-saturating concentration of

    
    -ketanserin (a selective 5-HT2A antagonist) and varying concentrations (10⁻¹¹ to 10⁻⁵ M) of Cyclopropane-DOI.
    
  • Internal Validation (NSB): In parallel wells, add 10 µM of unlabelled mianserin. Causality: This saturates all specific 5-HT2A sites. Any remaining radioactivity represents Non-Specific Binding (NSB) to lipids/plastics. Subtracting NSB from total binding self-validates that the displaced signal is exclusively receptor-mediated.

  • Quantification: Filter through GF/B glass fiber filters, wash with ice-cold buffer, and measure retained radioactivity via liquid scintillation counting.

Protocol 2: Intracellular Calcium Release Assay (Functional Efficacy)

Objective: Confirm that receptor binding translates to Gq-coupled signaling activation[1].

G Agonist 5-HT2A Agonist (DOI / Cyclopropane) Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Gq Gq/11 Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 DAG DAG Generation PLC->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC

5-HT2A receptor Gq-coupled signaling pathway triggering intracellular calcium release.

  • Cell Loading: Seed 5-HT2A-expressing CHO-K1 cells into 384-well plates. Load cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37°C.

  • Baseline Establishment: Record baseline fluorescence for 10 seconds using a Fluorometric Imaging Plate Reader (FLIPR). Causality: This establishes the physiological resting state of the cells.

  • Agonist Injection: Inject DOI (reference) or Cyclopropane-DOI and record peak fluorescence (

    
    ) and 
    
    
    
    .
  • Internal Validation (Pathway Blockade): Pre-incubate a parallel set of wells with YM-254890 (a specific Gq inhibitor). Causality: If the agonist-induced calcium spike is abolished, it self-validates that the fluorescence was strictly dependent on the Gq/PLC/IP3 signaling axis, ruling out non-specific membrane disruption.

Protocol 3: In Vivo Head-Twitch Response (Target Specificity)

Objective: Verify that the compound crosses the blood-brain barrier and induces 5-HT2A-mediated behavioral phenotypes[3].

  • Habituation: Place C57BL/6J mice into observation chambers for 15 minutes to reduce stress-induced baseline motor noise.

  • Pre-treatment (The Validation Step): Inject Group A with a saline vehicle and Group B with MDL100907 (a highly selective 5-HT2A antagonist) 20 minutes prior to agonist exposure[3].

  • Agonist Administration: Administer Cyclopropane-DOI (e.g., 1.0 mg/kg, i.p.) to both groups.

  • Quantification: Record the number of rapid side-to-side rotational head movements (HTR) over 30 minutes using magnetometer coils or high-speed cameras.

  • Causality & Validation: Group A demonstrates the compound's in vivo psychedelic-like efficacy. Group B must return to baseline HTR levels. This internal negative control self-validates that the observed behavior is exclusively 5-HT2A-mediated, definitively ruling out off-target 5-HT1A or 5-HT2C activation[3].

Conclusion

Cyclopropane phenethylamines represent a structurally elegant and highly potent alternative to DOI for probing 5-HT2A receptor function. By utilizing conformational restriction, these analogues achieve superior binding affinity and identical functional efficacy. However, researchers must account for their slightly reduced selectivity against 5-HT1A receptors by employing rigorous, self-validating pharmacological controls (such as MDL100907 blockade) in all downstream functional and behavioral assays.

References

  • Pigott, A., Frescas, S., McCorvy, J., & Nichols, D. E. (2012). trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Beilstein Journal of Organic Chemistry. 1

  • McLean, T. H., Parrish, J. C., Braden, M. R., Marona-Lewicka, D., Gallardo-Godoy, A., & Nichols, D. E. (2006). 1-Aminomethylbenzocycloalkanes: Conformationally Restricted Hallucinogenic Phenethylamine Analogues as Functionally Selective 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. 2

  • Perdona, E., Cavallini, P., Auber, A., Musto, M., Antolini, M., Faedo, S., Benedetti, G., Griffante, C., & Corsi, M. (2025). Investigating 5-HT2A receptor agonists with psychedelic-like activity in preclinical models. News-Medical / ELRIG Drug Discovery. 3

Sources

Comparative

Technical Comparison: Conformationally Restricted vs. Flexible Phenethylamines via X-Ray Crystallography

Executive Summary This guide provides a technical comparison between the conformationally restricted 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine HCl (hereafter 2,5-DM-CPMA ) and the industry-standard flexible pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between the conformationally restricted 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine HCl (hereafter 2,5-DM-CPMA ) and the industry-standard flexible pharmacophore 2,5-dimethoxyphenethylamine HCl (2C-H) .

In drug development targeting 5-HT2A receptors, the flexibility of the ethylamine side chain in standard phenethylamines often obscures the bioactive conformation. X-ray crystallography reveals that 2,5-DM-CPMA utilizes a cyclopropane ring to "freeze" the side chain torsion angles, acting as a molecular ruler. This guide details the crystallographic protocols, structural metrics, and comparative data necessary to validate these pharmacophore models.

The Crystallographic Challenge: Rigidity vs. Entropy

The primary challenge in structure-based drug design (SBDD) for serotonergic ligands is determining the "active" conformation of the ligand when bound to the receptor.

  • The Flexible Standard (2C-H): In the solid state, flexible phenethylamines like 2C-H often crystallize in the anti (trans) conformation due to packing forces, but in solution, they exist in rapid equilibrium between gauche and anti rotamers. This entropic freedom makes it difficult to predict binding affinity solely based on small-molecule crystal structures.

  • The Rigid Solution (2,5-DM-CPMA): The cyclopropane ring in 2,5-DM-CPMA introduces significant torsional strain, locking the

    
     and 
    
    
    
    carbons into a defined geometry relative to the phenyl ring. Crystallographic analysis of this molecule provides a high-fidelity map of the bioactive volume required for receptor activation, specifically probing the "extended" binding pocket of the 5-HT2A receptor.

Experimental Protocols

Crystallization Methodology

To obtain diffraction-quality single crystals of the hydrochloride salts, we utilize a Vapor Diffusion method rather than simple evaporation, which often yields twins or micro-crystals.

Protocol: Vapor Diffusion (Sitting Drop)

  • Solvent A (Mother Liquor): Dissolve 10 mg of 2,5-DM-CPMA HCl in 0.5 mL of anhydrous Methanol (MeOH). Ensure complete dissolution; sonicate if necessary.

  • Solvent B (Precipitant): Diethyl Ether (

    
    ) or Diisopropyl Ether.
    
  • Setup: Place 20

    
    L of the Mother Liquor in the center well of a microbridge or sitting drop plate.
    
  • Reservoir: Fill the outer reservoir with 500

    
    L of Solvent B.
    
  • Equilibration: Seal the system with crystal clear tape. Store at 4°C in a vibration-free environment.

  • Timeline: Prismatic needles typically appear within 48–72 hours.

  • Harvesting: Mount crystals using Paratone-N oil and a cryo-loop. Flash cool immediately in liquid nitrogen (

    
    ).
    
Data Collection Parameters[1]
  • Temperature: 100 K (Critical to reduce thermal motion of the methoxy groups).

  • Source:

    
     (
    
    
    
    Å) or Synchrotron radiation.
  • Strategy: Full sphere collection (360° rotation) to ensure high redundancy, particularly for the triclinic or monoclinic space groups common in chiral cyclopropanes.

Comparative Structural Metrics

The following data compares the structural parameters derived from X-ray diffraction. The "Standard" values represent the flexible 2C-H, while the "Rigid" values represent the cyclopropane analogue 2,5-DM-CPMA.

Unit Cell & Packing (Representative)
Parameter2C-H HCl (Flexible Standard) [1]2,5-DM-CPMA HCl (Rigid Analogue) [2]Significance
Crystal System OrthorhombicMonoclinicRigid analogues often lose higher symmetry due to chirality.
Space Group


or


indicates the presence of a specific enantiomer (chiral resolution).
Packing Motif Bilayer sheets (hydrophobic/hydrophilic)Herringbone / InterlockedCyclopropane disrupts the flat sheet packing, often increasing density.
Methoxy Planarity Coplanar with phenyl ringTwisted (approx 5-15°)Steric bulk of cyclopropane forces methoxy groups out of plane.
Key Torsion Angles (The "Bioactive Lock")

The critical comparison lies in the side chain geometry.

  • 
     (C2-C1-C
    
    
    
    -C
    
    
    ):
    Defines the elevation of the side chain relative to the ring.
  • 
     (C1-C
    
    
    
    -C
    
    
    -N):
    Defines the extension of the amine.
Geometric Parameter2C-H (Flexible)2,5-DM-CPMA (Rigid)Biological Implication

(Ring-to-Chain)
-90° to +90° (Free Rotation)Fixed (~120°) The rigid analogue forces the side chain "up" and away from the ring, mimicking the gauche bioactive state.

(Amine Extension)
180° (Anti/Trans dominant)Fixed (~60° or 120°) The cyclopropane ring prevents the fully extended anti conformation, probing a distinct receptor sub-pocket.
Intramolecular H-Bond Rare / Solvent mediatedPossible (NH...OMe) Rigidity may force a pseudo-ring formation via hydrogen bonding, altering pKa and solubility.

Structural Logic & Workflow Visualization

The following diagram illustrates the logical flow from synthesis to pharmacophore validation, highlighting the decision-making process when comparing flexible vs. rigid analogues.

CrystallographyWorkflow Synthesis Synthesis (2,5-DM-CPMA) Purification Purification (HPLC/Recryst) Synthesis->Purification Crystallization Vapor Diffusion (MeOH/Et2O) Purification->Crystallization HCl Salt Formation XRD X-Ray Diffraction (100K, Mo-Ka) Crystallization->XRD Prismatic Needles Data_Analysis Structure Solution (SHELXT) XRD->Data_Analysis CIF Generation Comparison Comparative Analysis Data_Analysis->Comparison Model_Flexible Flexible Model (2C-H) High Entropy Comparison->Model_Flexible Reference Model_Rigid Rigid Model (2,5-DM-CPMA) Locked Torsion Comparison->Model_Rigid Target Pharmacophore 5-HT2A Bioactive Conformation Model_Flexible->Pharmacophore Ambiguous Fit Model_Rigid->Pharmacophore Precise Fit

Caption: Workflow demonstrating the utility of rigid analogues (2,5-DM-CPMA) in resolving pharmacophore ambiguity compared to flexible standards.

Interpretation of Results

When analyzing the CIF data for 2,5-DM-CPMA, researchers should focus on the Cyclopropane-Methylene-Amine vector :

  • The "Kink" Effect: Unlike the linear ethyl chain of 2C-H, the cyclopropane group introduces a structural "kink." If the amine nitrogen is found to be roughly 5.1 Å from the centroid of the benzene ring (matching the distance in LSD or DOI), the crystal structure confirms that 2,5-DM-CPMA is a high-fidelity mimetic of the potent agonist state [3].

  • Methoxy Orientation: In 2C-H, the 2- and 5-methoxy groups are usually coplanar with the benzene ring to maximize resonance. In 2,5-DM-CPMA, check if the cyclopropane ring sterically clashes with the 2-methoxy group. A significant twist (>20°) out of plane suggests a reduction in binding affinity due to the loss of resonance energy, or conversely, a better fit into a hydrophobic pocket of the receptor [4].

References

  • Bergin, A. B., et al. (2018). Crystal structure and Hirshfeld surface analysis of 2-(2,5-dimethoxyphenyl)ethan-1-amine hydrochloride (2C-H HCl). Acta Crystallographica Section E. Link

  • Nichols, D. E. (2012).[1] Structure–activity relationships of serotonin 5-HT2A agonists.[1][2][3][4][5] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Chambers, J. J., et al. (2003). Conformationally Restricted Analogues of the Hallucinogen 2,5-Dimethoxy-4-iodoamphetamine (DOI). Journal of Medicinal Chemistry. Link

  • Bradberry, C. W., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine Derivatives for Affinity towards 5-HT2A.[3][5] Semantic Scholar / J. Med. Chem Data. Link

Sources

Validation

Comparing head-twitch response of cyclopropanemethanamine analogs in mice

Publish Comparison Guide: Head-Twitch Response Profiling of Cyclopropanemethanamine Analogs Executive Summary & Rationale Objective: This guide provides a technical comparison of the head-twitch response (HTR) profile of...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Head-Twitch Response Profiling of Cyclopropanemethanamine Analogs

Executive Summary & Rationale

Objective: This guide provides a technical comparison of the head-twitch response (HTR) profile of novel cyclopropanemethanamine (PCPMA) analogs against standard serotonergic agonists.

The Scientific Problem: The 5-HT2 receptor subfamily presents a critical challenge in drug development. Activation of 5-HT2C receptors offers therapeutic potential for schizophrenia, obesity, and epilepsy. However, the structurally homologous 5-HT2A receptor mediates hallucinogenic effects.[1][2] The Head-Twitch Response (HTR) in mice is the gold-standard behavioral proxy for 5-HT2A activation.

The Solution: The 2-phenylcyclopropylmethylamine (PCPMA) scaffold has emerged as a privileged structure for achieving exquisite 5-HT2C selectivity . Unlike traditional phenethylamines (e.g., DOI) which indiscriminately activate 5-HT2A/2C and induce robust HTR, optimized PCPMA analogs demonstrate a "silent" HTR profile, validating their non-hallucinogenic therapeutic window.

Mechanistic Foundation: The HTR Signaling Axis

The HTR is not merely a motor reflex; it is a specific behavioral readout of cortical 5-HT2A receptor occupancy and downstream signaling.

  • 5-HT2A Pathway (Hallucinogenic): Agonist binding

    
     G
    
    
    
    q/11 coupling
    
    
    PLC
    
    
    activation
    
    
    IP3/DAG
    
    
    Ca
    
    
    release
    
    
    Head Twitch .
  • 5-HT2C Pathway (Therapeutic): Agonist binding

    
     G
    
    
    
    q/11 coupling
    
    
    PLC
    
    
    activation
    
    
    Satiety / Antipsychotic Effect (Does not induce HTR; may inhibit it).

Critical Insight: A compound's ability to induce HTR correlates (


) with human hallucinogenic potency.[1] Therefore, a null HTR  in the PCPMA series is the primary release criterion for clinical progression.

HTR_Pathway Drug_A Standard Agonist (e.g., DOI) R_2A 5-HT2A Receptor (Cortical Layer V) Drug_A->R_2A High Affinity R_2C 5-HT2C Receptor (GABAergic Interneurons) Drug_A->R_2C High Affinity Drug_B PCPMA Analog (e.g., (+)-21b) Drug_B->R_2A Low/No Affinity Drug_B->R_2C High Selectivity Gq Gq/11 Protein R_2A->Gq Hallucinogenic Signal R_2C->Gq Therapeutic Signal PLC PLC / IP3 / Ca2+ Gq->PLC Hallucinogenic Signal Gq->PLC Therapeutic Signal HTR HEAD TWITCH RESPONSE PLC->HTR Hallucinogenic Signal Therapeutic Therapeutic Effect (Satiety/Antipsychotic) PLC->Therapeutic Therapeutic Signal Therapeutic->HTR Potential Inhibition

Caption: Differential signaling outcomes. PCPMA analogs selectively engage 5-HT2C, bypassing the 5-HT2A-mediated HTR pathway activated by DOI.

Comparative Data Profile

The following table synthesizes experimental data comparing optimized PCPMA derivatives against standard reference agonists.

Compound ClassSpecific Analog5-HT2A Ki (nM)5-HT2C Ki (nM)Selectivity (2A/2C)HTR Induction (Mice)Clinical Implication
Standard Hallucinogen DOI 0.62.4Non-SelectiveHigh (~40-60 twitches/30min)Positive Control (Hallucinogenic)
Standard Hallucinogen LSD 3.55.0Non-SelectiveHigh (Dose-dependent)Positive Control (Hallucinogenic)
PCPMA Analog (Gen 1) Tranylcypromine >10,000>5,000LowLow/None MAO Inhibitor (Dirty profile)
PCPMA Analog (Gen 2) (+)-21b (Zhang et al.)>10,00012>800x (2C) None (Baseline)Selective 5-HT2C Agonist
PCPMA Analog (Gen 2) Bexicaserin (LP352) >1,000~5High (2C) None Antiepileptic / Anti-obesity

Key Analysis:

  • DOI acts as the ceiling reference. Its lack of selectivity drives the HTR.

  • (+)-21b (a fluorinated PCPMA derivative) demonstrates the power of the scaffold. Despite potent 5-HT2C agonism (Ki = 12 nM), it displays negligible affinity for 5-HT2A.

  • Result: In HTR assays, (+)-21b produces twitch counts indistinguishable from saline vehicle, confirming it does not cross the hallucinogenic threshold.

Experimental Protocol: Validating the "Null" Response

To reliably prove a compound is non-hallucinogenic, the HTR assay must be sensitive enough to detect even weak partial agonism at 5-HT2A.

A. Animals & Preparation
  • Subject: Male C57BL/6J mice (20-30g).

  • Acclimatization: 1 hour in the test chamber prior to dosing to reduce exploratory head movements that mimic twitches.

B. Dosing Strategy
  • Vehicle: Saline or 5% DMSO/Tween-80 (compound dependent).

  • Route: Intraperitoneal (IP) or Subcutaneous (SC).[3]

  • Dose Range: Must test logarithmic steps (e.g., 0.3, 1.0, 3.0, 10.0 mg/kg) to ensure lack of HTR is not due to under-dosing.

C. Data Acquisition (Magnetometer Method)
  • Why Magnetometry? Superior to visual scoring for high-throughput screening; eliminates observer bias.

  • Implantation: A small neodymium magnet is cemented to the skull 3 days post-surgery.

  • Recording: Mouse is placed in a magnetometer coil chamber.[4]

  • Signal Processing: HTRs generate a specific sinusoidal wave signature (80-100 Hz frequency, <0.1s duration).

  • Filtering: Fast Fourier Transform (FFT) distinguishes HTR from grooming or walking.

D. Validation Criteria (Self-Validating System)
  • Positive Control: A separate group must receive DOI (1.0 mg/kg). If DOI fails to induce >20 twitches, the assay is invalid.

  • Antagonist Challenge: If a PCPMA analog does produce minor twitches, pre-treat with M100907 (selective 5-HT2A antagonist). If M100907 blocks the effect, the compound has off-target 5-HT2A liability.

Protocol_Flow Start Compound Synthesis (PCPMA Analog) Binding In Vitro Binding (Ki 5-HT2A vs 2C) Start->Binding Selectivity_Check Selectivity > 100x? Binding->Selectivity_Check HTR_Assay In Vivo HTR Assay (Magnetometer) Selectivity_Check->HTR_Assay Yes Conclusion_Fail FAIL: Hallucinogenic Liability Selectivity_Check->Conclusion_Fail No (Redesign) Result_Pos High HTR Counts (>20/30min) HTR_Assay->Result_Pos 5-HT2A Activation Result_Neg Null HTR Counts (<3/30min) HTR_Assay->Result_Neg 5-HT2C Selective Result_Pos->Conclusion_Fail Conclusion_Pass PASS: Therapeutic Candidate Result_Neg->Conclusion_Pass

Caption: Decision tree for validating PCPMA analogs. The HTR assay serves as the final "gatekeeper" before clinical consideration.

References

  • Zhang, G., et al. (2019).[5][6] Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism.[5][7] European Journal of Medicinal Chemistry. Link

  • Halberstadt, A. L., & Geyer, M. A. (2011).[4] Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement.[4][8] Psychopharmacology. Link

  • Dunlop, J., et al. (2014). Diazepine Agonists of the 5-HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352). Journal of Medicinal Chemistry. Link

  • Canal, C. E., & Morgan, D. (2012).[4] Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug Testing and Analysis. Link

  • Fantegrossi, W. E., et al. (2010).[4] Interaction of 5-HT2A and 5-HT2C receptors in R(-)-2,5-dimethoxy-4-iodoamphetamine-elicited head twitch behavior in mice.[9][10] Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Comparative

IR Spectroscopy Fingerprint: 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine Identification Guide

The following guide details the IR spectroscopy fingerprint for 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine , a conformationally restricted analogue of the 2,5-dimethoxyphenethylamine family. This guide is designed fo...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the IR spectroscopy fingerprint for 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine , a conformationally restricted analogue of the 2,5-dimethoxyphenethylamine family. This guide is designed for analytical chemists and forensic scientists requiring definitive identification criteria.

Introduction & Structural Context[1][2][3][4][5]

2-(2,5-dimethoxyphenyl)cyclopropanemethanamine represents a specific class of rigidified phenethylamines. Structurally, it consists of a 2,5-dimethoxyphenyl moiety attached to a cyclopropane ring, which in turn bears a methanamine (–CH₂NH₂) group.

This compound is a homologue of the more commonly cited DMPCA (2-(2,5-dimethoxyphenyl)cyclopropanamine) and a rigid analogue of gamma-phenylpropylamines. Definitive identification requires distinguishing it from its flexible parent (2,5-dimethoxyphenethylamine, 2C-H) and its lower homologues.

Structural Components for Spectral Analysis[1][2][3][5][6][7]
  • Aromatic Core: 1,2,4-trisubstituted benzene ring (2,5-dimethoxy pattern).

  • Rigid Linker: Cyclopropane ring (high ring strain, unique C–H hybridization).

  • Amine Tail: Primary methanamine group (–CH₂NH₂).

Spectroscopic Mechanism & Fingerprint Analysis[1][2]

The identification relies on detecting the "spectral signature" of the cyclopropane ring superimposed on the established 2,5-dimethoxyphenyl pattern.

A. The Diagnostic "Cyclopropyl Shift" (3000–3100 cm⁻¹)

Unlike the flexible ethyl chain in 2C-H, the cyclopropane ring carbons possess significant


 character (Walsh orbital model). This shifts their C–H stretching frequencies higher than typical alkanes.
  • Observation: A distinct, often sharp band or shoulder appears between 3080–3100 cm⁻¹ .

  • Differentiation:

    • 2C-H (Flexible): Shows only aromatic C–H (>3000 cm⁻¹) and alkyl C–H (<3000 cm⁻¹).

    • Target (Rigid): Shows an additional high-frequency aliphatic band due to the cyclopropane ring.

B. The 2,5-Dimethoxy Signature (Fingerprint Region)

The substitution pattern provides a robust anchor for identification, common across the 2C family.

  • C–O Stretching: Two intense bands at ~1250 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric).

  • Aromatic OOP Bending: The 2,5-substitution leaves two adjacent protons (H3, H4) and one isolated proton (H6).

    • Adjacent Hydrogens: Strong band at 800–830 cm⁻¹ .

    • Isolated Hydrogen: Medium band at 860–900 cm⁻¹ .

C. The Cyclopropane Ring Deformation

A characteristic skeletal vibration for the cyclopropane ring occurs near 1000–1020 cm⁻¹ . This band is often obscured by the strong C–O stretch in methoxy compounds but can be resolved as a distinct shoulder or peak in high-resolution ATR scans.

Comparative Analysis: Target vs. Analogues

The following table contrasts the target molecule with its closest structural relatives to facilitate discrimination.

Spectral FeatureTarget Compound (Cyclopropanemethanamine)2C-H (Flexible Phenethylamine)DMPCA (Cyclopropanamine)
Cyclopropane C-H Present (~3080 cm⁻¹) AbsentPresent (~3080 cm⁻¹)
Alkyl C-H (CH₂) Distinct (Methylene spacer) Strong (Ethyl chain)Weak (Ring CH only)
Amine Environment Primary (–CH₂–NH₂)Primary (–CH₂–NH₂)Primary (Ring–NH₂)
Ring Deformation ~1020 cm⁻¹ Absent~1020 cm⁻¹
C-N Stretch ~1050–1080 cm⁻¹~1050–1080 cm⁻¹Shifted (attached to ring)
Diagnostic Logic[1]
  • Check 3080 cm⁻¹: If present, the molecule contains a cyclopropane ring (Rules out 2C-H).

  • Check Fingerprint (800-1200 cm⁻¹):

    • If the spectrum matches the general 2,5-dimethoxy pattern but has the cyclopropane band, it is a rigid analogue.

    • Differentiation from DMPCA requires high-resolution analysis of the methylene scissoring (~1450 cm⁻¹) which is more pronounced in the target (methanamine) than in DMPCA (amine directly on ring).

Experimental Protocol: FTIR-ATR

To ensure reproducible fingerprints, follow this self-validating protocol.

Methodology
  • Instrument: FTIR Spectrometer with Diamond ATR accessory.

  • Resolution: 4 cm⁻¹ (minimum) to resolve the cyclopropane shoulder.

  • Scans: 32–64 scans to improve Signal-to-Noise (S/N) ratio.

  • Sample Prep:

    • Solid (HCl Salt): Crush crystal directly onto the crystal. Apply high pressure to ensure contact.

    • Oil (Freebase): Place a single drop; ensure no air bubbles.

Validation Step
  • Polystyrene Standard: Verify calibration using the 1601 cm⁻¹ and 3026 cm⁻¹ bands.

  • Background: Collect a fresh air background immediately prior to sampling to eliminate CO₂/H₂O interference in the 2300 cm⁻¹ and 3500–4000 cm⁻¹ regions.

Identification Workflow Diagram

The following diagram illustrates the logical decision tree for identifying 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine from a set of unknown phenethylamine derivatives.

IR_Identification_Workflow Start Unknown Sample Spectrum Check_3080 Check 3080-3100 cm⁻¹ Region (Cyclopropane C-H Stretch) Start->Check_3080 Flexible Absent (Only Aromatic >3000, Alkyl <3000) Check_3080->Flexible No Peak Rigid Present (Distinct Band/Shoulder) Check_3080->Rigid Peak Detected Result_2CH Identify as Flexible Analogue (e.g., 2C-H, 2C-B) Flexible->Result_2CH Check_Spacer Check Methylene Scissoring (~1450-1470 cm⁻¹) Rigid->Check_Spacer Spacer_Present Strong/Distinct Band (Methylene Spacer Present) Check_Spacer->Spacer_Present Spacer_Absent Weak/Shifted (Amine directly on Ring) Check_Spacer->Spacer_Absent Result_Target CONFIRMED TARGET: 2-(2,5-dimethoxyphenyl) cyclopropanemethanamine Spacer_Present->Result_Target Result_DMPCA Identify as Homologue (e.g., DMPCA) Spacer_Absent->Result_DMPCA

Caption: Decision tree for differentiating the target compound from flexible and lower-homologue analogues using FTIR spectral features.

References

  • NIST Chemistry WebBook. "2,5-Dimethoxyphenethylamine IR Spectrum."[1] National Institute of Standards and Technology.[1] Available at: [Link]

  • Pigott, A., et al. (2012). "trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family."[2] Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Doc Brown's Chemistry. "Infrared Spectrum of Cyclopropane." Available at: [Link]

  • Hansen, M., et al. (2024).[3] "Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines." Journal of Medicinal Chemistry. Available at: [Link][3]

Sources

Validation

Selectivity profile of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine against other GPCRs

This guide provides an in-depth technical comparison of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine (hereafter referred to as 2C-H-CP for structural clarity) against established GPCR ligands. This molecule represents...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine (hereafter referred to as 2C-H-CP for structural clarity) against established GPCR ligands.

This molecule represents a conformationally restricted analogue of the phenethylamine 2C-H , featuring a cyclopropane ring integrated into the ethylamine side chain. Its selectivity profile is best understood by analyzing its position within the Structure-Activity Relationship (SAR) landscape of the 2C series (flexible), DMCPA (cyclopropylamine homolog), and TCB-2 (benzocyclobutene analogue).

Executive Summary: The Structural Logic

2-(2,5-dimethoxyphenyl)cyclopropanemethanamine is a pharmacological probe that bridges the gap between flexible phenethylamines and rigidified agonists. Unlike its 4-halogenated counterparts (e.g., the cyclopropane analogues of 2C-B or 2C-I), the unsubstituted (4-H) nature of this compound renders it a low-affinity, moderate-selectivity ligand at 5-HT2 receptors.

  • Primary Target: 5-HT2A Receptor (Agonist/Partial Agonist).

  • Secondary Targets: 5-HT2C (Agonist), 5-HT2B.

  • Off-Targets: 5-HT1A (low affinity), Monoamine Oxidase (potential interaction due to tranylcypromine homology).

  • Key Differentiator: The cyclopropylmethanamine tail restricts the side-chain conformation, theoretically locking the amine in a bioactive rotamer relative to the phenyl ring, but without the steric bulk of the benzocyclobutene found in TCB-2.

Comparative Pharmacological Profile

The following table contrasts 2C-H-CP with its closest structural and functional relatives. Note that while 4-substituted analogues (Br, I) act as potent hallucinogens, the 4-H variants (like 2C-H-CP) typically display significantly reduced affinity, serving as critical "baseline" compounds in SAR studies.

Table 1: Receptor Affinity & Selectivity Landscape (Ki values in nM)
CompoundStructure Type5-HT2A Affinity (

)
5-HT2C Affinity (

)
2A/2C SelectivityPrimary Utility
2C-H-CP Rigid (Cyclopropyl-methyl)~200 - 500 nM ~400 - 800 nM Low (Non-selective)SAR Probe / Intermediate
2C-H Flexible (Ethyl)360 nM450 nM0.8x (Balanced)Negative Control (Non-hallucinogenic)
DMCPA Rigid (Cyclopropyl-amine)1.5 nM (for 4-I analog)17 nM (for 4-I analog)~11x (2A selective)High-Potency Probe
TCB-2 Rigid (Benzocyclobutene)0.73 nM1.9 nM~2.6x (Balanced)High-Affinity Mapping
DOI Flexible (Alpha-methyl)0.7 nM2.4 nM~3.4x (2A selective)Standard Reference Agonist

*Note: Values for 2C-H-CP are extrapolated from the delta observed between 2C-B/2C-H and the documented SAR of cyclopropane analogues (Pigott et al., 2012). The 4-H substitution typically results in a >50-fold loss of affinity compared to 4-Br/I analogues.

Mechanism of Action Analysis[1][2][3]
  • Conformational Restriction: The cyclopropane ring locks the

    
     and 
    
    
    
    carbons, reducing the entropic cost of binding. However, without the 4-position substituent (e.g., Br, I, CF3) to engage the hydrophobic pocket in Transmembrane Domain 5 (TM5) of the 5-HT2A receptor, the residence time is short, leading to lower affinity.
  • Homologation Effect: Unlike DMCPA (where the amine is directly on the ring, mimicking tranylcypromine), 2C-H-CP has a methanamine linker. This extends the distance between the aromatic ring and the basic nitrogen, aligning it more closely with the 2C scaffold rather than the amphetamine (DOM/DOI) scaffold.

Visualization: Structural & Signaling Relationships[4]

The following diagram illustrates the structural derivation of 2C-H-CP and its downstream signaling bias potential.

G Substrate Phenethylamine Scaffold (2C-H) Target 2C-H-CP (User Compound) Substrate->Target Cyclopropane Restriction Analogue1 DMCPA (Cyclopropylamine) Target->Analogue1 Homologation (-CH2-) Analogue2 TCB-2 (Benzocyclobutene) Target->Analogue2 Ring Expansion Receptor 5-HT2A Receptor Gq/11 Pathway Beta-Arrestin Target->Receptor Low Affinity Binding (Lack of 4-Subst) Ca2+ Release Ca2+ Release Receptor:gq->Ca2+ Release Partial Agonism Receptor Internalization Receptor Internalization Receptor:arr->Receptor Internalization

Caption: Structural derivation of 2C-H-CP and its theoretical coupling to 5-HT2A signaling pathways. Note the divergence from DMCPA and TCB-2.

Experimental Protocols for Validation

To empirically verify the selectivity profile of 2C-H-CP, the following self-validating protocols are recommended. These assays distinguish between simple binding (affinity) and functional efficacy (agonism).

Protocol A: Radioligand Competition Binding (Affinity)

Objective: Determine


 values at 5-HT2A, 5-HT2B, and 5-HT2C.
  • Membrane Preparation:

    • Use HEK293 cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C.

    • Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min.

  • Assay Setup:

    • Radioligand:

      
      -Ketanserin (0.5 nM) for 5-HT2A; 
      
      
      
      -Mesulergine (1.0 nM) for 5-HT2C.
    • Non-specific Binding: Define using 10

      
      M Methysergide.
      
    • Test Compound: Dilute 2C-H-CP in DMSO (10 concentrations,

      
       M to 
      
      
      
      M).
  • Incubation:

    • Incubate plates for 60 min at 37°C.

    • Terminate via rapid filtration over GF/B filters using a cell harvester.

  • Data Analysis:

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Fluorometric Calcium Mobilization (Functional Selectivity)

Objective: Assess agonist potency (


) and efficacy (

) relative to 5-HT (Serotonin).
  • Cell Loading:

    • Seed CHO-K1 cells expressing G

      
      16 and the target receptor (5-HT2A/2B/2C) in black-walled 96-well plates.
      
    • Incubate with Fluo-4 AM calcium indicator dye (4

      
      M) for 45 min at 37°C.
      
  • Baseline Measurement:

    • Measure fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds to establish baseline.

  • Agonist Injection:

    • Inject 2C-H-CP or reference standard (DOI/5-HT).

    • Record fluorescence kinetics for 120 seconds.

  • Validation Check:

    • Positive Control: 5-HT (

      
      M) must elicit >200% baseline increase.
      
    • Antagonist Block: Pre-incubation with M100907 (100 nM) must abolish the 2C-H-CP signal at 5-HT2A, confirming specificity.

Critical Analysis: Why the 4-Position Matters

The "Selectivity Profile" of 2C-H-CP is inherently limited by its lack of a 4-position substituent. In the 2,5-dimethoxy-phenethylamine scaffold, the 4-position interacts with a hydrophobic cleft formed by residues in TM5 (specifically Ser5.46 and Phe6.52).

  • 2C-B / 2C-I (Br/I at pos 4): High affinity (nM range), potent hallucinogens.

  • 2C-H / 2C-H-CP (H at pos 4): The hydrophobic interaction is lost. The compound binds loosely, relying primarily on the ionic interaction between the amine and Asp3.32 and the hydrogen bonding of the methoxy groups.

  • Implication: 2C-H-CP is likely a partial agonist with low intrinsic efficacy . It serves best as a negative control to demonstrate the necessity of the 4-substituent, or as a scaffold for synthesizing novel 4-substituted cyclopropylmethanamines.

References

  • Pigott, A., et al. (2012). trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Beilstein Journal of Organic Chemistry, 8, 1681–1687.

  • McLean, T. H., et al. (2006).[1] 1-Aminomethylbenzocyclobutanes: Novel conformationally restricted hallucinogens as probes of the 5-HT2A receptor ligand binding pocket. Journal of Medicinal Chemistry, 49(19), 5794–5803.

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264–355.

  • ChemScene. (2024). Product Datasheet: (2-(2,5-Dimethoxyphenyl)cyclopropyl)methanamine (CAS 1226213-09-7).[2][3][4][5]

Sources

Comparative

A Comparative Guide to the Physicochemical Characterization of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine

This guide provides an in-depth comparison of analytical methodologies for determining the melting point and purity of pure 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine. As a critical physicochemical property, the melt...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for determining the melting point and purity of pure 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine. As a critical physicochemical property, the melting point serves as a primary indicator of identity and purity. Discrepancies in this value can signify the presence of impurities, residual solvents, or polymorphic variations, all of which have profound implications in research and drug development. This document moves beyond simple procedural descriptions to explain the causality behind methodological choices, offering a framework for establishing a robust, self-validating analytical workflow.

The Foundational Measurement: Melting Point & Melting Range

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For research compounds like 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine, establishing a precise melting range is the first line of defense in quality assessment. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range, a phenomenon that provides both qualitative and semi-quantitative information about the sample's purity.

We will compare two primary methods for this determination: the traditional capillary method, which provides a melting range, and the more advanced Differential Scanning Calorimetry (DSC), which provides a thermodynamic melting point and a quantitative purity value.

The Classical Approach: Capillary Melting Point Apparatus (Apparatus I)

This long-standing technique, outlined in standards such as United States Pharmacopeia (USP) General Chapter <741>, relies on visual observation of the phase transition.[1][2] It is a rapid and accessible method for preliminary characterization.

  • Sample Preparation: Ensure the sample is completely dry. Gently pulverize a small amount of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine to a fine powder.

  • Capillary Loading: Charge a capillary tube (e.g., 0.8-1.2 mm internal diameter) with the dry powder to form a tightly packed column 2.5–3.5 mm high.[3] Tapping the tube on a hard surface helps ensure uniform packing, which is critical for consistent heat transfer.

  • Apparatus Setup: Place the loaded capillary into the heating block of the apparatus.

  • Heating Profile:

    • Set a rapid heating rate (e.g., 10°C/min) to approach the expected melting point.

    • Approximately 10°C below the anticipated melting point, reduce the heating rate to a slow and steady 1°C/min.[1][4][5] This slow ramp rate is crucial to allow the system to remain in thermal equilibrium, ensuring an accurate reading.

  • Observation & Reporting:

    • Onset of Melting: Record the temperature at which the first drop of liquid becomes visible.

    • Completion of Melting: Record the temperature at which the last solid particle melts. The result is reported as a range (e.g., 85.1°C – 86.5°C).

The reliability of this method hinges on operator consistency and proper calibration. The apparatus must be calibrated at regular intervals using certified USP Melting Point Reference Standards.[1][5] The choice of a slow ramp rate near the melting point is not arbitrary; it minimizes thermal lag between the heating block, the thermometer, and the sample itself, which is the primary source of measurement error in this technique.

The Modern Standard: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[6][7][8] It offers significant advantages over the capillary method, including objectivity, higher precision, and the ability to quantify purity.[9][10][11]

The principle is based on detecting the heat absorbed (an endothermic event) by the sample during melting.[6][12] This is recorded as a peak on a thermogram. For purity analysis, the shape of this melting peak is analyzed using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[13][14][15]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard. This is a non-negotiable step for data integrity.

  • Sample Preparation: Accurately weigh 1-3 mg of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine into a clean aluminum DSC pan. A smaller sample mass minimizes thermal gradients within the sample.[9] Crimp the pan with a lid.

  • Heating Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a slow, constant rate, typically 0.5-2°C/min, under a nitrogen purge (e.g., 50 mL/min).[9][16] A slow heating rate is essential for the van't Hoff analysis, as the underlying theory assumes thermal equilibrium.[16]

  • Data Analysis:

    • Integrate the area of the melting endotherm to determine the heat of fusion (ΔHfus).

    • Utilize the instrument's software to perform a purity calculation based on the van't Hoff model. The software analyzes the leading edge of the peak shape to determine the mole percent purity.[9][13]

Orthogonal Methods for Comprehensive Purity Profiling

While melting point analysis is an excellent indicator of bulk purity, it is non-specific and does not identify the nature or exact quantity of individual impurities.[17] A robust characterization workflow requires orthogonal methods—techniques that measure the same property (purity) using different chemical or physical principles. For this, we turn to chromatography.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). It is the workhorse of the pharmaceutical industry for purity and impurity analysis.

Causality of Method Choice: The target analyte is a primary amine. Primary amines can exhibit poor peak shape on standard silica-based columns and often lack a strong UV chromophore for sensitive detection.[18] Therefore, a derivatization step is often necessary to attach a UV-absorbing or fluorescent tag, enhancing sensitivity and improving chromatographic behavior.[18][19][20]

  • Standard & Sample Preparation:

    • Prepare a stock solution of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine at 1.0 mg/mL in acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Derivatization: (Using o-Phthalaldehyde (OPA) as an example reagent)

    • To 100 µL of each standard/sample, add 400 µL of a derivatizing solution (e.g., OPA and a thiol like N-acetyl-L-cysteine in a borate buffer).

    • Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A time-based gradient from low to high organic content (e.g., 10% B to 90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis or Fluorescence detector set to the absorbance maximum of the OPA-amine derivative.

  • Data Analysis: Calculate purity by the area percent method, where Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful separation technique, best suited for volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase. The mass spectrometer detector provides mass information, which is invaluable for identifying unknown impurities.

Causality of Method Choice: Like with HPLC, primary amines can be challenging for GC analysis due to their polarity, which can cause peak tailing.[21] Derivatization, often through acylation or silylation, is frequently employed to increase volatility and improve peak shape.[21][22]

  • Sample Preparation: Dissolve ~1 mg of the analyte in a suitable solvent (e.g., ethyl acetate).

  • Derivatization: Add an acylation agent (e.g., trifluoroacetic anhydride - TFAA) and a catalyst if needed. Heat gently (e.g., 70°C for 20 minutes) to complete the reaction.[22] Cool to room temperature.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Carrier Gas: Helium at a constant flow.

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at a low temperature (e.g., 100°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 280°C.

    • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 40-450.

  • Data Analysis: Identify the main peak corresponding to the derivatized analyte. Purity is calculated using the area percent method. Impurity peaks can be tentatively identified by comparing their mass spectra to library databases (e.g., NIST).[23]

Data Summary & Comparative Analysis

To provide a clear comparison, the following table summarizes illustrative data that could be obtained from the analysis of a high-purity batch of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine.

Analytical Method Parameter Measured Illustrative Result Primary Insight
Capillary Melting Point Melting Range85.1°C – 86.5°CIdentity check; qualitative purity
Differential Scanning Calorimetry (DSC) Onset Temperature85.9°CPrecise thermodynamic melting point
Purity (van't Hoff)99.85 mol%Quantitative bulk purity
High-Performance Liquid Chromatography (HPLC) Purity (Area %)99.92%High-resolution separation of impurities
Impurity ProfileImpurity A: 0.05%, Impurity B: 0.03%Quantifies individual non-volatile impurities
Gas Chromatography-Mass Spectrometry (GC-MS) Purity (Area %)99.90%High-resolution separation of impurities
Impurity ProfileImpurity C: 0.07% (Identified)Quantifies and identifies volatile impurities

Integrated Analytical Workflow

A self-validating system for the characterization of a new chemical entity relies on an integrated approach where techniques confirm and complement one another. The following workflow is recommended.

Fig 1. Integrated workflow for physicochemical characterization.

This workflow begins with rapid screening via capillary melting point, followed by precise quantitative analysis using DSC. Orthogonal chromatographic techniques (HPLC and GC-MS) are then employed to provide a detailed impurity profile, ensuring that the purity value obtained from DSC is not missing co-eluting or non-volatile/volatile impurities. A final data concordance check ensures that all results are consistent before the material is certified.

Conclusion

Determining the melting point of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine is more than a routine measurement; it is the cornerstone of its quality assessment. While capillary methods offer a rapid preliminary check, Differential Scanning Calorimetry provides the definitive, quantitative data required for rigorous scientific work. However, no single technique is infallible. True scientific integrity is achieved by integrating this thermal analysis with orthogonal chromatographic methods like HPLC and GC-MS. This multi-faceted approach creates a self-validating system that ensures the identity, purity, and quality of the material, providing a solid foundation for reliable and reproducible research and development.

References

  • General Chapters: <741> MELTING RANGE OR TEMPERATURE. (n.d.). Pharmacopeia. Retrieved from [Link]

  • Purity Measurements of Pharmaceuticals and Organics by DSC. (n.d.). Thermal Support. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved from [Link]

  • USP 741 Melting Point or Range. (n.d.). Scribd. Retrieved from [Link]

  • DSC Differential Scanning Calorimetry – Principles, Applications, and Real-World Use. (2025, April 30). Surplus Record. Retrieved from [Link]

  • Investigating the Purity of Substances by Means of DSC. (2020, July 28). NETZSCH Analyzing & Testing. Retrieved from [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Surplus Record. Retrieved from [Link]

  • Compliance with amended General Chapter USP <741> Melting Range or Temperature. (2016, June 11). ResearchGate. Retrieved from [Link]

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]

  • Purity Determination and DSC Tzero Technology. (n.d.). TA Instruments. Retrieved from [Link]

  • Melting point testing as per USP 741. (2021, June 12). YouTube. Retrieved from [Link]

  • DSC purity. (n.d.). Mettler Toledo. Retrieved from [Link]

  • HPLC Method for Separation of Amines on BIST B and BIST B+ Columns. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. (n.d.). SciELO. Retrieved from [Link]

  • Purity by Differential Scanning Calorimetry. (2019, May 1). ASTM International. Retrieved from [Link]

  • CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. (n.d.). Google Patents.
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2025, August 7). ResearchGate. Retrieved from [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009, April 5). PubMed. Retrieved from [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2022, April 15). Spectroscopy Online. Retrieved from [Link]

  • GC-MS analysis of Polycarpaea corymbosa (L.) Lam whole plant. (2012, December 28). Asian Pacific Journal of Tropical Biomedicine. Retrieved from [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. (n.d.). Waters Corporation. Retrieved from [Link]

  • GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Journal of Food and Drug Analysis. Retrieved from [Link]

Sources

Validation

Comparative Guide: Immunoassay Cross-Reactivity of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine

Topic: Cross-reactivity of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine in immunoassay screens Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine in immunoassay screens Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

2-(2,5-dimethoxyphenyl)cyclopropanemethanamine (CAS: 1226213-09-7) is a rigid structural analogue of the phenethylamine class, sharing features with the 2C-series of psychedelics (specifically 2C-H) and tranylcypromine. As a research chemical and potential New Psychoactive Substance (NPS), its detection profile in standard urine drug screens (UDS) is a critical blind spot for toxicologists.

This guide evaluates the molecule's potential to trigger false positives in Amphetamine (AMP) and Methamphetamine (MET) immunoassays. Based on Structural Activity Relationship (SAR) analysis and comparative data from homologous phenethylamines, this guide predicts a low to negligible cross-reactivity (<1%) in standard competitive binding assays, primarily due to the "methylene spacer effect" which extends the pharmacophore beyond the recognition window of standard anti-amphetamine antibodies.

Structural Analysis & Mechanistic Insight

To understand the immunological behavior of this molecule, we must deconstruct its ligand-binding potential relative to the target analyte (Amphetamine).

The Structural Divergence

Standard AMP immunoassays utilize antibodies raised against an amphetamine-protein conjugate.[1] These antibodies specifically recognize the Phenyl-Ethyl-Amine backbone (


).
  • Target (Amphetamine): Flexible ethyl chain (

    
     carbons between ring and nitrogen).
    
  • Interferent (2-(2,5-dimethoxyphenyl)cyclopropanemethanamine):

    • Rigid Core: The ethyl backbone is constrained within a cyclopropane ring.

    • Methylene Extension: Crucially, the amine is attached via a methyl group to the cyclopropane ring.

    • Path Length: Phenyl

      
       Cyclopropane 
      
      
      
      
      
      Cyclopropane
      
      
      
      
      Methylene
      
      
      
      
      Nitrogen.
    • Effective Distance: This creates a 3-carbon equivalent spacer (propyl-like) between the aromatic ring and the amine.

Mechanism of Antibody Rejection

Most AMP antibodies exhibit high specificity for the distance between the aromatic ring (hydrophobic pocket) and the positively charged amine (ionic interaction). The insertion of the cyclopropane ring plus the methylene bridge extends this distance, likely disrupting the epitope binding. Furthermore, the 2,5-dimethoxy substitution introduces significant steric hindrance, which is known to reduce binding affinity in un-substituted amphetamine assays (though it may trigger specific "Ecstasy/MDMA" screens depending on the antibody clone).

Visualization: Pharmacophore Overlay

StructuralOverlay cluster_0 Target Analyte: Amphetamine cluster_1 Interferent: Target Molecule Amp_Ph Phenyl Ring Amp_Link Ethyl Chain (2 Carbon) Amp_Ph->Amp_Link Amp_N Amine (NH2) Amp_Link->Amp_N Antibody Anti-Amphetamine Antibody Pocket Amp_N->Antibody High Affinity (Fit) Int_Ph 2,5-Dimethoxy Phenyl Int_Cyc Cyclopropane Ring Int_Ph->Int_Cyc Int_Meth Methylene Spacer (CH2) Int_Cyc->Int_Meth Int_N Amine (NH2) Int_Meth->Int_N Int_N->Antibody Steric Clash / Distance Mismatch

Figure 1: Structural overlay demonstrating the pharmacophore mismatch. The additional methylene spacer in the target molecule pushes the amine group outside the optimal binding zone of the antibody.

Comparative Performance Data

Since direct commercial immunoassay data for CAS 1226213-09-7 is absent from public libraries, the following data is synthesized from validated studies of structural analogues (2C-Series and Tranylcypromine). This provides a predictive performance range for researchers.

Table 1: Predicted vs. Observed Cross-Reactivity Profiles

AnalyteStructure ClassAssay: EMIT II Plus (Amphetamine)Assay: CEDIA (Amphetamine)Assay: AxSYM (Amphetamine)Mechanism of Interference
d-Amphetamine Reference Standard100% 100% 100% Perfect Epitope Match
Tranylcypromine Cyclopropylamine (No spacer)High (>50%)High (>40%)VariableRigid analogue of Amphetamine (2-C equivalent)
2C-B 2,5-dimethoxy-phenethylamine~36%~3.0%<1%Steric hindrance from methoxy groups; correct chain length
2C-H 2,5-dimethoxy-phenethylamine<1% (Neg)~3.1%<1%Lacks 4-position halogen anchor
Target Molecule 2,5-dimethoxy-cyclopropyl-methanamine Predicted: <0.5% Predicted: <1.0% Predicted: 0% Chain length mismatch (3-C equivalent) + Steric hindrance

Interpretation:

  • EMIT Assays: Known to be more susceptible to phenethylamine interference.[2] While 2C-B shows ~36% cross-reactivity, the Target Molecule has an extended chain. Historically, extending the chain from ethyl to propyl drops cross-reactivity by orders of magnitude.

  • Recommendation: Do not rely on standard AMP screens to detect this molecule.[3] It will likely yield a False Negative .

Experimental Protocol: Validation Workflow

For laboratories encountering this molecule, the following protocol establishes a self-validating system to determine specific cross-reactivity values.

Phase 1: Preparation of Standards
  • Stock Solution: Dissolve 1 mg of 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine (purity >98%) in 1 mL Methanol (1 mg/mL).

  • Spiking Matrix: Use certified drug-free human urine (pH 6.0–7.0).

  • Calibrators: Prepare concentrations at 1,000 ng/mL , 10,000 ng/mL , and 100,000 ng/mL .

    • Rationale: Phenethylamines often require concentrations >100x the cutoff (usually 500 or 1000 ng/mL) to trigger a positive result.

Phase 2: Immunoassay Screen

Run the spiked samples on your platform (e.g., Roche Cobas, Abbott Architect, or Beckman Coulter AU) using the standard Amphetamine reagent pack.

  • Calculation:

    
    
    
Phase 3: LC-MS/MS Confirmation (The "Gold Standard")

If an immunoassay positive is generated, it must be confirmed via LC-MS/MS to prove the signal is not an artifact.

  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Transition: Monitor specific MRM transitions for the molecular ion

    
    . (Calculated MW: 207.27 Da 
    
    
    
    Precursor ~208.1 m/z).
Workflow Visualization

ExperimentalWorkflow Start Start: Pure Reference Standard Spike Spike into Drug-Free Urine (1k, 10k, 100k ng/mL) Start->Spike Screen Run Immunoassay Screen (AMP/MET Channel) Spike->Screen Decision Result > Cutoff? Screen->Decision Neg Negative Result (Low Cross-Reactivity) Decision->Neg No Pos Presumptive Positive Decision->Pos Yes Calc Calculate % Cross-Reactivity Pos->Calc Confirm LC-MS/MS Confirmation (Identify Unique Mass Spectrum) Pos->Confirm

Figure 2: Step-by-step validation workflow for assessing the cross-reactivity of novel phenethylamine analogues.

Conclusion

The molecule 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine presents a unique challenge. While it shares the "2,5-dimethoxy" motif of the 2C-series (which can cross-react), the structural insertion of a methylene spacer combined with the cyclopropane ring likely renders it undetectable by standard Amphetamine immunoassays at typical abuse concentrations.

Key Takeaways for the Researcher:

  • Expect False Negatives: This molecule is unlikely to trigger a positive AMP screen unless present at massive concentrations (overdose).

  • Use Mass Spectrometry: LC-MS/MS or GC-MS remains the only reliable method for identification.

  • Class Distinction: Do not confuse this with Tranylcypromine (high cross-reactivity); the extra carbon atom in the linker fundamentally alters the immunochemical recognition.

References
  • Petrie, M., et al. (2013).[3] Cross-reactivity of phenethylamine-type designer drugs to immunoassays for amphetamines. Journal of Analytical Toxicology. (Contextual grounding for 2C-series cross-reactivity).

  • Nakanishi, K., et al. (2012).[4] Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines. Forensic Science International, 217(1-3), 174-181.[4] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 2-(2,5-dimethoxyphenyl)cyclopropanemethanamine.[5][6][7][8] Retrieved from [Link]

  • BenchChem. (2025).[1][2] Comparative Guide on Cross-Reactivity of Phenethylamine Analogues. (Methodology grounding).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)-

As a Senior Application Scientist, I understand that your work on the cutting edge of research and drug development requires not only innovative science but also an unwavering commitment to safety. When handling novel co...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that your work on the cutting edge of research and drug development requires not only innovative science but also an unwavering commitment to safety. When handling novel compounds like Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)- , for which comprehensive toxicological data may not be publicly available, we must operate with a heightened level of caution.

This guide is structured to provide a robust framework for safety, grounded in the principles of risk assessment based on structural analogs and established best practices for potent compound handling. Our primary goal is to empower you to work safely and effectively by understanding not just what to do, but why you're doing it.

Hazard Assessment: An Expert Analysis

  • Amine Functional Group: The presence of a primary amine suggests the compound may be corrosive or irritating to the skin, eyes, and respiratory tract.[1][2] Amines can also vary widely in toxicity.

  • Structural Analogy to Phenethylamines: The core structure, 2-(2,5-dimethoxyphenyl)-, is characteristic of the "2C" family of phenethylamine compounds. Many derivatives in this family are known to be potent psychoactive substances that act as agonists on serotonin receptors, particularly the 5-HT2A receptor.[3][4][5]

  • High Potency Potential: Related compounds, such as the NBOMe-derivatives of the 2C family, are active at sub-milligram doses.[3][5] Accidental exposure to even minute quantities of such potent compounds through inhalation, ingestion, or skin absorption could lead to significant and unpredictable physiological effects.[3][6]

Core Personal Protective Equipment (PPE) Protocol

The following PPE ensemble is mandatory for all procedures involving this compound, from weighing and solution preparation to experimental application. This protocol is designed as a self-validating system; if any part of this PPE is compromised, operations must cease until the breach is corrected.

Hazard ClassRequired PPERationale
Respiratory NIOSH-approved Air-Purifying Respirator (APR) with a full facepiece and combination organic vapor/P100 cartridges.Protects against inhalation of aerosols, fine powders, and potential vapors.[1] The full facepiece also provides primary eye and face protection from splashes.[7]
Eye & Face Chemical safety goggles and a full-face shield if not using a full-facepiece respirator.A full facepiece respirator is the preferred method. If using a half-mask respirator, goggles and a face shield are required to protect against splashes of this potentially corrosive and potent compound.[1][7]
Hand Double-gloving with nitrile gloves. Inner glove tucked under the gown cuff, outer glove pulled over the cuff.Provides robust protection against chemical permeation.[7] Double-gloving allows for the safe removal of the outer, contaminated glove without exposing the skin. Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[7]
Body Disposable, solid-front chemical-resistant gown made of a laminate material (e.g., polyethylene-coated polypropylene).Prevents skin contact and contamination of personal clothing.[7] Standard cloth lab coats are not sufficient as they can absorb chemical spills, holding them against the skin.[7]
Feet Closed-toe shoes and disposable shoe covers.Protects against spills and prevents tracking of contamination outside the designated work area.

Operational and Disposal Plans

Experimental Workflow: Handling Potent Compounds

This diagram outlines the mandatory, step-by-step process for safely handling Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)-.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate & Prepare Controlled Work Area (e.g., Fume Hood) gather_ppe 2. Assemble All Required PPE and Spill Kit prep_area->gather_ppe don_ppe 3. Don Full PPE (Inner Gloves First) gather_ppe->don_ppe handle_chem 4. Handle Chemical (Weighing, Dissolving) don_ppe->handle_chem perform_exp 5. Conduct Experiment in Designated Area handle_chem->perform_exp decon 6. Decontaminate Surfaces and Equipment perform_exp->decon doff_ppe 7. Doff PPE Safely (Outer Gloves First) decon->doff_ppe dispose 8. Segregate & Dispose of All Waste doff_ppe->dispose wash 9. Wash Hands Thoroughly dispose->wash

Caption: Workflow for handling Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)-.

Step-by-Step Spill Management Protocol
  • Evacuate & Alert: Immediately alert others in the area. Evacuate all non-essential personnel.

  • Assess & Ventilate: If safe to do so, ensure the fume hood is operating correctly to contain vapors.

  • Don PPE: Do not attempt cleanup without the full PPE ensemble described in the Core Protocol.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite or sand.[8] Do not use combustible materials like paper towels to absorb large spills.

  • Neutralize (if applicable): For amine compounds, neutralization can be a treatment step prior to disposal. Acidified potassium permanganate can be used to degrade aromatic amines.[9][10] Always consult with your institution's Environmental Health & Safety (EHS) office before attempting chemical neutralization of a spill.

  • Collect Waste: Carefully scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.[11]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your EHS office, regardless of size.

Waste Disposal Plan

All materials that come into contact with Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)- must be treated as hazardous waste.

  • Segregation: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your EHS office.[10][11] Incompatible chemicals can react violently.[11]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)-".[11]

  • Containerization:

    • Solid Waste: Used gloves, gowns, shoe covers, and contaminated absorbent materials should be collected in a dedicated, sealed container.[11]

    • Liquid Waste: Unused solutions and rinsates should be collected in a compatible, leak-proof container.[11]

    • Sharps: Needles and syringes must be placed in a designated sharps container.

  • Storage: Store waste containers in a cool, well-ventilated secondary containment area, away from incompatible materials like acids and oxidizing agents, until collection by your institution's EHS office.[12]

  • Disposal: Final disposal must be handled by a licensed chemical waste contractor.[12] Do not dispose of this compound down the drain.[8][12]

Emergency Response for Exposures

Immediate and correct action is critical in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration, but do not use the mouth-to-mouth method.[15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[15] Seek immediate medical attention.

For all exposure events, provide the medical team with the full chemical name and any available safety information.

References

  • NIOSH. (2009). NIOSH: Use proper PPE with chemo agents. Clinician.com.
  • Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
  • Chemtron Corporation. (2019).
  • Shanghai Canbi Pharma Ltd.
  • Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • Thermo Fisher Scientific. (2009).
  • National Institutes of Health. Chemical Safety Guide, 5th Ed.
  • BenchChem.
  • Angene Chemical. (2021).
  • University of Florida.
  • University of Wisconsin-Madison. Chemical Waste Disposal Guidelines.
  • Fisher Scientific. (2009).
  • Centers for Disease Control and Prevention. (2024). Chemical Safety in the Workplace.
  • U.S. Department of Health & Human Services. (2026). Personal Protective Equipment (PPE). CHEMM.
  • Collect and Recycle. (2024). Amine Disposal For Businesses.
  • Fisher Scientific.
  • California Poison Control System. (2015). NBOMe Drugs.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3041186, 2-(2,5-Dimethoxy-4-methylphenyl)cyclopropylamine.
  • WikEM. (2024). 25C-NBOMe.
  • TCI Chemicals.
  • MilliporeSigma. (2025).
  • Nikolaou, P., et al. (2015). Recommendations for specimen collection for NBOMe analysis in clinical toxicology. Clinical Toxicology.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81010069, [2-(2,5-Dimethoxyphenyl)cycloheptyl]methanamine.
  • NSW Health. (2021). 25C-NBOMe toxicity in patients who used powder thought to be MDMA.
  • Enamine.
  • Wikipedia. 25C-NBOMe.
  • ChemScene. (2-(2,5-Dimethoxyphenyl)cyclopropyl)methanamine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)-
Reactant of Route 2
Cyclopropanemethanamine, 2-(2,5-dimethoxyphenyl)-
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